Product packaging for rac Galaxolidone Lactol(Cat. No.:)

rac Galaxolidone Lactol

Cat. No.: B15287534
M. Wt: 274.4 g/mol
InChI Key: QAPQORLXRUPNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Galaxolidone Lactol (HHCB-lac) is a significant transformation product and metabolite of the synthetic musk galaxolide (HHCB). As an environmental metabolite, it is ubiquitous in aquatic systems and is a critical compound for studying the fate and ecological impact of polycyclic musk fragrances . The compound features a lactol functional group, which is the cyclic equivalent of a hemiacetal, formed by the intramolecular nucleophilic addition of a hydroxyl group to a carbonyl . This reagent is essential for environmental science research, particularly in ecological risk assessment. Recent studies indicate that while HHCB-lac is widely detected in waterways, it currently presents a lower ecological risk compared to its parent compound, galaxolide . It serves as a primary standard for the precise quantification of galaxolide degradation in environmental samples via advanced analytical techniques like LC-MS/MS. Furthermore, it is a key precursor in synthetic chemistry for the preparation of other derivatives, such as this compound Methyl Ether . In vitro studies utilize this compound to investigate the metabolic pathways of synthetic musks and their potential for endocrine disruption . This product is intended for research purposes only and is not classified as a drug or pharmaceutical. It is strictly for use in laboratory settings (in vitro) and is not approved for human or veterinary diagnostic or therapeutic use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O2 B15287534 rac Galaxolidone Lactol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol

InChI

InChI=1S/C18H26O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11,16,19H,9H2,1-6H3

InChI Key

QAPQORLXRUPNGA-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to rac-Galaxolidone Lactol: Chemical Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

rac-Galaxolidone Lactol, a fungal metabolite of the widely used polycyclic musk fragrance Galaxolide, represents a key transformation product of environmental and biological significance. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the methodologies relevant to its study. Due to the limited availability of direct experimental data for rac-Galaxolidone Lactol, this document synthesizes information on its parent compound, Galaxolide, and its oxidized form, Galaxolidone, to offer a thorough understanding for research and drug development professionals. This guide includes computed data, details on its formation via fungal biotransformation, and relevant analytical workflows.

Chemical Structure and Identification

rac-Galaxolidone Lactol is a racemic mixture of the hemiacetal (or lactol) form of Galaxolidone. It is an oxygenated derivative of Galaxolide (HHCB), characterized by the introduction of a hydroxyl group on the lactone bridge of Galaxolidone.

IUPAC Name: 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol[1] Molecular Formula: C₁₈H₂₆O₂[1][2] CAS Number: 946845-14-3[1][2] Synonyms: rac Galaxolidone Lactol, rac-Galaxolidone Lactol[1]

The structure consists of a hexamethylated tetrahydrocyclopenta[g]isochromene core. The lactol functional group is a cyclic hemiacetal, existing in equilibrium with the open-chain hydroxy aldehyde and its oxidized lactone form, Galaxolidone.

Physicochemical Properties

PropertyValueSource
Molecular Weight 274.4 g/mol PubChem[1]
Monoisotopic Mass 274.1933 DaPubChem[1]
XLogP3 4.2PubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Storage Temperature -20°CCommercial Supplier[2]

Synthesis and Formation

rac-Galaxolidone Lactol is primarily formed as a metabolite during the fungal biotransformation of Galaxolide. White-rot fungi, such as Phanerochaete chrysosporium, and other soil fungi like Cladosporium cladosporioides, have been shown to degrade Galaxolide into more polar metabolites, including Galaxolidone.[3] The lactol is an intermediate in the oxidative pathway leading to the more stable lactone (Galaxolidone).

Experimental Protocol: Fungal Biotransformation of Galaxolide

While a specific protocol for the targeted synthesis of rac-Galaxolidone Lactol is not published, the following general methodology for the fungal biotransformation of Galaxolide can be adapted. This protocol is based on methods described for studying the metabolism of xenobiotics by fungi such as Cunninghamella elegans and Phanerochaete chrysosporium.[4][5][6][7][8]

Objective: To generate metabolites of Galaxolide, including Galaxolidone and its lactol precursor, using whole-cell fungal cultures.

Materials:

  • Fungal strain (e.g., Phanerochaete chrysosporium or Cunninghamella elegans)

  • Appropriate liquid culture medium (e.g., Sabouraud Dextrose Broth or a defined medium optimized for the chosen fungus)

  • Galaxolide (analytical standard)

  • Solvent for Galaxolide (e.g., dimethylformamide or ethanol)

  • Shaking incubator

  • Centrifuge

  • Extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Analytical instruments (GC-MS or LC-MS)

Procedure:

  • Fungal Culture Preparation: Inoculate the chosen fungal strain into the liquid culture medium in sterile flasks. Incubate at the optimal temperature (e.g., 28-39°C) with agitation (e.g., 150 rpm) for a period sufficient to establish a healthy mycelial biomass (typically 2-5 days).[6][7]

  • Substrate Addition: Prepare a stock solution of Galaxolide in a minimal amount of a suitable solvent. Add the Galaxolide solution to the fungal cultures to a final concentration that is not cytotoxic to the fungus (concentration to be optimized, typically in the µg/L to low mg/L range).

  • Incubation: Continue the incubation of the fungal cultures with Galaxolide under the same conditions for a defined period (e.g., 3-28 days).[3]

  • Extraction of Metabolites:

    • Separate the fungal biomass from the culture medium by centrifugation or filtration.

    • Perform a liquid-liquid extraction of the culture supernatant using a suitable organic solvent.

    • The fungal mycelium can also be extracted separately to recover intracellular metabolites.

  • Sample Preparation for Analysis:

    • Combine the organic extracts and evaporate the solvent under reduced pressure.

    • Reconstitute the residue in a suitable solvent for analysis.

  • Analysis: Analyze the extracts using GC-MS or LC-MS to identify and quantify the parent compound and its metabolites.[1][9][10]

Biological Context and Signaling Pathways

Direct studies on the biological activity or signaling pathways of rac-Galaxolidone Lactol are scarce. However, research on its parent compound, Galaxolide, and its more stable metabolite, Galaxolidone, provides valuable context.

Galaxolide has been shown to exhibit endocrine-disrupting effects in some aquatic organisms.[11] The biotransformation of Galaxolide to more polar metabolites like Galaxolidone is generally considered a detoxification pathway.[3] However, the transformation products themselves may possess biological activity. A recent study indicated that while Galaxolide poses a medium to high ecological risk in aquatic environments, its transformation product, Galaxolidone, presents a low risk.[11] The endocrine effects of both Galaxolide and Galaxolidone have been suggested, warranting further investigation into their potential impacts on human health.[11]

Metabolic Pathway of Galaxolide

The formation of rac-Galaxolidone Lactol is a key step in the oxidative degradation of Galaxolide. The following diagram illustrates this proposed metabolic pathway.

Galaxolide_Metabolism Galaxolide Galaxolide Hydroxylated_Intermediate Hydroxylated Intermediate Galaxolide->Hydroxylated_Intermediate Hydroxylation (CYP450) Galaxolidone_Lactol rac-Galaxolidone Lactol Hydroxylated_Intermediate->Galaxolidone_Lactol Intramolecular Cyclization Galaxolidone Galaxolidone Galaxolidone_Lactol->Galaxolidone Oxidation Further_Metabolites Further Polar Metabolites Galaxolidone->Further_Metabolites Further Oxidation/Conjugation

Proposed metabolic pathway of Galaxolide to rac-Galaxolidone Lactol.

Experimental Workflows

rac-Galaxolidone Lactol, when available as a reference standard, is crucial for analytical workflows aimed at detecting and quantifying Galaxolide metabolites in environmental and biological samples.

Analytical Workflow for Metabolite Identification

The following diagram outlines a typical workflow for the identification and quantification of Galaxolide and its metabolites.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample_Collection Sample Collection (Water, Soil, Biota) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_Collection->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_MS LC-MS/MS Analysis Concentration->LC_MS GC_MS GC-MS Analysis Concentration->GC_MS Data_Processing Data Processing (Peak Picking, Alignment) LC_MS->Data_Processing GC_MS->Data_Processing Metabolite_ID Metabolite Identification (vs. Standard/Database) Data_Processing->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

General workflow for the analysis of Galaxolide and its metabolites.

Detailed Steps:

  • Sample Preparation: The choice of extraction technique depends on the sample matrix. Solid Phase Extraction (SPE) is commonly used for aqueous samples, while liquid-liquid extraction (LLE) or QuEChERS-based methods may be employed for more complex matrices like soil or biological tissues.[10]

  • Instrumental Analysis:

    • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is well-suited for analyzing polar metabolites like rac-Galaxolidone Lactol without the need for derivatization.[1][9]

    • GC-MS: Gas chromatography-mass spectrometry is a robust technique for the analysis of semi-volatile compounds like Galaxolide and its less polar metabolites. Derivatization may be necessary for polar metabolites to improve their volatility.[10][12]

  • Data Analysis: Specialized software is used for processing the raw data from the mass spectrometer. Identification of metabolites is achieved by comparing retention times and mass spectra with those of authentic reference standards, such as rac-Galaxolidone Lactol. Quantification is typically performed using an internal standard.

Conclusion

rac-Galaxolidone Lactol is an important, yet understudied, metabolite of the ubiquitous fragrance compound Galaxolide. While a complete experimental dataset for its physicochemical properties is currently lacking, the available computed data and the understanding of its formation through fungal biotransformation provide a solid foundation for further research. The analytical workflows described herein, which rely on the use of reference standards, are essential for accurately assessing the environmental fate and biological impact of Galaxolide and its transformation products. Further studies are warranted to isolate and characterize rac-Galaxolidone Lactol fully and to elucidate its specific biological activities and potential toxicological relevance.

References

The Synthesis and Discovery of rac-Galaxolidone Lactol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galaxolidone Lactol, scientifically known as 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[γ]-2-benzopyran-1-one (HHCB-lactone), is the primary transformation product of the widely used synthetic musk, Galaxolide (HHCB). This technical guide provides a comprehensive overview of the discovery and synthesis of rac-Galaxolidone Lactol. The "synthesis" of this compound is primarily understood through the oxidative degradation of its parent compound, Galaxolide, via biotic and abiotic pathways. This document details the experimental methodologies for its formation, presents key quantitative data, and illustrates the underlying chemical transformations.

Discovery and Identification

The discovery of Galaxolidone is intrinsically linked to the environmental fate of Galaxolide, a synthetic polycyclic musk fragrance extensively used in consumer products. Initial observations in the early 2000s identified a more polar and persistent metabolite of Galaxolide in environmental samples, particularly in wastewater treatment plant effluents and surface waters.

A significant study in 2007 investigated the biotransformation of Galaxolide by freshwater fungi, such as Myrioconium sp. and Clavariopsis aquatica.[1] This research demonstrated that these fungi could convert Galaxolide into various hydroxylated products, which subsequently led to the formation of HHCB-lactone.[1] The study highlighted the role of extracellular oxidoreductases, like laccases, in catalyzing the oxidation of Galaxolide to Galaxolidone.[1] This work was crucial in identifying a definitive biological pathway for the formation of Galaxolidone.

Subsequent environmental monitoring studies have consistently detected Galaxolidone in various environmental compartments, confirming its status as a major and ubiquitous transformation product of Galaxolide.[2][3][4]

Synthesis of rac-Galaxolidone Lactol (via Galaxolide Transformation)

The synthesis of rac-Galaxolidone Lactol is achieved through the oxidation of the benzylic methylene group of Galaxolide. This transformation can be induced through several methods, including photodegradation, chemical oxidation, and biotransformation. As Galaxolide is a racemic mixture of its stereoisomers, its transformation products, including Galaxolidone, are also racemic.

Photodegradation

The exposure of Galaxolide to ultraviolet (UV) radiation or simulated sunlight can induce its transformation to Galaxolidone. This process is often mediated by the generation of hydroxyl radicals.

  • Preparation of Solution: Prepare an aqueous solution of Galaxolide (HHCB) at a concentration of 5.0 x 10⁻⁵ mol L⁻¹. The pH of the solution can be adjusted to 5.6 or 8.7 using 0.1 mol L⁻¹ NaOH.[5]

  • Irradiation: Subject 50 mL of the working solution to irradiation in a solar simulator chamber.[5] For UV irradiation, a low-pressure mercury vapor lamp emitting at 254 nm can be used.[6]

  • Monitoring: Withdraw 2 mL aliquots of the irradiated solution at regular intervals (e.g., every 10 minutes) for analysis.[5]

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the degradation of Galaxolide and the formation of Galaxolidone.[5]

Chemical Oxidation

Advanced Oxidation Processes (AOPs) utilizing strong oxidizing agents like hydrogen peroxide (H₂O₂) or ozone (O₃), often in conjunction with UV light, can efficiently convert Galaxolide to Galaxolidone.

  • Reaction Setup: In a suitable reactor, add Galaxolide to an aqueous solution.

  • Oxidant Addition: Introduce hydrogen peroxide to the solution.

  • UV Irradiation: Irradiate the solution with a UV lamp to generate hydroxyl radicals from the photolysis of H₂O₂. The process is more effective at a basic pH.[5]

  • Analysis: Monitor the reaction progress using appropriate analytical techniques such as GC-MS or LC-MS to identify and quantify the formation of Galaxolidone.

Biotransformation

Microorganisms, particularly certain species of fungi, are capable of oxidizing Galaxolide to Galaxolidone. This biotransformation is catalyzed by enzymes such as laccases.

  • Culture Preparation: Cultivate a pure fungal culture, such as Phanerochaete chrysosporium, in a suitable growth medium.

  • Incubation with Galaxolide: Introduce radiolabelled Galaxolide into the fungal culture.

  • Incubation: Incubate the culture for a specific period (e.g., 3 days for P. chrysosporium).[2]

  • Extraction and Analysis: Extract the metabolites from the culture medium and analyze them using techniques like GC-MS to identify and quantify the biotransformation products, including Galaxolidone.

Quantitative Data

The efficiency of Galaxolide transformation to Galaxolidone varies depending on the method used. The following table summarizes available quantitative data from various studies.

Transformation MethodStarting MaterialKey ConditionsProductYield/EfficiencyReference
Photodegradation (UV) Galaxolide5.0 x 10⁻⁵ mol L⁻¹ aqueous solution, pH 8.7GalaxolidoneRate constant (k) = 0.048 min⁻¹ (UV/H₂O₂)[5]
Photodegradation (Sunlight) Galaxolide5.0 x 10⁻⁵ mol L⁻¹ aqueous solution, pH 8.7GalaxolidoneRate constant (k) = 0.052 min⁻¹ (Vis/H₂O₂)[5]
Biotransformation GalaxolideCulture of Phanerochaete chrysosporiumGalaxolidone19% of detected metabolites[2]
Wastewater Treatment GalaxolideActivated sludgeGalaxolidoneGalaxolidone:Galaxolide ratios in effluent 0.15 - 0.64[4]

Signaling Pathways and Experimental Workflows

Transformation Pathway of Galaxolide to Galaxolidone

The transformation of Galaxolide to Galaxolidone proceeds through an oxidative pathway. The initial step involves the formation of a hydroxylated intermediate at the benzylic position, which is then further oxidized to the corresponding lactone.

G cluster_reactants Reactants cluster_products Products Galaxolide Galaxolide (HHCB) Intermediate Hydroxylated Intermediate Galaxolide->Intermediate Oxidation (+OH radical) Galaxolidone Galaxolidone Lactol (HHCB-lactone) Intermediate->Galaxolidone Oxidation

Caption: Oxidative transformation of Galaxolide to Galaxolidone Lactol.

General Experimental Workflow for Studying Galaxolide Transformation

The following diagram outlines a typical workflow for investigating the formation of Galaxolidone from Galaxolide.

G A Sample Preparation (Galaxolide Solution) B Transformation Process (UV, Oxidation, or Biotransformation) A->B C Sample Collection (Aliquots at time intervals) B->C D Extraction of Analytes C->D E Analytical Measurement (GC-MS, LC-MS) D->E F Data Analysis (Kinetics, Product ID) E->F

Caption: Experimental workflow for Galaxolide transformation studies.

Conclusion

The discovery of rac-Galaxolidone Lactol is a direct result of environmental studies on the fate of its precursor, Galaxolide. Its "synthesis" is understood as a transformation process driven by oxidative forces, both biotic and abiotic. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working on the analysis, environmental impact, and potential applications of this significant Galaxolide metabolite. Further research into controlled, selective synthesis methods could open new avenues for obtaining pure Galaxolidone for toxicological and other scientific investigations.

References

Fungal Biotransformation of Galaxolide: A Technical Guide to the Genesis of rac-Galaxolidone Lactol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic polycyclic musk, Galaxolide (HHCB), is a widely used fragrance ingredient in a plethora of consumer products. Its persistence in the environment has led to extensive research into its biodegradation pathways. A significant metabolite formed through fungal biotransformation is rac-Galaxolidone Lactol. This technical guide provides an in-depth overview of the fungal metabolism of Galaxolide, focusing on the formation of this lactol derivative. It consolidates quantitative data, details experimental methodologies, and visualizes the metabolic and experimental workflows, serving as a critical resource for researchers in environmental science, mycology, and pharmacology.

Introduction

Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene) is a synthetic fragrance with high production volumes, leading to its ubiquitous presence in aquatic and terrestrial ecosystems. Due to its lipophilic nature (log Kow = 5.9), Galaxolide has a tendency to bioaccumulate, prompting investigations into its metabolic fate in various organisms. Fungi, with their robust enzymatic machinery for degrading xenobiotics, play a crucial role in the environmental transformation of such compounds. One of the primary metabolites identified from the fungal degradation of Galaxolide is rac-Galaxolidone Lactol, a more polar derivative.[1][2] Understanding the mechanism and conditions of its formation is essential for assessing the environmental impact of Galaxolide and for potential applications in bioremediation and the synthesis of novel bioactive molecules.

Quantitative Data on Galaxolide Biotransformation

The efficiency of Galaxolide biotransformation varies among fungal species. The white-rot fungus Phanerochaete chrysosporium has been identified as a particularly effective degrader of Galaxolide. The following table summarizes the key quantitative findings from a study on the degradation of radiolabelled Galaxolide by this fungus.

Fungal StrainIncubation TimeGalaxolide DegradationGalaxolidone Formation (% of metabolites)Other Uncharacterized Degradants (% of metabolites)
Phanerochaete chrysosporium3 daysDisappearance of parent compound19%75%
Cladosporium cladosporioides4 weeks95% disappearanceNot specifiedNot specified

Table 1: Quantitative summary of Galaxolide degradation by fungal cultures.[1]

Hypothetical Metabolic Pathway

The fungal biotransformation of Galaxolide to rac-Galaxolidone Lactol is believed to be initiated by the action of oxidative enzymes. While the precise enzymatic pathway has not been fully elucidated for this specific transformation, the degradation of similar aromatic xenobiotics by fungi typically involves cytochrome P450 monooxygenases, laccases, and peroxidases. These enzymes introduce oxygen atoms into the substrate, increasing its polarity and facilitating further metabolism.

The proposed pathway likely involves an initial oxidation of the Galaxolide molecule, leading to the formation of an unstable intermediate that rearranges to the more stable Galaxolidone. Galaxolidone can then exist in equilibrium with its cyclic hemiacetal form, rac-Galaxolidone Lactol.

Galaxolide to Galaxolidone Lactol Pathway Galaxolide Galaxolide Oxidized_Intermediate Oxidized Intermediate Galaxolide->Oxidized_Intermediate Oxidation (Cytochrome P450, Laccase, Peroxidase) Galaxolidone Galaxolidone Oxidized_Intermediate->Galaxolidone Rearrangement Galaxolidone_Lactol rac-Galaxolidone Lactol Galaxolidone->Galaxolidone_Lactol Tautomerization (Equilibrium)

Hypothetical metabolic pathway of Galaxolide to rac-Galaxolidone Lactol.

Experimental Protocols

The following sections outline a representative experimental protocol for the fungal biotransformation of Galaxolide, based on established methodologies for studying xenobiotic metabolism by fungi.

Fungal Strain and Culture Conditions
  • Fungal Strain: Phanerochaete chrysosporium (ATCC 24725) is a suitable model organism.

  • Media Preparation: Prepare a nitrogen-limited liquid medium to induce the ligninolytic enzyme system. A suitable medium contains (per liter): 10 g glucose, 2 g KH2PO4, 0.5 g MgSO4·7H2O, 0.1 g CaCl2, 1.2 mM ammonium tartrate, and 1 ml of a trace element solution.

  • Inoculation and Incubation: Inoculate the sterile medium with a spore suspension or mycelial fragments of P. chrysosporium. Incubate the cultures at 37°C with shaking (e.g., 150 rpm) for 3-5 days to establish a mycelial mat.

Biotransformation Experiment
  • Addition of Galaxolide: After the initial growth phase, add a sterile solution of Galaxolide (dissolved in a minimal amount of a suitable solvent like acetone to ensure solubility) to the fungal cultures to a final concentration of, for example, 10 mg/L.

  • Incubation: Continue the incubation under the same conditions for a defined period (e.g., 3-7 days), with periodic sampling to monitor the degradation of Galaxolide and the formation of metabolites.

Extraction of Metabolites
  • Separation of Mycelia and Supernatant: Separate the fungal biomass from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction: Extract the culture filtrate with an organic solvent such as ethyl acetate or dichloromethane at a neutral pH.

  • Mycelial Extraction: Extract the fungal mycelia separately, for example, by sonication in an organic solvent, to recover any intracellularly accumulated compounds.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure.

Analytical Methods
  • Chromatographic Separation: Analyze the concentrated extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • GC-MS Analysis: For GC-MS, derivatization (e.g., silylation) may be necessary for the polar metabolites. Use a non-polar or semi-polar capillary column for separation.

  • HPLC-MS Analysis: For HPLC-MS, a C18 reversed-phase column is suitable for separating Galaxolide and its more polar metabolites.

  • Identification and Quantification: Identify the metabolites based on their mass spectra and retention times compared to authentic standards, if available. Quantify the compounds using a suitable internal standard.

Experimental Workflow cluster_culture Fungal Culture cluster_biotransformation Biotransformation cluster_extraction Metabolite Extraction cluster_analysis Analysis Inoculation Inoculation of Phanerochaete chrysosporium Incubation Incubation (3-5 days) Inoculation->Incubation Add_Galaxolide Addition of Galaxolide Incubation->Add_Galaxolide Incubation_2 Incubation (3-7 days) Add_Galaxolide->Incubation_2 Separation Separation of Mycelia and Supernatant Incubation_2->Separation LLE Liquid-Liquid Extraction of Supernatant Separation->LLE Mycelial_Extraction Extraction of Mycelia Separation->Mycelial_Extraction Concentration Concentration of Extracts LLE->Concentration Mycelial_Extraction->Concentration GCMS_LCMS GC-MS / HPLC-MS Analysis Concentration->GCMS_LCMS Identification Identification and Quantification GCMS_LCMS->Identification

References

Environmental Transformation of Galaxolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB), a synthetic polycyclic musk, is a high-production-volume chemical widely used as a fragrance ingredient in a vast array of personal care and household products.[1][2] Its extensive use leads to its continuous release into the environment, primarily through wastewater treatment plant (WWTP) effluents.[3][4] Due to its lipophilic nature and resistance to complete degradation, Galaxolide and its transformation products are now ubiquitous environmental contaminants, detected in various matrices including surface water, sediment, and biota.[5] This technical guide provides an in-depth overview of the environmental transformation products of Galaxolide, detailing their formation pathways, analytical methodologies for their detection, and their occurrence in the environment.

Identified Environmental Transformation Products

The primary environmental transformation product of Galaxolide is Galaxolide-lactone (CAS No. 507442-49-1), also known as HHCB-lactone or Galaxolidone.[3][5] This stable metabolite is frequently detected in environmental samples, often at concentrations comparable to or even exceeding those of the parent compound.[6]

In addition to Galaxolide-lactone, several other transformation products have been identified, primarily arising from photocatalytic degradation processes. These include:

  • 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylocyklopenta[γ]-2-hydroxybenzopirane

  • 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-pentamethyl-oxo-cyklopenta[γ]-phenol

  • 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-pentamethyl-oxo-cyklopenta[γ]-dihydroxybenzene[3]

Further research has identified a range of other transformation products, with a study elucidating eighteen different products through advanced analytical techniques.[7][8] Many of these are hydroxylated and methoxylated metabolites.

Quantitative Data on Environmental Occurrence

The concentrations of Galaxolide and its primary transformation product, Galaxolide-lactone, have been reported in various environmental compartments. The following table summarizes representative quantitative data from the literature.

Environmental MatrixCompoundConcentration RangeLocation/Study Reference
Wastewater Treatment Plant (WWTP) Effluent Galaxolideup to 600 ng/LRuhr megalopolis, Germany[6]
Galaxolide-lactoneNot specifiedRuhr megalopolis, Germany[6]
Galaxolideµg/L rangeNorthern Italy[4]
Galaxolide-lactoneµg/L rangeNorthern Italy[4]
River Water Galaxolide~60 ng/L (typical)Ruhr River, Germany[6]
Galaxolide-lactone20–30 ng/L (typical)Ruhr River, Germany[6]
AHTN~10 ng/L (typical)Ruhr River, Germany[6]
Galaxolide0.09 µg/LSava River[9]
Underground Water Galaxolide0.038 µg/LNot specified[9]

Environmental Transformation Pathways

Galaxolide undergoes transformation in the environment through several key pathways, including biodegradation, photodegradation, and oxidation.

Biodegradation in Wastewater Treatment Plants

The primary pathway for the formation of Galaxolide-lactone is through biotransformation within wastewater treatment plants.[4][6] Microbial communities in activated sludge mediate the oxidation of Galaxolide to its lactone derivative.[4]

Galaxolide Galaxolide (HHCB) ActivatedSludge Activated Sludge (Microbial Communities) Galaxolide->ActivatedSludge Biotransformation GalaxolideLactone Galaxolide-lactone (HHCB-lactone) ActivatedSludge->GalaxolideLactone WWTP_Effluent WWTP Effluent GalaxolideLactone->WWTP_Effluent Discharge

Biotransformation of Galaxolide in a Wastewater Treatment Plant.
Photodegradation

Galaxolide is susceptible to photodegradation in the aquatic environment, a process influenced by UV light and the presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH).[1][3] This process can lead to the formation of Galaxolide-lactone and other hydroxylated and oxidized byproducts.[3]

cluster_photodegradation Photodegradation Pathway Galaxolide Galaxolide (HHCB) Intermediate Excited State / Radical Intermediates Galaxolide->Intermediate Absorption of Light UV_Light UV Light / Sunlight ROS Reactive Oxygen Species (e.g., •OH) ROS->Intermediate Reaction GalaxolideLactone Galaxolide-lactone Intermediate->GalaxolideLactone Other_TPs Other Transformation Products (e.g., hydroxylated derivatives) Intermediate->Other_TPs

Simplified photodegradation pathway of Galaxolide.

Experimental Protocols for Analysis

The identification and quantification of Galaxolide and its transformation products in environmental samples require sophisticated analytical techniques. The most commonly employed methods involve chromatographic separation coupled with mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial first step in the analysis of aqueous samples is the extraction and pre-concentration of the target analytes. Solid-phase extraction is a widely used technique for this purpose.

General Protocol:

  • Cartridge Conditioning: An appropriate SPE cartridge (e.g., C18) is conditioned with a sequence of solvents, typically methanol followed by ultrapure water.

  • Sample Loading: The water sample is passed through the conditioned cartridge, allowing the analytes to adsorb onto the solid phase.

  • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

  • Elution: The analytes of interest are eluted from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate, dichloromethane).

  • Concentration and Reconstitution: The eluate is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.[10]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of semi-volatile compounds like Galaxolide and its transformation products.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injection: Splitless injection is commonly used for trace analysis.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS) is typically employed.

    • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C, ramping to 280°C, and holding for a few minutes.

  • Mass Spectrometer (MS):

    • Ionization: Electron impact (EI) ionization is standard.

    • Acquisition Mode: For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of the target analytes. For identification of unknown transformation products, full-scan mode is employed.[4]

cluster_workflow Analytical Workflow Sample Environmental Sample (e.g., Water) SPE Solid-Phase Extraction (SPE) Sample->SPE Concentration Concentration & Reconstitution SPE->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Data_Analysis Data Acquisition & Analysis GC_MS->Data_Analysis

General experimental workflow for the analysis of Galaxolide and its transformation products.
Advanced Analytical Techniques: LC-ESI-QTOF-MS and GCxGC-EI-TOF-MS

For the identification of a wide range of transformation products with varying polarities, more advanced techniques are employed.

  • Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS): This technique is particularly useful for analyzing more polar transformation products that are not amenable to GC analysis. The high mass accuracy of the TOF analyzer aids in the elucidation of elemental compositions of unknown compounds.[7]

  • Comprehensive Two-Dimensional Gas Chromatography-Electron Impact Time-of-Flight Mass Spectrometry (GCxGC-EI-TOF-MS): This powerful technique provides enhanced separation capacity, which is crucial for resolving complex mixtures of isomers and isobaric compounds often found in environmental samples.[7][8]

Conclusion

The environmental transformation of Galaxolide leads to the formation of a variety of degradation products, with Galaxolide-lactone being the most prominent and persistent. Understanding the formation pathways, environmental occurrence, and analytical methodologies for these compounds is crucial for assessing their potential ecological risks. This technical guide provides a foundational overview for researchers and scientists working in the fields of environmental chemistry, toxicology, and drug development. Further research is needed to fully characterize the toxicological profiles of all Galaxolide transformation products and to develop more effective strategies for their removal from the environment.

References

The Occurrence of rac-Galaxolidone Lactol in Aquatic Environments: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the occurrence of rac-Galaxolidone Lactol, a primary transformation product of the synthetic musk fragrance Galaxolide (HHCB), in aquatic environments. It is intended to serve as a resource for researchers, environmental scientists, and professionals in drug development by consolidating quantitative data on its environmental concentrations, detailing analytical methodologies for its detection, and illustrating its potential biological signaling pathways. The presence of Galaxolidone Lactol in various water bodies highlights the environmental fate of widely used personal care product ingredients and underscores the need for continued monitoring and toxicological assessment.

Introduction

Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran), a synthetic polycyclic musk, is extensively used as a fragrance ingredient in a vast array of consumer products, including perfumes, detergents, and cosmetics.[1][2][3] Due to its widespread use and incomplete removal during wastewater treatment, Galaxolide and its transformation products are now ubiquitous contaminants in aquatic ecosystems worldwide.[4][5] One of its major and more polar transformation products is rac-Galaxolidone Lactol (HHCB-lac).[4][6][7] The formation of this lactone derivative occurs through the oxidation of Galaxolide.[4]

The persistence and potential bioaccumulation of Galaxolide and its metabolites have raised environmental concerns.[8] Notably, Galaxolide has been identified as a potential endocrine-disrupting chemical (EDC), exhibiting estrogenic and anti-androgenic activities.[9] This guide focuses specifically on rac-Galaxolidone Lactol, summarizing its reported concentrations in various aquatic matrices, providing detailed analytical protocols for its quantification, and exploring its likely signaling pathways based on the known mechanisms of its parent compound.

Quantitative Occurrence in Aquatic Environments

The concentration of rac-Galaxolidone Lactol in aquatic environments is highly variable, depending on factors such as proximity to urban areas, wastewater treatment plant (WWTP) efficiency, and hydrological conditions. The following tables summarize the reported concentrations in different water matrices.

Table 1: Concentration of rac-Galaxolidone Lactol in Wastewater

Water MatrixLocationConcentration Range (ng/L)Reference
Wastewater InfluentNot Specified66 - 790[4]
Wastewater EffluentNot Specifiedup to 600[4]
Wastewater EffluentGuangzhou, China3 - 740[5][7]

Table 2: Concentration of rac-Galaxolidone Lactol in Surface Water

Water MatrixLocationConcentration Range (ng/L)Reference
River Water (downstream of WWTPs)Not SpecifiedMedian: 1.0 µg/L[4]
Guangzhou WaterwaysGuangzhou, China3 - 740[5][7]

Experimental Protocols for Analysis

The accurate quantification of rac-Galaxolidone Lactol in complex aqueous matrices requires robust and sensitive analytical methods. The most common approach involves sample preparation by solid-phase extraction (SPE) followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Sample Collection and Preparation
  • Sample Collection : Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • Filtration : Upon return to the laboratory, filter the water samples through a 0.7 µm glass fiber filter to remove suspended solids.

  • Solid-Phase Extraction (SPE) :

    • Cartridge Conditioning : Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[10]

    • Sample Loading : Acidify the filtered water sample (e.g., 500 mL) to pH 2 with hydrochloric acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Cartridge Washing : After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

    • Drying : Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

    • Elution : Elute the retained analytes from the cartridge with 6 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.

  • Concentration and Reconstitution : Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100 µL) of a suitable solvent (e.g., isooctane or hexane) for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) :

    • Injection : Inject 1 µL of the reconstituted extract in splitless mode.

    • Injector Temperature : 280 °C.

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program :

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp 1: Increase to 180 °C at a rate of 15 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature : 230 °C.

    • Transfer Line Temperature : 280 °C.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for Galaxolidone Lactol.

Potential Signaling Pathways

While direct studies on the signaling pathways of rac-Galaxolidone Lactol are limited, its structural similarity to the parent compound, Galaxolide, and the known endocrine-disrupting effects of Galaxolide, suggest that it may interact with similar biological pathways. The primary mechanisms of concern for Galaxolide are its interference with the estrogen and androgen signaling pathways.

Estrogen Receptor Signaling Pathway

Galaxolide has been shown to exhibit estrogenic activity. It can bind to the estrogen receptor (ER), mimicking the effects of the natural hormone estradiol. This can occur through both genomic and non-genomic pathways.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Galaxolidone Lactol Galaxolidone Lactol ER Estrogen Receptor (ER) Galaxolidone Lactol->ER Binds ER-HSP Complex ER-HSP Complex ER->ER-HSP Complex Dimerized ER Dimerized ER ER->Dimerized ER Dimerization HSP Heat Shock Proteins HSP->ER-HSP Complex ER-HSP Complex->ER Dissociation PI3K/Akt Pathway PI3K/Akt Pathway Dimerized ER->PI3K/Akt Pathway Activates (Non-genomic) MAPK/ERK Pathway MAPK/ERK Pathway Dimerized ER->MAPK/ERK Pathway Activates (Non-genomic) ERE Estrogen Response Element (ERE) Dimerized ER->ERE Binds Gene Transcription Altered Gene Transcription PI3K/Akt Pathway->Gene Transcription MAPK/ERK Pathway->Gene Transcription ERE->Gene Transcription

Caption: Potential Estrogen Receptor Signaling Pathway for Galaxolidone Lactol.

Androgen Receptor Signaling Pathway

In addition to estrogenic effects, Galaxolide has demonstrated anti-androgenic activity. This means it can bind to the androgen receptor (AR) and block the action of natural androgens like testosterone and dihydrotestosterone (DHT).

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Galaxolidone Lactol Galaxolidone Lactol AR Androgen Receptor (AR) Galaxolidone Lactol->AR Binds & Blocks AR-HSP Complex AR-HSP Complex Androgen Androgen (e.g., DHT) Androgen->AR Binds AR->AR-HSP Complex Active AR Active AR Dimer AR->Active AR Dimerization & Translocation HSP Heat Shock Proteins HSP->AR-HSP Complex AR-HSP Complex->AR Dissociation ARE Androgen Response Element (ARE) Gene Transcription Blocked Gene Transcription ARE->Gene Transcription Active AR->ARE Binding Blocked

Caption: Potential Anti-Androgenic Action of Galaxolidone Lactol.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of rac-Galaxolidone Lactol in aquatic samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Sample Collection (Aquatic Environment) B 2. Filtration (0.7 µm GF/F) A->B C 3. Solid-Phase Extraction (SPE) B->C D 4. Elution C->D E 5. Concentration D->E F 6. GC-MS Analysis E->F G Data Acquisition F->G H Quantification & Reporting G->H

Caption: General Workflow for Galaxolidone Lactol Analysis.

Conclusion

rac-Galaxolidone Lactol is a significant transformation product of the widely used synthetic musk, Galaxolide, and its presence in aquatic environments is well-documented. This guide has provided a summary of its reported concentrations, detailed methodologies for its analysis, and an overview of its potential endocrine-disrupting signaling pathways. The data presented underscore the importance of monitoring for this and other transformation products of high-production-volume chemicals. For researchers and professionals in related fields, a thorough understanding of the environmental fate and potential biological activity of such compounds is crucial for comprehensive risk assessment and the development of safer alternatives. Further research is warranted to better characterize the global occurrence of Galaxolidone Lactol and to definitively elucidate its specific toxicological and endocrine-disrupting effects.

References

Bioaccumulation Potential of rac-Galaxolidone Lactol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the bioaccumulation potential of rac-Galaxolidone Lactol (HHCB-lac), a primary transformation product of the widely used polycyclic musk fragrance, Galaxolide (HHCB). Due to its prevalence in aquatic environments, understanding the propensity of Galaxolidone Lactol to accumulate in organisms is critical for environmental risk assessment. This document summarizes the available data, outlines relevant experimental protocols for its assessment, and describes the likely metabolic pathways involved in its biotransformation. While direct experimental data on the bioconcentration of rac-Galaxolidone Lactol is limited, this guide synthesizes information on its parent compound, Galaxolide, to infer its likely environmental fate.

Introduction

Galaxolide (HHCB) is a synthetic fragrance extensively used in personal care products and detergents. Its widespread use leads to its continuous release into wastewater and subsequent detection in various environmental compartments. In aquatic ecosystems, Galaxolide can undergo biotransformation, leading to the formation of metabolites, with rac-Galaxolidone Lactol being a significant product.[1][2] The bioaccumulation potential of a substance is a key factor in assessing its environmental risk, as compounds that accumulate in organisms can be transferred through the food web, potentially reaching toxic levels. This guide focuses on the bioaccumulation potential of rac-Galaxolidone Lactol, providing a technical resource for its evaluation.

Physicochemical Properties and Bioaccumulation Potential

The bioaccumulation potential of a chemical is intrinsically linked to its physicochemical properties, particularly its lipophilicity, which is often expressed as the octanol-water partition coefficient (Log Kow). While specific experimental data for rac-Galaxolidone Lactol is scarce, it is established that as a metabolite of Galaxolide, it is more polar than the parent compound. This increased polarity generally leads to lower lipophilicity and, consequently, a reduced potential for bioaccumulation.

Quantitative Bioaccumulation Data

Table 1: Experimental Bioconcentration Data for Galaxolide (HHCB)

Test OrganismExposure TypeBCF Value (L/kg wet wt)Key Findings & Reference
FishFlow-through600 - 1600Indicates moderate bioaccumulation potential.
Bluegill sunfish (Lepomis macrochirus)Flow-through1,584Whole-body BCF determined in a study following OECD Test Guideline 305.

It is widely anticipated that the BCF of rac-Galaxolidone Lactol will be significantly lower than that of Galaxolide due to its increased polarity. However, in the absence of direct experimental data, this remains a well-supported hypothesis rather than a confirmed fact.

Experimental Protocol: OECD 305 Bioconcentration: Flow-Through Fish Test

To definitively determine the bioconcentration factor (BCF) of rac-Galaxolidone Lactol, a study following the OECD Test Guideline 305 is recommended. This guideline describes a flow-through method designed to measure the uptake and depuration of a chemical by fish from water.

Principle of the Test

The test consists of two phases:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water. The concentration of the substance in the fish is monitored over time until a steady-state is reached.

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean water environment (free of the test substance). The decline in the concentration of the substance in the fish is monitored over time.

Experimental Procedure
  • Test Species: A species with a low lipid content and a relatively fast growth rate is preferred, such as the Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

  • Test Substance: rac-Galaxolidone Lactol of known purity.

  • Exposure Conditions: A flow-through system is used to maintain a constant concentration of the test substance in the water. Key water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within acceptable limits.

  • Test Concentrations: At least two concentrations of rac-Galaxolidone Lactol should be tested, along with a control group. The concentrations should be well below the acute toxicity level of the substance to the test fish.

  • Sampling: Fish and water samples are collected at regular intervals during both the uptake and depuration phases.

  • Analysis: The concentration of rac-Galaxolidone Lactol in both fish tissue and water samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady-state) to its concentration in the water. The uptake and depuration rate constants are also determined.

experimental_workflow acclimation Acclimation of Test Fish uptake Uptake Phase (Exposure to rac-Galaxolidone Lactol) acclimation->uptake depuration Depuration Phase (Transfer to Clean Water) uptake->depuration sampling_uptake Regular Sampling (Fish and Water) uptake->sampling_uptake sampling_depuration Regular Sampling (Fish and Water) depuration->sampling_depuration analysis Chemical Analysis (LC-MS) sampling_uptake->analysis sampling_depuration->analysis data_analysis Data Analysis (BCF Calculation) analysis->data_analysis

Figure 1: Experimental workflow for determining the bioconcentration factor (BCF) of rac-Galaxolidone Lactol using the OECD 305 guideline.

Metabolic Pathways

The metabolism of xenobiotics, such as polycyclic musks, in aquatic organisms is a critical factor influencing their bioaccumulation potential. The biotransformation of these compounds generally occurs in two phases:

  • Phase I: Functionalization: This phase introduces or exposes functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. The primary enzyme system involved in this phase is the Cytochrome P450 (CYP) monooxygenase system.

  • Phase II: Conjugation: In this phase, the modified compound is conjugated with an endogenous molecule, such as glucuronic acid, sulfate, or glutathione. This process increases the water solubility of the compound, facilitating its excretion from the organism. Key enzymes in this phase include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).

For Galaxolide, it is hypothesized that the initial metabolic step in fish involves the oxidation of the parent molecule by CYP enzymes. This oxidation can lead to the formation of hydroxylated intermediates, which can then be further oxidized to form Galaxolidone Lactol. Once formed, these more polar metabolites can be conjugated by Phase II enzymes and subsequently excreted.

metabolic_pathway galaxolide Galaxolide (HHCB) (Lipophilic) phase1 Phase I Metabolism (Oxidation) galaxolide->phase1 Uptake metabolite Hydroxylated Intermediates phase1->metabolite cyp Cytochrome P450 Enzymes cyp->phase1 lactone rac-Galaxolidone Lactol (More Polar) metabolite->lactone phase2 Phase II Metabolism (Conjugation) lactone->phase2 conjugate Water-Soluble Conjugates phase2->conjugate ugt UGTs, SULTs, etc. ugt->phase2 excretion Excretion conjugate->excretion

Figure 2: Generalized metabolic pathway for the biotransformation of Galaxolide in fish, leading to the formation and excretion of more polar metabolites like rac-Galaxolidone Lactol.

Conclusion

While direct experimental evidence for the bioaccumulation of rac-Galaxolidone Lactol is currently lacking, the available information on its parent compound, Galaxolide, and the general principles of xenobiotic metabolism strongly suggest a low bioaccumulation potential. Its increased polarity compared to Galaxolide is expected to lead to a lower bioconcentration factor. To confirm this and to provide robust data for environmental risk assessments, experimental determination of the BCF of rac-Galaxolidone Lactol using standardized protocols, such as the OECD 305 guideline, is highly recommended. Further research into the specific metabolic pathways and enzyme kinetics involved in the biotransformation of Galaxolide and its metabolites in relevant aquatic organisms will also contribute to a more complete understanding of their environmental fate and effects.

References

Endocrine Disrupting Potential of Galaxolidone Lactol: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the endocrine-disrupting potential of Galaxolidone Lactol (HHCB-lactone), a primary metabolite of the widely used synthetic musk, Galaxolide (HHCB). Due to a significant data gap in the scientific literature regarding the specific endocrine activity of Galaxolidone Lactol, this paper focuses primarily on the well-documented endocrine-disrupting effects of the parent compound, Galaxolide. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hormonal activities of this class of compounds, highlighting the urgent need for further investigation into the biological effects of its metabolites. This guide summarizes key in vitro and in vivo findings, details relevant experimental protocols, and visualizes the known signaling pathways associated with Galaxolide's endocrine disruption.

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk used extensively as a fragrance ingredient in a vast array of consumer products, including perfumes, cosmetics, detergents, and air fresheners.[1][2] Its widespread use and persistence in the environment have led to ubiquitous human exposure, with residues detected in blood, breast milk, and adipose tissue.[2] Concerns over the potential health effects of Galaxolide have grown, particularly regarding its capacity to interfere with the endocrine system. As a lipophilic compound, Galaxolide can bioaccumulate and is metabolized in organisms into more polar compounds, such as Galaxolidone Lactol (HHCB-lactone).[3] While the endocrine-disrupting properties of Galaxolide are increasingly being characterized, there is a notable lack of data on the biological activity of its metabolites, including Galaxolidone Lactol.[3] This whitepaper aims to consolidate the available knowledge on the endocrine-disrupting potential of Galaxolide and, by extension, to raise awareness of the potential risks associated with its metabolite, Galaxolidone Lactol. A recent study has indicated that the endocrine effects of both Galaxolide (HHCB) and Galaxolidone (HHCB-lac) have been confirmed by Endocrine Disruptome, underscoring the need for greater scrutiny of their potential impacts on human health.[4][5]

Endocrine Disrupting Activities of Galaxolide (HHCB)

Galaxolide has been shown to exhibit a range of endocrine-disrupting activities, primarily targeting the estrogenic and androgenic pathways. Recent findings have also pointed towards its role as a potential environmental androgen.

Estrogenic and Anti-Estrogenic Activity

In vitro studies have demonstrated that Galaxolide can bind to the estrogen receptor (ER), although with a much lower affinity than the endogenous hormone, estradiol. It has been shown to induce a slight but dose-dependent stimulation of transcriptional activity in cells transfected with ERα.[6] However, this weak estrogenic response was not observed in cells transfected with ERβ.[6]

Conversely, other studies have reported anti-estrogenic activity. For instance, when co-administered with estradiol, Galaxolide has been observed to decrease plasma levels of vitellogenin, an estrogen-responsive protein, in fish.[3]

Androgenic and Anti-Androgenic Activity

More recent research has identified Galaxolide as a novel environmental androgen.[7] Studies have shown that Galaxolide can activate androgen receptor (AR) transcriptional activity and promote the proliferation of AR-sensitive prostate cancer cells.[7] In vivo studies in immature rats have further demonstrated that Galaxolide can induce the proliferation and histological changes in seminal vesicles, along with the up-regulation of androgen-related genes.[7]

In addition to its androgenic potential, Galaxolide has also exhibited anti-androgenic activity in some test systems.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the endocrine-disrupting effects of Galaxolide.

Table 1: In Vitro Estrogenic and Androgenic Activity of Galaxolide

Assay TypeCell LineEndpointResultConcentration/PotencyReference
ERα Transcriptional ActivationHEK293Luciferase Reporter Gene ActivityWeak AgonistSlight, dose-dependent stimulation[6]
AR Transcriptional ActivationLNCaPLuciferase Reporter Gene ActivityAgonistActivation of AR transcriptional activity[7]
Cell ProliferationLNCaPCell ViabilityIncreased ProliferationPromotion of cell proliferation[7]
Anti-Androgenic Activity------Anti-AndrogenicRelative Potency of 0.042[8]

Table 2: In Vivo Androgenic Effects of Galaxolide in Immature Rats

EndpointObservationConclusionReference
Seminal Vesicle ProliferationInduced cell proliferation and histological changesIn vivo androgenic activity[7]
Gene Expression (Seminal Vesicle)Up-regulation of androgen-related genesIn vivo androgenic activity[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

ER/AR Transcriptional Activation Assay (Luciferase Reporter Gene Assay)
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells for ERα activity and LNCaP prostate cancer cells for AR activity.

  • Transfection: Cells are transiently transfected with a plasmid containing the respective hormone receptor (ERα or AR) and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive promoter.

  • Treatment: Transfected cells are exposed to varying concentrations of Galaxolide or a vehicle control for a specified period (e.g., 24 hours). A known agonist (e.g., 17β-estradiol for ER, dihydrotestosterone for AR) is used as a positive control.

  • Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of transcriptional activation.

  • Data Analysis: Results are typically expressed as a fold induction over the vehicle control.

Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
  • Cell Line: AR-sensitive LNCaP cells.

  • Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with different concentrations of Galaxolide, a vehicle control, and a positive control (e.g., dihydrotestosterone) for a defined period (e.g., 48-72 hours).

  • Measurement: A reagent such as MTT or WST-1 is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product. The absorbance of the formazan is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often presented as a percentage of the vehicle control.

In Vivo Uterotrophic and Hershberger Assays

These assays are standardized in vivo methods to assess the estrogenic and androgenic/anti-androgenic properties of chemicals, respectively. Due to the limited in vivo data specifically for Galaxolide's estrogenic effects, a general protocol outline is provided. The Hershberger assay has been used to demonstrate the androgenic effects of Galaxolide.

  • Animal Model: Immature, ovariectomized female rats (for uterotrophic assay) or castrated immature male rats (for Hershberger assay).

  • Administration: The test substance (Galaxolide) is administered daily via oral gavage or subcutaneous injection for a specified number of consecutive days.

  • Endpoint Measurement:

    • Uterotrophic Assay: At the end of the exposure period, the animals are euthanized, and the uterine weight is measured. An increase in uterine weight indicates an estrogenic effect.

    • Hershberger Assay: The weights of five androgen-dependent tissues are measured: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscles, glans penis, and Cowper's glands. An increase in the weight of these tissues indicates androgenic activity, while a decrease in weight in the presence of an androgen agonist suggests anti-androgenic activity.

  • Data Analysis: The tissue weights are normalized to the body weight of the animal and compared between the treated and control groups using statistical analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Estrogenic_Signaling_Pathway cluster_cell Target Cell Galaxolide Galaxolide ER Estrogen Receptor (ER) Galaxolide->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene ERE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Estrogenic Response Protein->Response

Caption: Estrogenic signaling pathway of Galaxolide.

Androgenic_Signaling_Pathway cluster_cell Target Cell Galaxolide Galaxolide AR Androgen Receptor (AR) Galaxolide->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds to Gene Target Gene ARE->Gene Activates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Androgenic Response Protein->Response

Caption: Androgenic signaling pathway of Galaxolide.

In_Vitro_Assay_Workflow start Start: Test Compound (Galaxolide) cell_culture Cell Culture (e.g., HEK293, LNCaP) start->cell_culture treatment Treatment with Compound cell_culture->treatment incubation Incubation treatment->incubation measurement Measurement (Luciferase, Absorbance) incubation->measurement data_analysis Data Analysis measurement->data_analysis end End: Assess Endocrine Activity data_analysis->end

Caption: General workflow for in vitro endocrine activity assays.

Data Gaps and Future Research Directions

The most significant knowledge gap is the lack of specific data on the endocrine-disrupting potential of Galaxolidone Lactol. While it is a primary metabolite of Galaxolide, it is crucial to understand that metabolic transformation can either detoxify a compound or, in some cases, enhance its biological activity. Therefore, the endocrine activities of Galaxolide cannot be directly extrapolated to its metabolites.

Future research should prioritize the following:

  • In Vitro Screening of Galaxolidone Lactol: Conduct a comprehensive panel of in vitro assays to assess the estrogenic, anti-estrogenic, androgenic, anti-androgenic, and thyroid hormone-disrupting potential of Galaxolidone Lactol.

  • Metabolism Studies: Investigate the metabolic pathways of Galaxolide in various species, including humans, to identify and quantify the formation of Galaxolidone Lactol and other metabolites.

  • In Vivo Studies: If in vitro studies indicate significant endocrine activity, conduct targeted in vivo studies to evaluate the effects of Galaxolidone Lactol on relevant endocrine endpoints.

  • Computational Modeling: Utilize in silico methods, such as quantitative structure-activity relationship (QSAR) modeling, to predict the endocrine-disrupting potential of Galaxolidone Lactol and other metabolites.

Conclusion

While the endocrine-disrupting potential of Galaxolide has been increasingly documented, with evidence pointing to weak estrogenic, anti-estrogenic, and notable androgenic activities, a significant void exists in our understanding of its metabolite, Galaxolidone Lactol. The widespread human exposure to Galaxolide necessitates a thorough investigation into the biological effects of its metabolites. The information and protocols presented in this whitepaper serve as a foundation for the scientific community to build upon, emphasizing the critical need for further research to accurately assess the potential risks posed by Galaxolidone Lactol to human health and the environment. It is imperative for researchers, and professionals in drug development and chemical safety to address this data gap to ensure comprehensive risk assessments and the development of safer alternatives.

References

Ecotoxicological Effects of Galaxolide Transformation Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galaxolide (HHCB), a synthetic musk fragrance, is a ubiquitous environmental contaminant due to its widespread use in personal care and household products. Its persistence and bioaccumulative potential have led to concerns about its ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicological impacts of Galaxolide and its primary transformation products. It synthesizes quantitative toxicity data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to serve as a critical resource for the scientific community.

Introduction

Galaxolide, with annual global production in the thousands of tonnes, is consistently detected in aquatic environments, sediments, and biota.[1] Its release into the environment occurs primarily through wastewater treatment plant effluents.[1] While Galaxolide itself exhibits moderate bioaccumulation potential and toxicity, its transformation in the environment leads to the formation of various byproducts with their own distinct ecotoxicological profiles.[1][2] This guide focuses on the known effects of these transformation products, providing a detailed analysis for researchers in ecotoxicology, environmental chemistry, and related fields.

Transformation of Galaxolide

Galaxolide undergoes transformation in the environment through several pathways, including biotranstion, photodegradation, and ozonation.

Biotransformation: The primary and most studied biotransformation product of Galaxolide is Galaxolidone (HHCB-lactone).[1][2] This oxidation product is frequently detected in environmental samples, sometimes at concentrations comparable to the parent compound.[2] Further biotransformation can lead to the formation of more polar hydroxylated and methoxylated metabolites.[1]

Photodegradation: Under the influence of UV radiation, Galaxolide can degrade into various photoproducts. While complete mineralization is unlikely under typical environmental conditions, this process contributes to the alteration of the parent compound.[3]

Ozonation: Ozonation, a common water treatment process, effectively removes Galaxolide from wastewater.[4] However, this process can lead to the formation of various ozonation byproducts.[4]

A diagram illustrating the probable transformation pathways of Galaxolide is presented below.

Galaxolide_Transformation_Pathways HHCB Galaxolide (HHCB) HHCB_lactone Galaxolidone (HHCB-lactone) HHCB->HHCB_lactone Biotransformation (Oxidation) Methoxylated Methoxylated Metabolites HHCB->Methoxylated Biotransformation Photo_TPs Photodegradation Products HHCB->Photo_TPs Photodegradation (UV) Ozone_BPs Ozonation Byproducts HHCB->Ozone_BPs Ozonation Hydroxylated Hydroxylated Metabolites HHCB_lactone->Hydroxylated Further Metabolism

Figure 1: Probable transformation pathways of Galaxolide (HHCB).

Ecotoxicological Data

The ecotoxicity of Galaxolide and its transformation products has been evaluated in various aquatic organisms. The available quantitative data are summarized in the tables below.

Table 1: Ecotoxicity Data for Galaxolide (HHCB)
SpeciesEndpointValueReference
Daphnia magna (Water flea)48h EC50 (Immobilization)0.29 mg/L[1]
Pimephales promelas (Fathead minnow)96h LC500.46 mg/L[1]
Pseudokirchneriella subcapitata (Green algae)72h EC50 (Growth inhibition)0.14 mg/L[1]
Aquatic OrganismsPNEC2.14 µg/L[5][6]
Lepomis macrochirus (Bluegill sunfish)BCF1584 L/kg[1]
Danio rerio (Zebrafish)BCF1660 L/kg[1]
Table 2: Ecotoxicity Data for Galaxolidone (HHCB-lactone)
SpeciesEndpointValueReference
Aquatic OrganismsPNEC18.4 µg/L[5][6]

Note: There is a significant lack of quantitative ecotoxicity data for other transformation products such as hydroxylated metabolites, photodegradation products, and ozonation byproducts.

Experimental Protocols

This section details the methodologies for key experiments cited in the ecotoxicological assessment of Galaxolide and its transformation products.

Aquatic Toxicity Testing

4.1.1. Daphnia magna Acute Immobilization Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

  • Test Organisms: Neonates (<24 hours old) from a healthy laboratory culture.

  • Test Design: A static or semi-static test with a duration of 48 hours.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control.

  • Exposure Conditions: Test vessels are filled with the test solutions, and a specified number of daphnids are introduced into each vessel. The temperature is maintained at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using appropriate statistical methods.

4.1.2. Algal Growth Inhibition Test (OECD 201)

This test evaluates the effects of a substance on the growth of freshwater green algae.

  • Test Organism: Pseudokirchneriella subcapitata or other suitable algal species in the exponential growth phase.

  • Test Design: A static test with a duration of 72 hours.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control.

  • Exposure Conditions: Test flasks containing the test solutions are inoculated with a known concentration of algal cells. The flasks are incubated under constant illumination and temperature (21-24°C).

  • Observations: Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration or a surrogate parameter like fluorescence.

  • Data Analysis: The 72-hour EC50 (the concentration that causes a 50% reduction in algal growth) is determined by comparing the growth in the test cultures to the control cultures.

Bioaccumulation Studies

Fish Bioconcentration Flow-Through Test (OECD 305)

This study determines the bioconcentration factor (BCF) of a chemical in fish.

  • Test Organisms: A suitable fish species, such as Bluegill sunfish (Lepomis macrochirus) or Zebrafish (Danio rerio).

  • Test Design: A flow-through system with two phases: an uptake phase and a depuration phase.

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a period sufficient to approach a steady-state concentration in the fish tissues (typically 28 days).

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, untreated water and observed for a period to determine the rate of elimination of the substance.

  • Sampling: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Data Analysis: The BCF is calculated as the ratio of the concentration of the substance in the fish tissue to the concentration in the water at steady state.

The following diagram illustrates a typical workflow for a bioaccumulation study.

Bioaccumulation_Workflow cluster_0 Uptake Phase cluster_1 Depuration Phase start_uptake Start Exposure (Constant Concentration) sample_uptake Regular Sampling (Fish & Water) start_uptake->sample_uptake end_uptake End of Uptake Phase sample_uptake->end_uptake Analysis Chemical Analysis of Galaxolide in Samples sample_uptake->Analysis start_depuration Transfer to Clean Water end_uptake->start_depuration sample_depuration Regular Sampling (Fish) start_depuration->sample_depuration end_depuration End of Study sample_depuration->end_depuration sample_depuration->Analysis Acclimation Acclimation of Test Organisms Acclimation->start_uptake Calculation BCF Calculation Analysis->Calculation

Figure 2: Generalized workflow for a fish bioconcentration study.
Degradation Studies

Photodegradation Study

This type of study investigates the transformation of a chemical under the influence of light.

  • Experimental Setup: A solution of the test substance in a suitable solvent (e.g., purified water) is placed in a photoreactor equipped with a light source that mimics natural sunlight (e.g., a xenon lamp).

  • Irradiation: The solution is irradiated for a defined period, with samples taken at regular intervals.

  • Analysis: The concentration of the parent compound and the formation of transformation products are monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The degradation kinetics (e.g., half-life) of the parent compound and the identification of major transformation products are determined.

Below is a diagram of a typical photodegradation experimental workflow.

Photodegradation_Workflow Prepare_Solution Prepare Solution of Galaxolide Photoreactor Place Solution in Photoreactor Prepare_Solution->Photoreactor Irradiation Irradiate with Simulated Sunlight Photoreactor->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling Analysis Analyze Samples (HPLC, GC-MS) Sampling->Analysis Data_Processing Determine Degradation Rate & Identify Products Analysis->Data_Processing

Figure 3: Workflow for a photodegradation experiment.

Signaling Pathway Analysis: Endocrine Disruption

Galaxolide has been identified as an endocrine-disrupting chemical (EDC), primarily through its interaction with the androgen and estrogen receptors.

Androgen Receptor Signaling

Galaxolide has been shown to act as an antagonist to the androgen receptor (AR). This can interfere with the normal signaling of androgens like testosterone and dihydrotestosterone (DHT).

The diagram below illustrates the androgen receptor signaling pathway and the potential point of interference by Galaxolide.

Androgen_Receptor_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Galaxolide Galaxolide Galaxolide->AR Antagonism HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimer AR->AR_dimer Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Expression Target Gene Expression ARE->Gene_Expression Bio_Response Biological Response (e.g., Male Development) Gene_Expression->Bio_Response

Figure 4: Androgen receptor signaling and antagonism by Galaxolide.
Estrogen Receptor Signaling

Galaxolide has also been reported to exhibit anti-estrogenic activity by antagonizing the estrogen receptor (ER). This can disrupt the normal physiological functions regulated by estrogens like estradiol.

The following diagram depicts the estrogen receptor signaling pathway and the antagonistic action of Galaxolide.

Estrogen_Receptor_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Estrogen Estrogen (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogen->ER Galaxolide Galaxolide Galaxolide->ER Antagonism ER_dimer ER Dimer ER->ER_dimer Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE Gene_Expression Target Gene Expression ERE->Gene_Expression Bio_Response Biological Response (e.g., Vitellogenesis) Gene_Expression->Bio_Response

Figure 5: Estrogen receptor signaling and antagonism by Galaxolide.

Conclusion and Future Directions

The available evidence clearly indicates that Galaxolide and its primary transformation product, Galaxolidone, pose an ecotoxicological risk to aquatic organisms. Galaxolide itself exhibits moderate toxicity and bioaccumulation potential, and it can act as an endocrine disruptor by antagonizing both androgen and estrogen receptors. While Galaxolidone appears to be less toxic than its parent compound, a significant data gap exists for the ecotoxicological effects of other transformation products.

Future research should prioritize the following:

  • Comprehensive toxicity testing of all major transformation products: This is crucial for a complete environmental risk assessment.

  • Detailed investigation of the mechanisms of endocrine disruption: Understanding the specific downstream effects of receptor antagonism will provide a more complete picture of the potential harm.

  • Development of advanced analytical methods: Improved methods are needed for the detection and quantification of a wider range of transformation products in complex environmental matrices.

This in-depth technical guide serves as a foundational resource for researchers and professionals working to understand and mitigate the environmental impact of Galaxolide and its transformation products. The provided data, protocols, and visualizations are intended to facilitate further research and inform regulatory decisions.

References

Stability and Degradation Pathways of rac Galaxolidone Lactol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-Galaxolidone Lactol, a cyclic hemiacetal, is a primary and notably stable metabolite and degradation product of Galaxolide (HHCB), a widely used synthetic polycyclic musk fragrance. The stability of fragrance ingredients and their degradation products is a critical aspect of product formulation and safety assessment in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of the known stability and degradation pathways of rac-Galaxolidone Lactol, drawing from studies on its parent compound, Galaxolide, and general principles of lactone and cyclic hemiacetal chemistry. Understanding these pathways is essential for developing stable formulations and for the toxicological assessment of its degradants.

Physicochemical Properties

A summary of the key physicochemical properties of rac-Galaxolidone Lactol is presented in Table 1.

Table 1: Physicochemical Properties of rac Galaxolidone Lactol

PropertyValueSource
IUPAC Name 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-olPubChem
CAS Number 946845-14-3PubChem
Molecular Formula C₁₈H₂₆O₂PubChem
Molecular Weight 274.40 g/mol PubChem
Appearance Not specified in literature; likely a white to off-white solidInferred
Solubility Expected to have low aqueous solubilityInferred from lipophilic parent compound

Stability Profile and Degradation Pathways

Hydrolytic Degradation

Lactols, being cyclic hemiacetals, exist in equilibrium with their open-chain hydroxy aldehyde form. This equilibrium is susceptible to both acid and base catalysis, which can lead to further degradation.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ether oxygen of the lactol can be protonated, facilitating ring-opening to form the hydroxy aldehyde. This aldehyde can then undergo further reactions.

  • Base-Catalyzed Hydrolysis: In basic media, the hydroxyl group can be deprotonated, which can also promote ring-opening.

The likely initial step in the hydrolytic degradation of rac-Galaxolidone Lactol is the ring-opening to its corresponding hydroxy aldehyde, as depicted in the pathway diagram below.

Oxidative Degradation

Studies on the parent compound, Galaxolide, have shown that oxidative stress (e.g., using ozone or hydrogen peroxide) leads to the formation of Galaxolidone (HHCB-lactone) and its hydroxylated derivatives.[1][2] It is plausible that rac-Galaxolidone Lactol itself can be oxidized to the corresponding lactone, which can then undergo further hydroxylation.

Photodegradation

Galaxolide has been shown to be susceptible to photodegradation under UV irradiation.[1] The lactone is a significant photoproduct. It is anticipated that rac-Galaxolidone Lactol would also exhibit sensitivity to light, potentially leading to the formation of the lactone or other degradation products through radical-mediated pathways.

The following diagram illustrates the potential degradation pathways of rac-Galaxolidone Lactol based on the degradation of its parent compound and general chemical principles.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation rac_Galaxolidone_Lactol_H This compound Hydroxy_Aldehyde Open-chain Hydroxy Aldehyde rac_Galaxolidone_Lactol_H->Hydroxy_Aldehyde Ring-Opening (Acid/Base Catalyzed) Carboxylic_Acid Carboxylic Acid Derivative Hydroxy_Aldehyde->Carboxylic_Acid Oxidation rac_Galaxolidone_Lactol_O This compound Galaxolidone Galaxolidone (Lactone) rac_Galaxolidone_Lactol_O->Galaxolidone Oxidation Hydroxylated_Lactone Hydroxylated Lactone Galaxolidone->Hydroxylated_Lactone Further Oxidation rac_Galaxolidone_Lactol_P This compound Photoproducts Various Photoproducts rac_Galaxolidone_Lactol_P->Photoproducts UV Irradiation

Potential Degradation Pathways

Summary of Degradation Products from Parent Compound

While specific quantitative data for the degradation of rac-Galaxolidone Lactol is limited, studies on its parent compound, Galaxolide, provide valuable insights into potential transformation products. Table 2 summarizes the identified degradation products of Galaxolide from oxidative and irradiation processes.

Table 2: Identified Transformation Products (TPs) of Galaxolide (HHCB) under Oxidative and Irradiation Stress

Transformation Product (TP)Molecular Formulam/zStress ConditionReference
HHCB-lactone (Galaxolidone)C₁₈H₂₄O₂272Ozone, UV[1][2]
Hydroxy-HHCB-lactoneC₁₈H₂₄O₃288Ozone, UV[1]
Dihydroxy-HHCB-lactoneC₁₈H₂₄O₄304Ozone[1]
Various other TPs--Ozone, UV[1]

Experimental Protocols

Detailed experimental protocols for forced degradation studies of rac-Galaxolidone Lactol are not available in the literature. However, a general protocol can be designed based on ICH guidelines and methodologies used for the parent compound, Galaxolide.

Proposed Protocol for Forced Degradation Study

The following workflow outlines a proposed experimental design for a forced degradation study of rac-Galaxolidone Lactol.

G Proposed Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Start Prepare stock solution of this compound in a suitable solvent (e.g., acetonitrile) Hydrolysis Acidic (e.g., 0.1 M HCl) Basic (e.g., 0.1 M NaOH) Neutral (Water) Start->Hydrolysis Expose to stress Oxidation Oxidative (e.g., 3% H₂O₂) Start->Oxidation Expose to stress Thermal Thermal (e.g., 60°C) Start->Thermal Expose to stress Photolytic Photolytic (UV/Vis light exposure) Start->Photolytic Expose to stress Sampling Withdraw samples at specified time points Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralize acidic and basic samples Sampling->Neutralization Analysis Analyze by stability-indicating UPLC-MS/MS method Neutralization->Analysis Quantitation Quantify parent compound and degradation products Analysis->Quantitation Identification Identify and characterize degradation products Quantitation->Identification Pathway Elucidate degradation pathways Identification->Pathway

Proposed Experimental Workflow

Detailed Methodologies:

  • Materials: rac-Galaxolidone Lactol reference standard, HPLC-grade acetonitrile, methanol, and water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

  • Instrumentation: A validated stability-indicating UPLC-MS/MS system is recommended for the separation and quantification of the parent compound and its degradation products.

  • Hydrolytic Degradation:

    • Prepare solutions of rac-Galaxolidone Lactol in 0.1 M HCl, 0.1 M NaOH, and purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Prepare a solution of rac-Galaxolidone Lactol in a mixture of water/acetonitrile and 3% hydrogen peroxide.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Expose a solid sample of rac-Galaxolidone Lactol to elevated temperature (e.g., 60°C) in a stability chamber.

    • Dissolve samples at various time points for analysis.

  • Photodegradation:

    • Expose a solution of rac-Galaxolidone Lactol to UV and visible light in a photostability chamber.

    • A control sample should be kept in the dark.

    • Analyze samples at different time intervals.

Conclusion

While rac-Galaxolidone Lactol is considered a relatively stable transformation product of Galaxolide, it is susceptible to degradation under forced conditions, including hydrolysis, oxidation, and photolysis. The primary degradation pathways likely involve ring-opening of the cyclic hemiacetal to a hydroxy aldehyde, oxidation to the corresponding lactone, and subsequent hydroxylation. Further research is required to obtain quantitative stability data and to fully elucidate the degradation pathways and identify all transformation products. The proposed experimental protocol provides a framework for conducting comprehensive forced degradation studies to address these knowledge gaps, which is crucial for ensuring the quality, safety, and stability of products containing this ingredient.

References

Methodological & Application

Preparation of rac-Galaxolidone Lactol Analytical Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

rac-Galaxolidone Lactol (CAS 946845-14-3) is a primary metabolite of Galaxolide (HHCB), a widely used polycyclic musk fragrance ingredient in various consumer products.[1] As a significant transformation product, the availability of a well-characterized analytical standard of rac-Galaxolidone Lactol is crucial for environmental monitoring, toxicological studies, and quality control in the fragrance industry. This application note provides a detailed protocol for the laboratory-scale preparation of rac-Galaxolidone Lactol analytical standard via the controlled oxidation of Galaxolide. Additionally, it outlines the analytical methodologies for its characterization and purity assessment.

Physicochemical Data

A summary of the key physicochemical properties of the starting material (Galaxolide) and the final product (rac-Galaxolidone Lactol) is presented in Table 1.

PropertyGalaxolide (HHCB)rac-Galaxolidone Lactol
CAS Number 1222-05-5946845-14-3
Molecular Formula C₁₈H₂₆OC₁₈H₂₆O₂
Molecular Weight 258.4 g/mol 274.4 g/mol
IUPAC Name 4,6,6,7,8,8-Hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene4,6,6,7,8,8-Hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol
Appearance White crystalline solidWhite to off-white solid
Storage Room Temperature-20°C

Experimental Protocols

Synthesis of rac-Galaxolidone Lactol from Galaxolide

This protocol describes the synthesis of rac-Galaxolidone Lactol through the benzylic oxidation of Galaxolide. This method is adapted from general procedures for the oxidation of cyclic benzylic ethers to lactones.[2][3][4][5]

Materials and Reagents:

  • Galaxolide (HHCB, ≥98% purity)

  • Potassium permanganate (KMnO₄)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium bisulfite (NaHSO₃)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Galaxolide (1.0 g, 3.87 mmol) in dichloromethane (50 mL). Cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add potassium permanganate (0.92 g, 5.81 mmol) to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Quenching: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic phase with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane) to isolate the rac-Galaxolidone Lactol.

  • Final Product: Collect the fractions containing the desired product, combine, and evaporate the solvent to obtain rac-Galaxolidone Lactol as a white to off-white solid. Dry under vacuum and store at -20°C.

Analytical Characterization

This method is adapted from general procedures for the analysis of polycyclic musks.[6][7]

ParameterCondition
Instrument HPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 20 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 220 nm
Standard Prep. 1 mg/mL in Acetonitrile

This method is based on techniques used for the identification of Galaxolide and its metabolites.[8][9]

ParameterCondition
Instrument LC-MS system (e.g., QTOF) with Electrospray Ionization (ESI)
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 50% B to 100% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Expected Ion [M+H]⁺ at m/z 275.1955

NMR characterization should be performed to confirm the structure of the synthesized compound.

ParameterCondition
Instrument 400 MHz (or higher) NMR spectrometer
Solvent CDCl₃
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization s1 Dissolve Galaxolide in DCM s2 Oxidation with KMnO4 at 0°C s1->s2 s3 Reaction Quenching with NaHSO3 s2->s3 s4 Extraction with DCM s3->s4 s5 Purification by Column Chromatography s4->s5 s6 rac-Galaxolidone Lactol (Final Product) s5->s6 a1 Purity Assessment (HPLC-UV) s6->a1 Characterize a2 Identity Confirmation (LC-MS) s6->a2 Characterize a3 Structural Elucidation (NMR) s6->a3 Characterize

Caption: Experimental workflow for the synthesis and characterization of rac-Galaxolidone Lactol.

logical_relationship precursor Galaxolide (Starting Material) reaction Benzylic Oxidation precursor->reaction Input product rac-Galaxolidone Lactol (Analytical Standard) reaction->product Output

References

Application Note: Quantification of rac-Galaxolidone Lactol using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of racemic Galaxolidone Lactol (HHCB-lactone), a primary metabolite of the widely used fragrance ingredient Galaxolide (HHCB). The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is intended for researchers in environmental science, toxicology, and drug metabolism studies. The method utilizes a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk extensively used in personal care products and detergents. Due to its widespread use and incomplete removal during wastewater treatment, Galaxolide and its metabolites are frequently detected in various environmental compartments and biological matrices. Galaxolidone Lactol, a major transformation product of Galaxolide, has been identified in environmental samples and is of growing interest due to its potential persistence and biological activity.[1][2][3][4] Accurate quantification of rac-Galaxolidone Lactol is crucial for assessing its environmental fate, human exposure, and potential toxicological effects. This application note presents a robust LC-MS/MS method developed for this purpose.

Experimental

Materials and Reagents
  • rac-Galaxolidone Lactol analytical standard

  • Deuterated rac-Galaxolidone Lactol (or a suitable analogue) as an internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • 96-well plates and collection plates

  • Autosampler vials

Sample Preparation: Solid Phase Extraction (SPE) for Aqueous Samples

This protocol is optimized for the extraction of rac-Galaxolidone Lactol from aqueous matrices such as wastewater or surface water.

  • Sample Pre-treatment: Centrifuge water samples at 4000 rpm for 10 minutes to remove particulate matter.

  • Spiking with Internal Standard: Add the internal standard solution to each 100 mL of the aqueous sample to a final concentration of 100 ng/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min

Mass Spectrometry:

ParameterCondition
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following are proposed MRM transitions for rac-Galaxolidone Lactol. It is crucial to optimize these parameters on the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
rac-Galaxolidone Lactol (Quantifier) 275.2191.120
rac-Galaxolidone Lactol (Qualifier) 275.2215.215
Internal Standard (Hypothetical) 280.2196.120

Data and Results

The method should be validated according to standard guidelines for bioanalytical method validation. Key parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and matrix effects.

Quantitative Data Summary

The following table summarizes quantitative data for HHCB-lactone found in the literature for environmental samples.[1][3]

ParameterMatrixValueReference
Limit of Quantification (LOQ) WaterLowest level with recovery of 100% ± 23%[1]
Recovery Water100% ± 23%[1]
Concentration in WWTP Influent Wastewater230 ng/L (average)[1]
Concentration in WWTP Effluent Wastewater370 ng/L (average)[1]
Concentration in River Water Surface Water20-30 ng/L[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike SPE Solid Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification Data->Quant Concentration Concentration of rac-Galaxolidone Lactol Quant->Concentration

Caption: Experimental workflow for the quantification of rac-Galaxolidone Lactol.

Proposed Fragmentation Pathway of Galaxolidone Lactol

fragmentation_pathway Precursor [M+H]+ m/z 275.2 Fragment1 Product Ion 1 m/z 191.1 Precursor->Fragment1 Loss of C5H8O Fragment2 Product Ion 2 m/z 215.2 Precursor->Fragment2 Loss of C4H8

Caption: Proposed fragmentation of protonated Galaxolidone Lactol.

Conclusion

This application note provides a detailed LC-MS/MS method for the quantification of rac-Galaxolidone Lactol. The protocol includes a robust sample preparation procedure and optimized instrumental parameters for sensitive and selective analysis. This method will be a valuable tool for researchers investigating the environmental presence, fate, and toxicological impact of Galaxolide and its metabolites. Further validation in specific matrices of interest is recommended to ensure method performance.

References

Application Note: GC-MS Analysis of rac-Galaxolidone Lactol in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of racemic Galaxolidone Lactol (HHCB-lactone), a primary transformation product of the polycyclic musk Galaxolide (HHCB), in various water matrices. The protocol employs solid-phase extraction (SPE) for sample pre-concentration and cleanup, followed by gas chromatography-mass spectrometry (GC-MS) for detection and quantification. This method is suitable for environmental monitoring, wastewater treatment process evaluation, and ecotoxicological studies.

Introduction

Galaxolide (HHCB) is a widely used synthetic musk fragrance found in numerous personal care and household products. Due to its extensive use and incomplete removal during wastewater treatment, Galaxolide and its metabolites are frequently detected in aquatic environments. Galaxolidone Lactol (HHCB-lactone) is one of the most stable and frequently detected transformation products of Galaxolide.[1][2] Its presence in water bodies is an indicator of anthropogenic contamination. Monitoring the concentration of Galaxolidone Lactol is crucial for understanding the fate and environmental impact of its parent compound. This application note provides a detailed protocol for the extraction and GC-MS analysis of racemic Galaxolidone Lactol in water samples.

Experimental Protocol

Materials and Reagents
  • Solvents: Dichloromethane, n-Hexane, Methanol, Ethyl Acetate (all HPLC or pesticide residue grade)

  • Standards: Racemic Galaxolidone Lactol, Galaxolide (HHCB), and a suitable internal standard (e.g., Tonalide-d3).

  • Reagents: Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours prior to use), Hydrochloric acid, Sodium hydroxide.

  • Solid-Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).

  • Water: Deionized or Milli-Q water.

  • Glassware: Volumetric flasks, pipettes, graduated cylinders, conical flasks, amber glass vials with PTFE-lined caps.

Sample Collection and Preservation

Collect water samples in pre-cleaned amber glass bottles. To minimize degradation, samples should be stored at 4°C and extracted within 48 hours of collection. If longer storage is necessary, the pH of the sample should be adjusted to < 2 with hydrochloric acid.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not run dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or passing a stream of nitrogen for 20-30 minutes to remove residual water.

  • Elution: Elute the trapped analytes with 10 mL of a dichloromethane/ethyl acetate mixture (1:1, v/v).

  • Drying and Concentration: Dry the eluate by passing it through a small column containing anhydrous sodium sulfate. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Internal Standard: Add the internal standard to the final extract before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 7010 Triple Quadrupole MS or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection: 1 µL, splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Impact (EI) at 70 eV, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Quantifier and Qualifier Ions for Galaxolidone Lactol: To be determined from the mass spectrum of a standard. Based on literature, key fragment ions for polycyclic musks and their derivatives are often monitored.[3]

Data Presentation

Quantitative Data for Galaxolidone Lactol in Water Samples
Water MatrixConcentration Range (ng/L)Reference
Wastewater Influent505 - 16,000[3]
Wastewater Effluent200 - 7,000[3]
Surface Water (River)< 100 - 30[3][4]
Drinking WaterBelow Limit of Detection - 30[3]

Note: Concentrations can vary significantly depending on the location, sampling time, and analytical method used.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Water Sample Collection (500 mL) spe_conditioning 2. SPE Cartridge Conditioning (C18) sample_collection->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading washing 4. Cartridge Washing sample_loading->washing drying 5. Cartridge Drying washing->drying elution 6. Analyte Elution drying->elution concentration 7. Concentration to 1 mL elution->concentration internal_standard 8. Add Internal Standard concentration->internal_standard gc_ms_analysis 9. GC-MS Analysis (SIM Mode) internal_standard->gc_ms_analysis data_processing 10. Data Processing and Quantification gc_ms_analysis->data_processing logical_relationship galaxolide Galaxolide (HHCB) in Consumer Products wastewater Wastewater Treatment Plant galaxolide->wastewater Discharge galaxolidone_lactol rac-Galaxolidone Lactol (Transformation Product) wastewater->galaxolidone_lactol Biotransformation environment Aquatic Environment (Rivers, Lakes) wastewater->environment Effluent Discharge galaxolidone_lactol->environment Release

References

Application Notes and Protocols for the Detection of rac-Galaxolidone and Lactol in Wastewater Treatment Plant Effluent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB), a synthetic polycyclic musk, is a widely used fragrance ingredient in a variety of personal care and household products. Consequently, it is consistently introduced into wastewater systems. During wastewater treatment, Galaxolide can undergo biotransformation, leading to the formation of metabolites such as Galaxolidone (HHCB-lactone), its primary transformation product.[1] The presence of Galaxolide and its metabolites in wastewater treatment plant (WWTP) effluent is of environmental concern due to their potential for persistence, bioaccumulation, and endocrine-disrupting effects. This document provides detailed application notes and protocols for the detection and quantification of racemic Galaxolide and its lactone metabolite, Galaxolidone, in WWTP effluent.

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of Galaxolide (HHCB) and Galaxolidone (HHCB-lactone) in wastewater effluent, as reported in various studies. These values can vary depending on the specific matrix, instrumentation, and method parameters.

AnalyteAnalytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference(s)
Galaxolide (HHCB) GC-MSWastewater Effluent1.1 - 22 ng/L0.08 - 0.6 µg/L71 - 117%[2]
GC-MS/MSWastewater97 ± 3 ~ 102 ± 11%-97 ± 3 ~ 102 ± 11%[3]
SPE-GC-FIDPure Water-0.07 µg/L99.3 - 108.9%[3]
Galaxolidone (HHCB-lactone) GC-MSWastewater Effluent1.7 - 80 ng/L->70%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the extraction and pre-concentration of Galaxolide and Galaxolidone from aqueous samples.[1][4][5][6][7]

Materials:

  • SPE Cartridges (e.g., C18, Oasis HLB)

  • SPE Vacuum Manifold

  • Wastewater Effluent Sample

  • Methanol (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Elution Solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane)

  • Nitrogen Evaporation System

  • Autosampler Vials

Protocol:

  • Cartridge Conditioning:

    • Pass 5-10 mL of the elution solvent (e.g., dichloromethane) through the SPE cartridge to wet the sorbent.

    • Flush the cartridge with 5-10 mL of methanol to activate the stationary phase.

    • Equilibrate the cartridge by passing 5-10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Filter the wastewater effluent sample (typically 100-500 mL) through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.

    • Load the filtered sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 5-10 mL/min).

  • Washing:

    • After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any remaining polar interferences. A small percentage of methanol can be added to the wash solvent to remove more interferences if necessary, but care must be taken to avoid eluting the target analytes.

  • Drying:

    • Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes by passing a small volume (e.g., 2 x 4 mL) of a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or a mixture of hexane and dichloromethane) through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane or mobile phase).

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the quantification of semi-volatile organic compounds like Galaxolide and Galaxolidone.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60-80 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 180-200 °C.

    • Ramp: 5-10 °C/min to 280-300 °C, hold for 5-10 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

      • Galaxolide (HHCB) characteristic ions: m/z 258, 243, 213.

      • Galaxolidone (HHCB-lactone) characteristic ions: m/z 272, 257, 229.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, particularly for more polar metabolites, and can be an alternative or complementary technique to GC-MS.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50-150 mm x 2.1-4.6 mm, 1.7-5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of an additive like formic acid (0.1%) to improve ionization.

    • Example Gradient: Start at 10-20% B, ramp to 90-100% B over 10-15 minutes, hold for 2-5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • MS/MS Parameters:

    • Ionization Mode: ESI positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

      • MRM Transitions: Specific precursor-to-product ion transitions for Galaxolide and Galaxolidone need to be determined by direct infusion of standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Wastewater Effluent Sample Filtration Filtration (0.7 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS  Inject LCMS LC-MS/MS Analysis Concentration->LCMS  Inject Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of Galaxolide and Galaxolidone in wastewater.

biotransformation_pathway cluster_wwtp Wastewater Treatment Plant Galaxolide Galaxolide (HHCB) (in Influent) Biotransformation Biotransformation (Microbial Activity) Galaxolide->Biotransformation Adsorption Adsorption to Sludge Galaxolide->Adsorption Galaxolidone Galaxolidone (HHCB-lactone) (in Effluent) Biotransformation->Galaxolidone Other_Metabolites Other Metabolites (e.g., hydroxylated forms) Biotransformation->Other_Metabolites

Caption: Biotransformation pathway of Galaxolide in a wastewater treatment plant.

References

Analysis of rac-Galaxolidone Lactol in Sediment and Soil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB) is a widely used synthetic musk fragrance found in a variety of personal care and household products. Due to its extensive use and incomplete removal during wastewater treatment, Galaxolide and its transformation products are frequently detected in environmental compartments, including sediment and soil. One of the major degradation products of Galaxolide is its lactone derivative, rac-Galaxolidone Lactol (HHCB-lactone). The presence of this metabolite is an indicator of the environmental fate of the parent compound. This document provides detailed application notes and protocols for the extraction and quantification of rac-Galaxolidone Lactol in sediment and soil samples, intended for use by researchers and scientists in environmental monitoring and drug development.

Quantitative Data Summary

The following table summarizes the concentrations of Galaxolide (HHCB) and its metabolite, rac-Galaxolidone Lactol (HHCB-lactone), reported in sediment samples from various studies. This data provides a reference range for expected concentrations in environmental samples.

Location/StudyMatrixHHCB (ng/g dry weight)HHCB-lactone (ng/g dry weight)HHCB-lactone/HHCB Ratio
River SedimentsSediment0.6 - 2.50.8 - 2.01.3 (mean)
Lake SedimentsSedimentNot ReportedNot Reported1.2 (mean)
Tidal TributariesSedimentup to 9.2Not ReportedNot Reported

Note: Data compiled from publicly available environmental studies. Concentrations can vary significantly based on proximity to pollution sources and other environmental factors.

Experimental Protocols

This section details the recommended procedures for the analysis of rac-Galaxolidone Lactol in sediment and soil samples, from collection to final quantification.

Sample Collection and Handling
  • Collection: Collect surface sediment or soil samples using a stainless-steel grab sampler or core sampler.

  • Storage: Place samples in pre-cleaned amber glass jars with Teflon-lined caps to prevent photodegradation and contamination.

  • Transportation: Transport samples to the laboratory on ice (at or below 4°C).

  • Preservation: Upon arrival at the laboratory, samples should be stored at -20°C until extraction to minimize microbial degradation.

Sample Preparation and Extraction

This protocol is based on the principles of pressurized fluid extraction (PFE) as described in U.S. EPA Method 3545A, a suitable technique for extracting semivolatile organic compounds from solid matrices.[1][2][3][4]

  • Homogenization: Thaw the sample and homogenize it by thorough mixing. If the sample is wet, it can be air-dried or mixed with a drying agent like anhydrous sodium sulfate until it is a free-flowing powder.[1]

  • Extraction Cell Preparation:

    • Place a glass fiber filter at the outlet of the extraction cell.

    • Mix approximately 10 g of the homogenized sample with an equal amount of diatomaceous earth or clean sand and pack it into the extraction cell.

    • Add a known amount of a suitable surrogate standard (e.g., deuterated polycyclic musk) to the sample to monitor extraction efficiency.

  • Pressurized Fluid Extraction (PFE):

    • Solvent: Use a mixture of hexane and acetone (1:1, v/v).

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 60 seconds

  • Extract Concentration:

    • Collect the extract in a clean glass vial.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Extract Cleanup (if necessary)

For samples with high organic matter content, a cleanup step may be necessary to remove interfering compounds. Solid-phase extraction (SPE) is a common and effective technique.[5][6]

  • SPE Cartridge: Use a silica gel or Florisil SPE cartridge (e.g., 500 mg).

  • Conditioning: Condition the cartridge with 5 mL of hexane.

  • Loading: Load the 1 mL concentrated extract onto the cartridge.

  • Elution:

    • Elute non-polar interferences with 10 mL of hexane (discard this fraction).

    • Elute the target analytes with 10 mL of a hexane:acetone (9:1, v/v) mixture.

  • Final Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen and add a known amount of an internal standard (e.g., a different deuterated polycyclic musk) prior to GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for rac-Galaxolidone Lactol:

      • Quantification Ion: m/z 258 (M+)

      • Qualifier Ions: m/z 243, 215

Quality Assurance/Quality Control (QA/QC)

To ensure the reliability of the results, the following QA/QC procedures should be implemented:[7][8]

  • Method Blank: An empty extraction cell is carried through the entire analytical procedure to check for contamination.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of the target analyte is added to a duplicate sample and carried through the entire procedure to assess matrix effects and method accuracy and precision.

  • Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known amount of the analyte is analyzed to monitor the performance of the method.

  • Surrogate Standards: Added to every sample to monitor the efficiency of the extraction process.

  • Internal Standards: Added to every sample extract just before analysis to correct for variations in instrument response.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis & Data Processing SampleCollection 1. Sample Collection (Sediment/Soil) Homogenization 2. Homogenization & Drying SampleCollection->Homogenization Extraction 3. Pressurized Fluid Extraction (PFE) Homogenization->Extraction Concentration1 4. Extract Concentration Extraction->Concentration1 SPE 5. Solid-Phase Extraction (SPE) Concentration1->SPE If necessary GCMS 7. GC-MS Analysis Concentration1->GCMS Directly if clean Concentration2 6. Final Concentration SPE->Concentration2 Concentration2->GCMS Data 8. Data Quantification & Reporting GCMS->Data

Caption: Overview of the analytical workflow for rac-Galaxolidone Lactol.

Logical Relationship of Analytes

analyte_relationship Galaxolide Galaxolide (HHCB) (Parent Compound) Degradation Environmental Degradation Galaxolide->Degradation GalaxolidoneLactol rac-Galaxolidone Lactol (HHCB-lactone) (Metabolite) Degradation->GalaxolidoneLactol

Caption: Degradation pathway from Galaxolide to its lactone metabolite.

References

Quantification of rac-Galaxolidone Lactol in Biological Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galaxolide (HHCB) is a synthetic polycyclic musk widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, lotions, and detergents.[1] Due to its extensive use and lipophilic nature, Galaxolide can bioaccumulate in fatty tissues of organisms, including humans.[2][3] Galaxolidone Lactol (HHCB-lactone) is a primary metabolite of Galaxolide, formed through oxidation.[4][5] The presence and concentration of this metabolite in biological tissues are of interest for toxicological and pharmacokinetic studies.

These application notes provide detailed protocols for the quantification of racemic (rac) Galaxolidone Lactol in various biological tissues. The methodologies described are based on established analytical techniques for the parent compound, Galaxolide, and other lipophilic small molecules, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize reported concentrations of the parent compound, Galaxolide (HHCB), in various human biological tissues. Data for Galaxolidone Lactol is less prevalent in the literature; however, its presence is often confirmed alongside the parent compound.

Table 1: Concentration of Galaxolide (HHCB) in Human Adipose Tissue

Region/CountryYear of StudyMean Concentration (ng/g lipid weight)Range (ng/g lipid weight)Reference
Korea2007-20088128-211[3]
Germany199616-189 (individual values)-[3]

Table 2: Concentration of Galaxolide (HHCB) in Human Blood Plasma

Region/CountryYear of StudyPopulationMedian Concentration (ng/L)Maximum Concentration (ng/L)Reference
Austria2009Healthy young adults (n=110)4204100[3][6]
Austria2005Adults (n=100)-4100[2][6]

Table 3: Concentration of Galaxolide (HHCB) in Human Milk

Region/CountryYear of StudyMedian Concentration (ng/g lipid weight)Maximum Concentration (ng/g lipid weight)Reference
Sweden1996-200363.9268[3]

Experimental Protocols

Protocol 1: Quantification of rac-Galaxolidone Lactol in Adipose Tissue using LC-MS/MS

This protocol outlines a method for the extraction, cleanup, and analysis of Galaxolidone Lactol from adipose tissue samples.

1. Sample Preparation and Homogenization: a. Accurately weigh approximately 1 gram of frozen adipose tissue. b. Mince the tissue finely with a clean scalpel on a cold surface. c. Transfer the minced tissue to a homogenizer tube and add 5 mL of cold acetonitrile. d. Add an appropriate internal standard (e.g., deuterated Galaxolide or a structurally similar compound). e. Homogenize the tissue until a uniform suspension is achieved.

2. Liquid-Liquid Extraction (LLE): a. Transfer the homogenate to a glass centrifuge tube. b. Add 5 mL of n-hexane and vortex vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the layers. d. Carefully collect the upper n-hexane layer, which contains the lipids and the analyte of interest. e. Repeat the extraction with another 5 mL of n-hexane and combine the extracts.

3. Solid-Phase Extraction (SPE) Cleanup: a. Evaporate the combined n-hexane extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of n-hexane. c. Condition a silica gel SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of n-hexane. d. Load the reconstituted sample onto the SPE cartridge. e. Wash the cartridge with 5 mL of n-hexane to remove nonpolar lipid interferences. f. Elute the Galaxolidone Lactol with 10 mL of a 50:50 (v/v) mixture of n-hexane and dichloromethane. g. Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[6]

    • Precursor Ion: [M+H]+ for Galaxolidone Lactol (C18H24O2), m/z 273.18.[7]

    • Product Ions: Select at least two characteristic product ions for quantification and confirmation. Based on available data for similar compounds, fragmentation would likely occur on the lactone ring.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: Quantification of rac-Galaxolidone Lactol in Blood Plasma using GC-MS

This protocol details a method suitable for the analysis of Galaxolidone Lactol in blood plasma.

1. Sample Preparation and Extraction: a. To 1 mL of blood plasma in a glass tube, add an appropriate internal standard. b. Add 3 mL of a 1:1 (v/v) mixture of n-hexane and acetone. c. Vortex for 2 minutes and then centrifuge at 2500 x g for 10 minutes. d. Transfer the upper organic layer to a clean tube. e. Repeat the extraction step and combine the organic layers.

2. Cleanup (if necessary): a. For cleaner samples, the combined extracts can be concentrated and directly analyzed. b. For samples with significant matrix interference, a cleanup step using SPE with a Florisil or silica cartridge can be employed, similar to Protocol 1, step 3.

3. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C) to ensure elution of the analyte.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Detection Mode: Selected Ion Monitoring (SIM) using the molecular ion (m/z 272) and characteristic fragment ions for quantification and confirmation.

Visualizations

metabolic_pathway Galaxolide Galaxolide (HHCB) C18H26O Metabolism Oxidative Metabolism (e.g., CYP450) Galaxolide->Metabolism Galaxolidone_Lactol Galaxolidone Lactol (HHCB-lactone) C18H24O2 Metabolism->Galaxolidone_Lactol

Metabolic conversion of Galaxolide to Galaxolidone Lactol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis cluster_quantification Quantification Tissue_Sample Biological Tissue Sample Homogenization Homogenization in Solvent Tissue_Sample->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MS_MS LC-MS/MS Analysis SPE->LC_MS_MS GC_MS GC-MS Analysis SPE->GC_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis GC_MS->Data_Analysis

General workflow for the quantification of Galaxolidone Lactol.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of Galaxolidone Lactol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galaxolidone Lactol is a transformation product of the widely used polycyclic musk fragrance, Galaxolide (HHCB). The presence and identification of such transformation products in environmental and biological matrices are of increasing interest due to their potential persistence and biological activity. High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and mass accuracy for the unambiguous identification and structural elucidation of these compounds at trace levels. This application note provides a detailed protocol for the identification of Galaxolidone Lactol using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A robust sample preparation protocol is crucial for the effective isolation and concentration of Galaxolidone Lactol from complex matrices, minimizing matrix effects and improving analytical sensitivity.

Materials:

  • SPE Cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%)

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Sample Pre-treatment:

    • For aqueous samples (e.g., wastewater, plasma), centrifuge at 4000 rpm for 10 minutes to remove particulate matter.

    • Adjust the pH of the supernatant to 3.0 using formic acid.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove hydrophilic impurities.

  • Elution:

    • Elute the analyte with 5 mL of acetonitrile.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex for 30 seconds.

  • Final Preparation:

    • Centrifuge the reconstituted sample at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF)

  • C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

LC Parameters:

ParameterValue
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 10 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and equilibrate for 3 min.

HRMS Parameters (Positive ESI Mode):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen
Desolvation Temp. 350°C
Mass Range m/z 50-500
Resolution 70,000 FWHM
Data Acquisition Full scan MS followed by data-dependent MS/MS (TopN=5)
Collision Energy Stepped (e.g., 10, 20, 40 eV)

Data Presentation

The high-resolution mass spectrometer provides accurate mass measurements, which are critical for determining the elemental composition of the parent ion and its fragments.

Table 1: High-Resolution Mass Spectrometry Data for Galaxolidone Lactol

AnalyteFormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺Mass Error (ppm)
Galaxolidone LactolC₁₈H₂₆O₃291.1955291.1952-1.03

Table 2: Predicted Major Fragment Ions of Galaxolidone Lactol in MS/MS

Based on the fragmentation patterns of similar lactone-containing structures, the following fragment ions are predicted.

Fragment DescriptionProposed FormulaCalculated m/z
Loss of H₂OC₁₈H₂₅O₂⁺273.1849
Loss of COC₁₇H₂₆O₂⁺262.1927
Loss of H₂O and COC₁₇H₂₄O⁺244.1822
Cleavage of the lactol ringC₁₄H₂₁O⁺205.1587

Mandatory Visualization

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Water, Plasma) Pretreatment Pre-treatment (Centrifugation, pH adjustment) SampleCollection->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Drying Drying & Reconstitution Elution->Drying FinalSample Final Sample for Analysis Drying->FinalSample LC_HRMS LC-HRMS Analysis FinalSample->LC_HRMS DataAcquisition Data Acquisition (Full Scan MS & dd-MS/MS) LC_HRMS->DataAcquisition DataProcessing Data Processing Software DataAcquisition->DataProcessing FeatureDetection Peak Detection & Alignment DataProcessing->FeatureDetection FormulaGeneration Elemental Composition (from accurate mass) FeatureDetection->FormulaGeneration FragmentationAnalysis MS/MS Spectral Interpretation FormulaGeneration->FragmentationAnalysis Identification Compound Identification FragmentationAnalysis->Identification

Caption: Experimental workflow for Galaxolidone Lactol identification.

Logical Relationship of Identification Steps

The identification of Galaxolidone Lactol relies on a logical progression of data analysis steps.

identification_logic AccurateMass Accurate Mass Measurement of [M+H]⁺ ElementalComposition Elemental Composition (e.g., C₁₈H₂₆O₃) AccurateMass->ElementalComposition StructureElucidation Structural Elucidation of Galaxolidone Lactol ElementalComposition->StructureElucidation Fragmentation MS/MS Fragmentation Pattern FragmentAnalysis Analysis of Neutral Losses & Characteristic Fragments Fragmentation->FragmentAnalysis FragmentAnalysis->StructureElucidation Confirmation Confirmation with Reference Standard (if available) StructureElucidation->Confirmation

Caption: Logical steps for structural elucidation.

Application Notes and Protocols for rac Galaxolidone Lactol Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac Galaxolidone Lactol is a primary fungal metabolite of Galaxolide (HHCB), a widely used synthetic polycyclic musk fragrance found in numerous consumer products such as perfumes, cosmetics, and detergents.[1] As a certified reference material (CRM), this compound serves as a high-purity standard for the accurate identification and quantification of this environmental contaminant in various matrices. Its availability is crucial for environmental monitoring, toxicological research, and regulatory compliance to ensure the safety of consumer goods and ecosystems.[2] This document provides detailed application notes and experimental protocols for the use of this compound CRM.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 946845-14-3[1][3]
Molecular Formula C18H26O2[3][4]
Molecular Weight 274.40 g/mol [3][4]
IUPAC Name 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol[4]
Appearance (Typically a solid)
Storage -20°C[1][3]

Applications

The primary application of this compound CRM is as a standard in analytical chemistry for the following purposes:

  • Method Validation: To validate analytical methods for the detection and quantification of Galaxolide metabolites in environmental samples such as wastewater, surface water, sediment, and sludge.[5][6]

  • Calibration: To prepare calibration curves for chromatographic instruments (e.g., GC-MS, LC-MS) to ensure accurate quantification of the analyte in test samples.[5][6]

  • Quality Control: To be used as a quality control standard to monitor the performance and accuracy of analytical procedures in a laboratory setting.[7]

  • Environmental Monitoring: To accurately measure the concentration of Galaxolide's primary metabolite in various environmental compartments to assess the extent of pollution and the efficacy of wastewater treatment processes.[8]

  • Toxicology and Metabolism Studies: To serve as a reference standard in studies investigating the biological effects, bioaccumulation, and metabolic pathways of Galaxolide and its transformation products in organisms.[9][10]

Experimental Protocols

The following are generalized protocols for the use of this compound CRM in the analysis of environmental samples. Researchers should adapt these protocols to their specific sample matrices and instrumentation.

Protocol 1: Preparation of Standard Solutions

Objective: To prepare a series of standard solutions for calibration and spiking experiments.

Materials:

  • This compound Certified Reference Material

  • Class A volumetric flasks and pipettes

  • High-purity solvent (e.g., iso-octane, hexane, or as specified by the analytical method)

  • Analytical balance

Procedure:

  • Allow the vial of this compound CRM to equilibrate to room temperature before opening.

  • For maximum product recovery, centrifuge the original vial before removing the cap.[1][3]

  • Accurately weigh a precise amount of the CRM and dissolve it in a known volume of the appropriate solvent to create a stock solution of high concentration (e.g., 100 µg/mL).

  • Perform serial dilutions of the stock solution using Class A volumetric glassware to prepare a series of working standard solutions with concentrations that span the expected range of the samples to be analyzed (e.g., 0.1, 0.5, 1, 5, 10 µg/L).

  • Store the stock and working standard solutions at the recommended temperature (typically -20°C) in amber glass vials to prevent photodegradation.

Protocol 2: Sample Extraction and Cleanup for Water Samples

Objective: To extract this compound from water samples (e.g., wastewater, river water) for subsequent analysis. This protocol is based on Solid-Phase Extraction (SPE).

Materials:

  • Water sample (e.g., 500 mL)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE vacuum manifold

  • Solvents for conditioning, washing, and elution (e.g., methanol, dichloromethane, hexane)[8]

  • Nitrogen evaporator

  • GC vials

Procedure:

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of a methanol/water solution (e.g., 50:50 v/v) to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under vacuum for 30-60 minutes to remove residual water.

  • Elution: Elute the analytes from the cartridge by passing a suitable solvent, such as a mixture of hexane and dichloromethane (1:1 v/v), through the cartridge. Collect the eluate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[5]

  • Reconstitution: Transfer the concentrated extract to a GC vial for analysis.

Protocol 3: Instrumental Analysis by GC-MS

Objective: To quantify this compound in the prepared extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Volume: 2 µL splitless

  • Injector Temperature: 280°C

  • Oven Program: 50°C hold for 2 min, ramp to 290°C at 10°C/min, hold for 5 min.[5]

  • MS Source Temperature: 290°C

  • MS Quad Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Procedure:

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify this compound in the sample chromatograms by comparing the retention time with that of the certified standard.

  • Confirm the identity by comparing the mass spectrum of the sample peak with the reference spectrum.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Standard Preparation cluster_sample Sample Preparation cluster_analysis Analysis start This compound CRM stock Prepare Stock Solution start->stock working Prepare Working Standards stock->working gcms GC-MS Analysis working->gcms Calibration sample Collect Water Sample spe Solid-Phase Extraction (SPE) sample->spe cleanup Elution & Concentration spe->cleanup cleanup->gcms Injection data Data Processing & Quantification gcms->data end end data->end Final Concentration

Caption: Workflow for the analysis of this compound.

Hypothetical Signaling Pathway

Galaxolide, the parent compound of this compound, is suspected to be an endocrine disruptor and may induce cellular stress.[10][11] The following diagram illustrates a hypothetical signaling pathway that could be influenced by xenobiotics like Galaxolide and its metabolites, leading to endocrine disruption and oxidative stress.

signaling_pathway cluster_cell Cellular Environment cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotic Galaxolide / Metabolites (e.g., this compound) ER Estrogen Receptor (ER) Xenobiotic->ER Binding AhR Aryl Hydrocarbon Receptor (AhR) Xenobiotic->AhR Activation ROS Reactive Oxygen Species (ROS) Xenobiotic->ROS Induction ERE Estrogen Response Element (ERE) ER->ERE Translocation & Binding XRE Xenobiotic Response Element (XRE) AhR->XRE Translocation & Binding Antioxidant Antioxidant Response (e.g., Nrf2 pathway) ROS->Antioxidant Activation Gene_Expression Altered Gene Expression ERE->Gene_Expression Modulation XRE->Gene_Expression Modulation Cellular_Response Endocrine Disruption & Oxidative Stress Gene_Expression->Cellular_Response Leads to

References

Application Notes and Protocols for Polycyclic Musk Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction and analysis of polycyclic musks (PCMs) from various environmental matrices. The protocols are designed to deliver high sensitivity and reproducibility for quantitative analysis.

Overview of Sample Preparation Techniques

The analysis of polycyclic musks, a class of synthetic fragrances used in a wide array of consumer products, is crucial for understanding their environmental fate and potential impact.[1] Due to their lipophilic nature, these compounds tend to accumulate in fatty tissues and adsorb to particulate matter, necessitating robust sample preparation techniques for their extraction and analysis from complex matrices such as water, sludge, sediment, and biota.[1][2] Commonly employed methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Ultrasonic-Assisted Extraction (UAE), often followed by gas chromatography-mass spectrometry (GC-MS) for detection and quantification.[3][4][5]

Quantitative Data Summary

The selection of a sample preparation technique significantly influences the recovery, sensitivity, and reproducibility of polycyclic musk analysis. The following table summarizes quantitative data from various studies, providing a comparative overview of different methods.

MatrixTechniquePolycyclic Musks AnalyzedRecovery (%)LOD (ng/L or ng/g)LOQ (ng/L or ng/g)Reference
WastewaterOn-site SPEHHCB, AHTN, and others80 - 97Order of magnitude lower than LLENot Specified
WaterSPEHHCB, AHTN, Musk Xylene, Musk Ketone88.3 - 106.80.09 - 0.18Not Specified[6][7]
WaterUA-DLLMESix Polycyclic Musks71 - 104Not Specified< 0.6[8]
WaterMA-HS-SPMEHHCB, AHTN, ADBI, ATII, DPMI, AHMINot Specified0.05 - 0.1< 0.2[9]
SedimentASE14 Synthetic Musks70.6 - 121.50.09 - 1.93 (ng/g)Not Specified[10]
Sewage SludgeMA-HS-SPMEHHCB, AHTN, ADBI, ATII, DPMI, AHMINot Specified0.04 - 0.1 (ng/g)0.1 - 0.3 (ng/g)[11]
Fish TissueUltrasonic Extraction with Florisil SPE cleanup12 Synthetic Musks80 - 120MDLs 10x lower with GC-QqQ-MS/MSNot Specified[12][13][14]

HHCB (Galaxolide), AHTN (Tonalide), ADBI (Celestolide), ATII (Traseolide), DPMI (Cashmeran), AHMI (Phantolide), UA-DLLME (Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction), MA-HS-SPME (Microwave-Assisted Headspace Solid-Phase Microextraction), ASE (Accelerated Solvent Extraction), MDL (Method Detection Limit), LOD (Limit of Detection), LOQ (Limit of Quantification).

Experimental Protocols

Solid-Phase Extraction (SPE) for Water Samples

This protocol is optimized for the simultaneous determination of polycyclic musks in water samples.[6][7]

a. Materials:

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • n-Hexane (HPLC grade)

  • Deionized water

  • Sample collection bottles (amber glass)

  • Vacuum manifold for SPE

  • Nitrogen evaporator

b. Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge under vacuum for 30-60 minutes or until completely dry.

  • Elution: Elute the trapped analytes with 10 mL of a mixture of n-hexane and dichloromethane (1:1 v/v).[5]

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated sample is now ready for GC-MS analysis.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis Condition Condition Cartridge (Methanol, Water) Load Load Water Sample Condition->Load Ready for loading Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Vacuum) Wash->Dry Elute Elute with Hexane:Dichloromethane Dry->Elute Concentrate Concentrate under N2 Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Solid-Phase Extraction (SPE) Workflow for Water Samples.

Ultrasonic-Assisted Extraction for Sludge and Sediment Samples

This protocol is suitable for the extraction of polycyclic musks from solid matrices like sewage sludge and sediment.[5][15]

a. Materials:

  • Freeze-dryer

  • Ultrasonic bath

  • Centrifuge

  • n-Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge tubes (50 mL)

  • Nitrogen evaporator

b. Protocol:

  • Sample Preparation: Freeze-dry the sludge or sediment sample to remove water.[5] Homogenize the dried sample using a mortar and pestle.

  • Extraction:

    • Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of a mixture of n-hexane and acetone (3:1 v/v).[5]

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at 30°C.[5]

  • Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the solid and liquid phases.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 2b to 4) two more times with fresh solvent. Combine the supernatants.

  • Drying and Concentration:

    • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is ready for cleanup and/or GC-MS analysis.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis FreezeDry Freeze-Dry Sample Homogenize Homogenize Sample FreezeDry->Homogenize AddSolvent Add Hexane:Acetone Homogenize->AddSolvent Sonicate Ultrasonicate AddSolvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant DryExtract Dry with Na2SO4 CollectSupernatant->DryExtract Repeat 2x Concentrate Concentrate under N2 DryExtract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Ultrasonic-Assisted Extraction Workflow for Solid Samples.

Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a classic method for extracting analytes from aqueous samples and is often used for comparison with other techniques.[16]

a. Materials:

  • Separatory funnel (1 L)

  • Dichloromethane (DCM, HPLC grade)

  • n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

b. Protocol:

  • Sample Preparation: Measure 1 L of the water sample into a 1 L separatory funnel.

  • First Extraction:

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate.

  • Collect Organic Layer: Drain the lower organic layer (DCM) into a flask.

  • Repeat Extraction: Repeat the extraction (steps 2 and 3) two more times with fresh 60 mL portions of DCM. Combine the organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Solvent Exchange and Concentration:

    • Add 10 mL of n-hexane to the dried extract.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen. The solvent exchange to n-hexane is important for compatibility with GC injection.

  • Analysis: The concentrated extract is ready for GC-MS analysis.

LLE_Workflow cluster_extraction Liquid-Liquid Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample 1 L Water Sample AddDCM Add Dichloromethane Sample->AddDCM Shake Shake & Vent AddDCM->Shake Separate Separate Layers Shake->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na2SO4 Collect->Dry Repeat 2x SolventExchange Solvent Exchange (to Hexane) Dry->SolventExchange Concentrate Concentrate SolventExchange->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: Liquid-Liquid Extraction (LLE) Workflow for Water Samples.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of rac Galaxolidone Lactol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of rac Galaxolidone Lactol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects in complex samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A: this compound is a primary metabolite of the polycyclic musk fragrance Galaxolide (also known as HHCB). Galaxolide is widely used in personal care products and detergents. Due to its extensive use, it and its metabolites are frequently detected in environmental samples such as wastewater and surface water. The analysis of this compound is crucial for monitoring environmental contamination, understanding the fate and transport of these compounds, and assessing potential toxicological risks.

Q2: What are the main challenges in the analysis of this compound?

A: The primary challenge in analyzing this compound is overcoming matrix effects, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Matrix components can co-elute with the analyte and cause ion suppression or enhancement, leading to inaccurate quantification.[1][2] Other challenges include achieving adequate sensitivity for trace-level detection and ensuring efficient extraction from complex matrices.

Q3: What are the common analytical techniques used for this compound analysis?

A: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of polycyclic musks and their metabolites. LC-MS/MS is often preferred for its high sensitivity and specificity, particularly for polar metabolites like Galaxolidone Lactol.

Q4: How can I minimize matrix effects in my analysis?

A: Minimizing matrix effects involves a combination of strategies:

  • Effective Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components is critical.[3][4]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce ion suppression.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that matches the sample matrix can help to compensate for matrix effects.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

  • Question: I am experiencing low and inconsistent recoveries of my analyte after Solid-Phase Extraction (SPE). What could be the cause and how can I improve it?

  • Answer: Low recovery during SPE can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

    • SPE Sorbent Selection: The choice of SPE sorbent is critical. For polycyclic musks and their metabolites, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. A study comparing different SPE sorbents for synthetic musks found that Florisil SPE provided superior cleanup for fish samples.[3][5] It is advisable to screen different sorbent types to find the one that provides the best recovery for your specific matrix.

    • Conditioning and Equilibration: Inadequate conditioning or equilibration of the SPE cartridge can lead to poor retention of the analyte. Ensure that the sorbent is properly activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution similar in composition to your sample.

    • Sample pH: The pH of your sample can influence the retention of this compound on the SPE sorbent. Experiment with adjusting the sample pH to optimize the interaction between the analyte and the sorbent.

    • Elution Solvent: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent. Try a stronger solvent or a mixture of solvents. For example, if you are using methanol, you could try a mixture of methanol and acetonitrile, or add a small amount of a modifier like ammonium hydroxide to improve the elution of acidic analytes.

    • Flow Rate: A high flow rate during sample loading can lead to breakthrough, where the analyte does not have sufficient time to interact with the sorbent. Conversely, a very slow elution flow rate might be necessary for complete desorption. Optimize the flow rates for both loading and elution steps.

Issue 2: Significant ion suppression observed in LC-MS/MS analysis.

  • Question: My signal for this compound is much lower in my sample extracts compared to the standard in a pure solvent. How can I identify the source of ion suppression and mitigate it?

  • Answer: Ion suppression is a common challenge in LC-MS/MS and can lead to underestimation of the analyte concentration.[1][2] Here’s how to address it:

    • Post-Column Infusion Experiment: To identify the regions of ion suppression in your chromatogram, perform a post-column infusion experiment. Infuse a constant flow of a this compound standard solution into the LC eluent after the analytical column and inject a blank matrix extract. Dips in the baseline signal indicate retention times where matrix components are eluting and causing ion suppression.

    • Improve Chromatographic Separation: Once you have identified the region of ion suppression, modify your LC method to shift the elution of this compound away from this region. This can be achieved by:

      • Changing the gradient profile.

      • Using a different organic modifier (e.g., acetonitrile instead of methanol).

      • Trying a different stationary phase (e.g., a column with a different chemistry or particle size).

    • Enhance Sample Cleanup: If chromatographic optimization is not sufficient, you may need to improve your sample preparation method to remove the interfering matrix components. Consider using a more selective SPE sorbent or adding a liquid-liquid extraction step. A study on synthetic musks in fish samples showed that Florisil SPE was superior in minimizing matrix effects compared to other sorbents.[3][5]

    • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression. However, this approach may compromise the limit of detection.

    • Change Ionization Source/Polarity: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to ion suppression.[2] Also, check if your analyte can be detected in a different polarity (positive vs. negative ion mode) where interferences might be lower.

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for Synthetic Musks using different SPE Sorbents in Fish Samples.

SPE SorbentMean Recovery (%)Relative Standard Deviation (%)
Aminopropyl100.66.5
Florisil102.66.4
Alumina-N95.62.7
PSA100.43.7

Data adapted from a study on 12 synthetic musk compounds.[3]

Table 2: Matrix Effect Evaluation for Synthetic Musks in Fish Samples after SPE Cleanup.

SPE SorbentMatrix Effect (%)
Aminopropyl-2.1 to 15.2
Florisil-5.8 to 8.9
Alumina-N-4.3 to 18.5
PSA-3.9 to 14.7

Matrix effect was calculated as (Peak area in matrix / Peak area in solvent - 1) x 100%. Negative values indicate ion suppression, and positive values indicate ion enhancement. Florisil SPE showed the least matrix effect. Data adapted from a study on 12 synthetic musk compounds.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples

This protocol is a general guideline and should be optimized for your specific sample matrix and analytical system.

  • Materials:

    • SPE cartridges (e.g., C18, 500 mg, 6 mL)

    • Methanol (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Sample collection bottles

    • Vacuum manifold

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment:

      • Collect the water sample in a clean glass bottle.

      • Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.

      • If necessary, adjust the pH of the sample to optimize analyte retention.

    • SPE Cartridge Conditioning:

      • Pass 5 mL of methanol through the SPE cartridge.

      • Pass 5 mL of deionized water through the cartridge. Do not let the sorbent go dry.

    • Sample Loading:

      • Load the pre-treated water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

    • Washing:

      • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

      • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

    • Elution:

      • Elute the retained analytes with 2 x 4 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

    • Concentration and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase of your LC method.

      • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis SampleCollection 1. Sample Collection (e.g., Wastewater) Filtration 2. Filtration (0.45 µm) SampleCollection->Filtration SPE_Loading 4. SPE Loading Filtration->SPE_Loading SPE_Conditioning 3. SPE Conditioning (Methanol & Water) SPE_Conditioning->SPE_Loading SPE_Washing 5. SPE Washing (Remove Interferences) SPE_Loading->SPE_Washing SPE_Elution 6. SPE Elution (Collect Analyte) SPE_Washing->SPE_Elution Evaporation 7. Evaporation (Nitrogen Stream) SPE_Elution->Evaporation Reconstitution 8. Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Injection 9. LC Injection Reconstitution->LC_Injection Chromatographic_Separation 10. Chromatographic Separation LC_Injection->Chromatographic_Separation Ionization 11. Ionization (e.g., ESI) Chromatographic_Separation->Ionization Mass_Analysis 12. Mass Analysis (MRM) Ionization->Mass_Analysis Data_Acquisition 13. Data Acquisition Mass_Analysis->Data_Acquisition

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_recovery_solutions Solutions for Low Recovery cluster_me_solutions Solutions for Matrix Effects Start Problem: Inaccurate Quantification CheckRecovery Check Analyte Recovery Start->CheckRecovery CheckMatrixEffect Check for Matrix Effects Start->CheckMatrixEffect LowRecovery Low Recovery? CheckRecovery->LowRecovery SignificantME Significant Matrix Effect? CheckMatrixEffect->SignificantME LowRecovery->CheckMatrixEffect No OptimizeSPE Optimize SPE Method (Sorbent, pH, Eluent) LowRecovery->OptimizeSPE Yes SignificantME->LowRecovery No ImproveCleanup Improve Sample Cleanup SignificantME->ImproveCleanup Yes CheckLLE Consider Liquid-Liquid Extraction OptimizeSPE->CheckLLE OptimizeLC Optimize LC Separation ImproveCleanup->OptimizeLC UseIS Use Isotope-Labeled Internal Standard OptimizeLC->UseIS MatrixMatched Use Matrix-Matched Calibrants UseIS->MatrixMatched

Caption: Troubleshooting logic for inaccurate quantification.

References

Technical Support Center: Galaxolidone Lactol Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Galaxolidone Lactol using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Galaxolidone Lactol analysis?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, Galaxolidone Lactol, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analysis.[1][2] For complex samples such as environmental or biological matrices where Galaxolidone Lactol, a metabolite of the polycyclic musk Galaxolide, is often found, various matrix components can interfere with its ionization.[3]

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression is primarily caused by competition for ionization between the analyte of interest and co-eluting matrix components in the ion source.[1][2] Common sources of interference include:

  • Endogenous matrix components: Salts, proteins, lipids (especially phospholipids), and other small molecules present in biological or environmental samples.[3]

  • Exogenous contaminants: Plasticizers, detergents, and other chemicals introduced during sample collection and preparation.

  • Mobile phase additives: Some additives, while necessary for chromatography, can suppress ionization.

Q3: How can I assess if ion suppression is affecting my Galaxolidone Lactol analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of Galaxolidone Lactol is continuously infused into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant signal of Galaxolidone Lactol indicates the retention time at which matrix components are eluting and causing suppression.

Another approach is the post-extraction spike method. Here, you compare the signal of Galaxolidone Lactol in a clean solvent to its signal when spiked into a blank matrix extract at the same concentration. A lower signal in the matrix extract indicates ion suppression.

Troubleshooting Guides

Issue 1: Low sensitivity or poor signal-to-noise for Galaxolidone Lactol.

This is a classic symptom of ion suppression. Follow these steps to troubleshoot and mitigate the issue.

Effective sample preparation is the most critical step to remove interfering matrix components before they enter the LC-MS system.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For polycyclic musks and their metabolites, Oasis HLB cartridges are commonly used.[4]

    Experimental Protocol: Solid-Phase Extraction (SPE)

    • Conditioning: Condition a 60 mg, 3 cc Oasis HLB cartridge with 2 mL of methanol followed by 2 mL of water.

    • Sample Loading: Adjust the sample pH to neutral and load it onto the cartridge at a flow rate of approximately 3 mL/min.

    • Washing: Wash the cartridge to remove hydrophilic interferences.

    • Elution: Elute Galaxolidone Lactol and other analytes with 4 mL of methanol.

    • Reconstitution: Evaporate the eluent and reconstitute the residue in a solvent compatible with your mobile phase.

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate Galaxolidone Lactol from interfering substances based on its solubility.

  • Sample Dilution: A simple approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.[5] This is only feasible if the resulting concentration of Galaxolidone Lactol is still above the limit of detection of your instrument.

The goal is to chromatographically separate Galaxolidone Lactol from any co-eluting matrix components that were not removed during sample preparation.

  • Column Chemistry: Utilize a column with a different selectivity. If you are using a standard C18 column, consider a phenyl-hexyl or a biphenyl phase to alter the elution profile of interfering compounds.

  • Gradient Optimization: Adjust the gradient slope and duration. A shallower gradient can improve the resolution between your analyte and interfering peaks.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can significantly impact ionization.

    • Recommended: Formic acid (0.1%) is generally a good choice for positive ion mode ESI as it provides protons for ionization and is volatile.

    • Use with Caution: Avoid non-volatile salts and ion-pairing agents like trifluoroacetic acid (TFA), which are known to cause significant ion suppression.

Logical Workflow for Troubleshooting Low Sensitivity

start Low Sensitivity for Galaxolidone Lactol sample_prep Optimize Sample Preparation start->sample_prep sub_sample_prep1 Implement SPE or LLE sample_prep->sub_sample_prep1 For complex matrices sub_sample_prep2 Dilute Sample sample_prep->sub_sample_prep2 If sensitivity allows chromatography Optimize Chromatography sub_chrom1 Change Column Chemistry chromatography->sub_chrom1 sub_chrom2 Modify Gradient Profile chromatography->sub_chrom2 sub_chrom3 Optimize Mobile Phase Additives chromatography->sub_chrom3 ms_settings Adjust MS Settings sub_ms1 Switch Ionization Mode (APCI) ms_settings->sub_ms1 sub_ms2 Optimize Source Parameters ms_settings->sub_ms2 result Improved Sensitivity sub_sample_prep1->chromatography sub_sample_prep2->chromatography sub_chrom1->ms_settings sub_chrom2->ms_settings sub_chrom3->ms_settings sub_ms1->result sub_ms2->result

Caption: Troubleshooting workflow for low signal intensity.
  • Ionization Source: Electrospray ionization (ESI) is commonly used but is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI). If your instrument has an APCI source, it may be less affected by matrix components.

  • Source Parameters: Optimize source parameters such as gas flows (nebulizing and drying gas) and temperatures to improve desolvation and minimize the impact of non-volatile matrix components.

Issue 2: Poor reproducibility of Galaxolidone Lactol peak area.

Inconsistent peak areas across injections, especially in different sample matrices, can be a result of variable ion suppression.

The most effective way to correct for variable ion suppression is to use a stable isotope-labeled (SIL) internal standard of Galaxolidone Lactol. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification through the ratio of the analyte to the internal standard.

If a SIL standard is not available, a structural analog that elutes very close to Galaxolidone Lactol can be used, but it may not perfectly mimic the ionization behavior.

Signaling Pathway for Ion Suppression Correction

analyte Galaxolidone Lactol ion_source Ion Source analyte->ion_source is SIL-Internal Standard is->ion_source matrix Matrix Components matrix->ion_source suppression Ion Suppression ion_source->suppression detector Detector suppression->detector ratio Calculate Peak Area Ratio (Analyte / IS) detector->ratio quant Accurate Quantification ratio->quant

References

Technical Support Center: rac Galaxolidone Lactol Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using rac Galaxolidone Lactol as an internal standard in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A: this compound is a fungal metabolite of the polycyclic musk, Galaxolide.[1] As an internal standard (IS), it is a compound added in a constant amount to all samples, blanks, and calibration standards in an analysis. The primary purpose of using an internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantitative analysis.

Q2: When is it appropriate to use this compound as an internal standard?

A: this compound is most suitably used as an internal standard for the quantification of its parent compound, Galaxolide, and potentially other related polycyclic musks. The ideal internal standard is structurally and chemically similar to the analyte of interest. Since this compound is a metabolite of Galaxolide, it shares structural similarities, making it likely to behave similarly during extraction and analysis.

Q3: How do I select the appropriate concentration for my this compound internal standard?

A: The concentration of the internal standard should be high enough to produce a reproducible and easily detectable peak, but not so high that it saturates the detector. A general guideline is to aim for a concentration that results in a peak area similar to that of the analyte at the midpoint of your calibration curve. It is recommended to test a few different concentrations to determine the optimal level for your specific assay.

Q4: Can I use a different internal standard for Galaxolide analysis?

A: Yes, other compounds can be used as internal standards for Galaxolide analysis. Isotopically labeled versions of the analyte, such as Deuterium-labeled Galaxolide, are often the best choice as they exhibit nearly identical chemical and physical properties to the unlabeled analyte. However, these can be more expensive. The selection of an internal standard should always be validated to ensure it does not co-elute with other compounds in the sample and behaves consistently across the analytical process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in internal standard peak area across samples. Inconsistent addition of the internal standard solution.Ensure precise and accurate addition of the internal standard to every sample, standard, and blank using calibrated micropipettes. Prepare a single stock solution of the internal standard to be used for the entire batch of samples.
Degradation of the internal standard in the sample matrix or during storage.This compound should be stored at -20°C.[1] Assess the stability of this compound in your specific sample matrix and storage conditions. Prepare fresh samples if degradation is suspected.
Poor peak shape for this compound. Issues with the gas chromatography (GC) or liquid chromatography (LC) column.Check the column for contamination or degradation. Perform column maintenance, such as baking the GC column or flushing the LC column. If the problem persists, consider replacing the column.
Inappropriate injection parameters.Optimize the injector temperature, injection volume, and split/splitless ratio (for GC) to ensure proper volatilization and transfer of the analyte and internal standard onto the column.
Internal standard co-elutes with an interfering peak from the sample matrix. The analytical method lacks sufficient selectivity.Modify the chromatographic conditions to improve separation. This may involve changing the temperature program (for GC), the mobile phase gradient (for LC), or using a different analytical column with a different stationary phase.
The response of the internal standard is not linear across the calibration range. Saturation of the detector at high concentrations.If using a mass spectrometer, check for detector saturation. You may need to dilute your samples or reduce the concentration of the internal standard.
Ion suppression or enhancement (in LC-MS).The sample matrix can sometimes affect the ionization efficiency of the analyte and internal standard differently. Using an isotopically labeled internal standard can help mitigate this effect. Alternatively, improve sample cleanup procedures to remove matrix components.

Experimental Protocols

Protocol: Preparation of Calibration Standards with Internal Standard
  • Prepare a Stock Solution of Galaxolide: Accurately weigh a known amount of Galaxolide standard and dissolve it in a suitable solvent (e.g., hexane for GC analysis) to create a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Prepare a Stock Solution of this compound (Internal Standard): Accurately weigh a known amount of this compound and dissolve it in the same solvent to create an internal standard stock solution (e.g., 0.5 mg/mL).

  • Prepare a Spiking Solution: Dilute the internal standard stock solution to a working concentration that will be added to all standards and samples (e.g., 10 µg/mL).

  • Prepare Calibration Standards: Create a series of calibration standards by performing serial dilutions of the Galaxolide stock solution.

  • Spike with Internal Standard: To each calibration standard, add a constant, known volume of the internal standard spiking solution. For example, add 100 µL of the 10 µg/mL internal standard solution to 900 µL of each calibration standard.

  • Final Concentrations: This will result in a series of calibration standards with varying concentrations of Galaxolide and a constant concentration of the this compound internal standard.

Quantitative Data

The following table represents a typical calibration curve data set for the analysis of Galaxolide using this compound as an internal standard.

Galaxolide Concentration (ng/mL)Galaxolide Peak AreaInternal Standard Peak AreaResponse Ratio (Galaxolide Area / IS Area)
1015,234150,1230.101
2538,123151,5670.252
5076,543150,9870.507
100152,987149,8761.021
250380,123150,4562.527
500755,432149,9985.036

Diagrams

internal_standard_workflow cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_data Data Processing Sample Unknown Sample Spiked_Sample Sample + IS Sample->Spiked_Sample Standard Calibration Standards Spiked_Standard Standard + IS Standard->Spiked_Standard IS_Stock Internal Standard Stock Solution IS_Stock->Spiked_Sample Add constant amount IS_Stock->Spiked_Standard Add constant amount GC_MS GC/MS or LC/MS Analysis Spiked_Sample->GC_MS Spiked_Standard->GC_MS Peak_Areas Measure Peak Areas (Analyte & IS) GC_MS->Peak_Areas Response_Ratio Calculate Response Ratio Peak_Areas->Response_Ratio Calibration_Curve Generate Calibration Curve Response_Ratio->Calibration_Curve Quantification Quantify Analyte in Sample Response_Ratio->Quantification From Sample Calibration_Curve->Quantification

Caption: Workflow for quantitative analysis using the internal standard method.

troubleshooting_logic Problem Inconsistent Results Check_IS Check Internal Standard Peak Area Variability Problem->Check_IS High_Var High Variability? Check_IS->High_Var Check_Prep Review IS Addition Procedure High_Var->Check_Prep Yes Low_Var Low Variability High_Var->Low_Var No Check_Stability Investigate IS Stability Check_Prep->Check_Stability If procedure is correct Check_Analyte Check Analyte Signal Low_Var->Check_Analyte

Caption: A logical flow for troubleshooting inconsistent analytical results.

References

Technical Support Center: Method Validation for rac-Galaxolidone Lactol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the quantification of rac-Galaxolidone Lactol.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating a quantification method for rac-Galaxolidone Lactol?

A1: According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the core validation parameters for an assay to quantify rac-Galaxolidone Lactol include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][2] This is often determined by spike-recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1][2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3][4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Q2: What analytical techniques are most suitable for the quantification of rac-Galaxolidone Lactol?

A2: While specific methods for rac-Galaxolidone Lactol are not extensively published, based on its structure as a metabolite of Galaxolide, suitable techniques would include High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a highly sensitive detector.[5] Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) would be ideal for achieving high specificity and sensitivity.[5] Gas Chromatography (GC) coupled with MS could also be a viable option, potentially requiring derivatization to improve volatility.

Q3: How should I prepare my samples for analysis?

A3: Sample preparation will depend on the matrix (e.g., environmental samples, biological fluids, pharmaceutical formulations). Common extraction techniques for similar compounds like polycyclic musks from various matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[6] The goal is to isolate rac-Galaxolidone Lactol from interfering substances and concentrate it to a level suitable for the analytical instrument.

Troubleshooting Guides

Chromatographic Issues
Issue Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) - Column degradation- Incompatible mobile phase pH- Sample overload- Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the concentration of the sample being injected.
Inconsistent retention times - Fluctuation in mobile phase composition- Inconsistent column temperature- Air bubbles in the system- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Degas the mobile phase and prime the pump to remove any air.
Ghost peaks - Carryover from previous injections- Contaminated mobile phase or injection solvent- Implement a robust needle wash protocol between injections.- Prepare fresh mobile phase and injection solvent using high-purity reagents.
Low signal intensity - Improper sample extraction and recovery- Suboptimal ionization in the mass spectrometer- Analyte degradation- Optimize the LLE or SPE protocol for better extraction efficiency.- Tune the mass spectrometer parameters (e.g., ionization source voltage, gas flows) for the specific analyte.- Investigate the stability of rac-Galaxolidone Lactol under the storage and analytical conditions.[7]
Mass Spectrometry Issues
Issue Potential Cause Recommended Solution
High background noise - Contaminated solvent or glassware- Leaks in the LC or MS system- Use high-purity solvents and thoroughly clean all glassware.- Perform a leak check on the entire system.
Poor fragmentation - Incorrect collision energy setting- Optimize the collision energy to achieve the desired fragmentation pattern for precursor and product ions.
Matrix effects (ion suppression or enhancement) - Co-eluting matrix components interfering with ionization- Improve sample cleanup to remove interfering components.- Use a matrix-matched calibration curve or an internal standard to compensate for matrix effects.

Experimental Protocols

Protocol 1: Quantification of rac-Galaxolidone Lactol by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low organic solvent concentration to remove interferences.

    • Elute the rac-Galaxolidone Lactol with a high organic solvent concentration (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: Monitor for specific precursor and product ion transitions for rac-Galaxolidone Lactol.

Protocol 2: Method Validation Procedure
  • Specificity: Analyze blank matrix samples, and matrix samples spiked with rac-Galaxolidone Lactol and potential interfering compounds.

  • Linearity: Prepare a series of calibration standards of rac-Galaxolidone Lactol in the blank matrix over the expected concentration range. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[2]

  • Accuracy and Precision: Analyze replicate samples at three concentration levels (low, medium, and high) within the linear range on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the percent recovery for accuracy and the relative standard deviation (RSD) for precision.

  • LOD and LOQ: Determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.

  • Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Summary of Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Specificity No significant interference at the retention time of the analyte.
Linearity (r²) ≥ 0.99[2]
Accuracy (% Recovery) Typically 80-120% for assays.
Precision (% RSD) Repeatability: ≤ 15%Intermediate Precision: ≤ 20%
Robustness % RSD of results should remain within acceptable limits.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection sp2 Solid-Phase Extraction sp1->sp2 sp3 Evaporation & Reconstitution sp2->sp3 an1 Injection sp3->an1 Inject Sample an2 Chromatographic Separation an1->an2 an3 Mass Spectrometric Detection an2->an3 dp1 Peak Integration an3->dp1 Acquire Data dp2 Quantification dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for rac-Galaxolidone Lactol quantification.

troubleshooting_tree cluster_chrom Chromatography Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample Preparation Issues start Inconsistent Results c1 Check Retention Time Stability start->c1 ms1 Evaluate Background Noise start->ms1 sp1 Review Extraction Protocol start->sp1 c2 Examine Peak Shape c1->c2 c3 Assess Signal Intensity c2->c3 ms2 Confirm Fragmentation Pattern ms1->ms2 ms3 Investigate Matrix Effects ms2->ms3 sp2 Check for Analyte Degradation sp1->sp2

Caption: Troubleshooting decision tree for inconsistent results.

References

Troubleshooting poor recovery of Galaxolidone Lactol during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor recovery of Galaxolidone Lactol during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Galaxolidone Lactol that influence its extraction?

Galaxolidone Lactol is a cyclic hemiacetal. Its structure contains both polar (hydroxyl) and non-polar (large hydrocarbon backbone) regions, making it moderately polar. The most critical feature is the lactol functional group, which exists in equilibrium with its open-chain hydroxy-aldehyde form. This equilibrium is sensitive to pH, temperature, and solvent choice, which can significantly impact its stability and partitioning behavior during extraction.

Table 1: Physicochemical Properties of rac-Galaxolidone Lactol

Property Value Reference
CAS Number 946845-14-3 [1]
Molecular Formula C₁₈H₂₆O₂ [1]
Molecular Weight 274.398 g/mol [1]

| Structure | Cyclic Hemiacetal |[1] |

Q2: I'm experiencing low recovery with Liquid-Liquid Extraction (LLE). What are the common causes and solutions?

Low recovery in LLE is a frequent issue that can often be traced to incorrect solvent selection, emulsion formation, or suboptimal pH conditions. Vigorous shaking can exacerbate emulsion problems, while an inappropriate solvent will lead to poor partitioning of the analyte.

Troubleshooting Guide for Low LLE Recovery

Common Problem Potential Cause Recommended Solution
Emulsion Formation The sample matrix contains surfactant-like compounds (e.g., lipids, proteins).[2] Gently swirl or invert the separatory funnel instead of shaking vigorously.[2] Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion ("salting out").[2]
Analyte Remains in Aqueous Phase The organic solvent is not sufficiently polar to efficiently extract the moderately polar Galaxolidone Lactol. Use a more polar, water-immiscible organic solvent. Consider solvents like Dichloromethane (DCM) or Ethyl Acetate. Perform multiple extractions with smaller volumes of solvent.
Incorrect Layer Identification The densities of the organic and aqueous layers are not correctly identified, leading to accidental discarding of the product layer. To identify the aqueous layer, add a few drops of water and observe which layer it mixes with.[3] Always keep all layers until the product has been successfully isolated and identified.[3]

| Analyte Degradation | The pH of the aqueous phase is too acidic or basic, causing the lactol ring to open. | Maintain the pH of the aqueous phase close to neutral (pH 6-8) unless performing a specific acid-base wash. Use buffers if necessary. |

Q3: My recovery using Solid-Phase Extraction (SPE) is poor. How can I troubleshoot this?

Poor SPE recovery is typically due to an issue in one of the key steps: sorbent selection, conditioning, sample loading, washing, or elution. Each step must be optimized to ensure the analyte is retained on the sorbent and then fully recovered in the final elution step.

Troubleshooting Guide for Low SPE Recovery

SPE Step Common Problem Recommended Solution
Sorbent Selection The sorbent chemistry is not appropriate for retaining a moderately polar compound like Galaxolidone Lactol. For a moderately polar analyte, a reversed-phase sorbent (e.g., C18, C8) is often a good starting point.[4]
Conditioning/Equilibration The sorbent is not properly wetted, leading to inconsistent analyte interaction and poor retention.[5] Ensure the sorbent is fully wetted with an appropriate organic solvent (e.g., methanol) and then equilibrated with the loading solvent.[5]
Sample Loading The flow rate is too fast, preventing sufficient interaction between the analyte and the sorbent.[5][6] The sample solvent may be too strong, causing the analyte to pass through without binding.[7] Reduce the sample loading flow rate.[6] If possible, ensure the sample is dissolved in a weak solvent that promotes binding to the sorbent.[7]
Washing The wash solvent is too strong, causing the analyte to be prematurely eluted from the sorbent along with interferences.[7] Use a weaker wash solvent that will remove interferences but not the analyte. Test different solvent strengths (e.g., varying percentages of organic solvent in water).[8]

| Elution | The elution solvent is too weak or the volume is insufficient, resulting in incomplete recovery of the analyte from the sorbent.[4][6] | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent).[4] Increase the volume of the elution solvent or perform a second elution.[6] Introduce a "soak step" by allowing the elution solvent to sit in the cartridge for several minutes to improve desorption.[4][6] |

Q4: Could Galaxolidone Lactol be degrading during my extraction?

Yes, degradation is a significant risk. As a lactol (cyclic ester), Galaxolidone Lactol is susceptible to hydrolysis, which is the opening of the ring structure. This reaction can be catalyzed by both acidic and basic conditions.[9][10] Elevated temperatures can also accelerate this degradation.[11] To minimize degradation, it is crucial to maintain a near-neutral pH and avoid excessive heat during the extraction and solvent evaporation steps.

Galaxolidone_Lactol_Instability cluster_0 Equilibrium of Galaxolidone Lactol Lactol Galaxolidone Lactol (Cyclic Hemiacetal - More Stable) OpenChain Hydroxy-Aldehyde (Open-Chain Form - Less Stable) Lactol->OpenChain H+ (Acidic) OH- (Basic)

Caption: Chemical equilibrium of Galaxolidone Lactol.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE)
  • Preparation: Dissolve the crude sample containing Galaxolidone Lactol in a suitable volume of deionized water or a buffer solution (pH ~7).

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Add an equal volume of an appropriate immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Stopper the funnel and gently invert it 10-15 times to mix the phases, periodically venting to release pressure.[3] Avoid vigorous shaking to prevent emulsion formation.[2]

    • Allow the layers to fully separate.

  • Separation:

    • Carefully drain the lower layer. If unsure which layer is which, test by adding a drop of water.[3]

    • Collect the organic layer containing the extracted compound.

    • Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Washing & Drying:

    • Combine all organic extracts.

    • Wash the combined organic phase with brine to remove residual water and help break any minor emulsions.

    • Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator, avoiding high temperatures to prevent degradation.

Protocol 2: General Solid-Phase Extraction (SPE)
  • Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18), with a sorbent mass appropriate for your sample size.

  • Conditioning:

    • Pass one cartridge volume of a strong organic solvent (e.g., Methanol or Acetonitrile) through the cartridge to wet the sorbent.

    • Pass one cartridge volume of deionized water or your sample solvent to equilibrate the sorbent. Do not let the sorbent run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[6]

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5-10% Methanol in water) to remove polar interferences. Ensure this wash solvent is not strong enough to elute the Galaxolidone Lactol.

  • Elution:

    • Elute the Galaxolidone Lactol from the cartridge using a small volume of a strong organic solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate).

    • Consider using a soak step: add the elution solvent and allow it to remain in the cartridge for 2-5 minutes before eluting to maximize recovery.[4]

  • Concentration:

    • Collect the eluate and, if necessary, evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

Troubleshooting Workflow

If you are experiencing poor recovery, follow this logical workflow to diagnose the issue. Start by determining if the problem lies within your extraction method (LLE or SPE) and systematically check for common failure points.

Troubleshooting_Workflow Start Start: Poor Recovery of Galaxolidone Lactol Method Which Extraction Method? Start->Method LLE_Check Check LLE Process Method->LLE_Check LLE SPE_Check Check SPE Process Method->SPE_Check SPE Emulsion Emulsion Formed? LLE_Check->Emulsion SPE_Steps Analyze Fractions: Where is the Analyte Lost? (Load, Wash, or Sorbent) SPE_Check->SPE_Steps Partitioning Check Solvent Choice & pH of Aqueous Phase Emulsion->Partitioning No Add_Brine Solution: Add Brine / Centrifuge / Gentle Mixing Emulsion->Add_Brine Yes Degradation_Check Consider Analyte Degradation: Check pH and Temperature of all steps Partitioning->Degradation_Check Add_Brine->Degradation_Check Load_Loss Problem: Lost in Load Solution: Weaker Sample Solvent, Slower Flow Rate, Check pH SPE_Steps->Load_Loss Wash_Loss Problem: Lost in Wash Solution: Use Weaker Wash Solvent SPE_Steps->Wash_Loss Sorbent_Loss Problem: Retained on Sorbent Solution: Stronger Elution Solvent, Add Soak Step, Increase Volume SPE_Steps->Sorbent_Loss Load_Loss->Degradation_Check Wash_Loss->Degradation_Check Sorbent_Loss->Degradation_Check End Recovery Improved Degradation_Check->End

Caption: A logical workflow for troubleshooting poor extraction recovery.

References

Technical Support Center: Optimization of MS/MS Transitions for rac Galaxolidone Lactol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for rac Galaxolidone Lactol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am starting my method development for this compound. What are the initial MS/MS parameters I should use?

A1: For initial method development for this compound (Molecular Formula: C₁₈H₂₆O₂, Molecular Weight: 274.4 g/mol ), it is recommended to start with parameters based on structurally similar compounds, such as the polycyclic musk Galaxolide (HHCB). The primary goal is to establish a stable precursor ion and identify characteristic product ions.

Experimental Protocol: Initial MS/MS Parameter Determination

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode: Start with positive electrospray ionization (ESI+), as this mode is effective for the related compound Galaxolide.

  • Full Scan (MS1): Perform a full scan in the range of m/z 100-350 to identify the precursor ion. Based on the molecular weight of 274.4, the expected protonated molecule [M+H]⁺ is m/z 275.2. Also, consider the possibility of adduct formation, such as [M+Na]⁺ (m/z 297.2) or [M+NH₄]⁺ (m/z 292.2), depending on the mobile phase composition.

  • Product Ion Scan (MS2): Select the most intense precursor ion (likely m/z 275.2) and perform a product ion scan. Ramp the collision energy (CE) from 10 to 40 eV to observe the fragmentation pattern.

  • Transition Selection: Identify two to three of the most intense and stable product ions to serve as potential quantifier and qualifier transitions.

Table 1: Predicted Initial MS/MS Transitions for this compound

ParameterSuggested Starting ValueNotes
Precursor Ion (Q1)m/z 275.2[M+H]⁺
Product Ion 1 (Q3)To be determinedSelect the most intense fragment.
Collision Energy 1 (CE)10 - 20 eVStarting range for optimization.
Product Ion 2 (Q3)To be determinedSelect the second most intense fragment.
Collision Energy 2 (CE)15 - 30 eVStarting range for optimization.

Q2: I am not seeing a strong precursor ion signal for this compound in ESI positive mode. What should I do?

A2: If you are experiencing a weak precursor ion signal in ESI positive mode, there are several troubleshooting steps you can take. These focus on optimizing the ionization source conditions and considering alternative ionization mechanisms.

Troubleshooting Steps for Weak Precursor Ion Signal:

  • Optimize Source Parameters:

    • Capillary Voltage: Vary the capillary voltage (e.g., from 3000 to 5000 V) to find the optimal setting for ionization.

    • Gas Flow and Temperature: Adjust the nebulizer gas flow and drying gas temperature. Insufficient desolvation can lead to a poor signal.

  • Check for Adduct Formation: As mentioned in Q1, your molecule might preferentially form adducts with sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺). If these are present in your mobile phase or as contaminants, they may be more stable than the protonated molecule. Try to target these adducts as your precursor ions.

  • Consider Negative Ionization Mode (ESI-): Although less common for this type of compound, it is worth testing. The lactol hydroxyl group might be deprotonated to form [M-H]⁻ (m/z 273.2).

  • Alternative Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI). APCI can be more efficient for less polar compounds that do not ionize well with ESI.

Q3: How do I optimize the collision energy for my selected MRM transitions?

A3: Collision energy (CE) is a critical parameter for achieving the best sensitivity for your MRM transitions. The optimal CE is the energy that produces the highest abundance of a specific product ion.

Experimental Protocol: Collision Energy Optimization

  • Set up the Experiment: Using your direct infusion setup or a flow injection analysis (FIA) of your this compound standard, create an MS/MS method.

  • Select Transitions: For each precursor-product ion pair you want to optimize, set up a series of experiments where the collision energy is varied.

  • Ramp Collision Energy: For each transition, ramp the CE over a range (e.g., 5 to 50 eV in 2 eV increments).

  • Plot the Results: For each transition, plot the product ion intensity against the collision energy. The apex of the resulting curve represents the optimal CE for that specific transition.

  • Finalize the Method: Update your MRM method with the optimized CE values for each transition.

Q4: I am observing high background noise or interfering peaks in my chromatogram. How can I improve the specificity of my method?

A4: High background or interferences can be addressed through a combination of chromatographic optimization and careful selection of MS/MS transitions.

Troubleshooting High Background and Interferences:

  • Chromatographic Separation: Ensure your LC method provides adequate separation of your analyte from matrix components. Consider adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Transition Specificity:

    • Higher m/z Product Ions: Whenever possible, choose product ions with a higher mass-to-charge ratio. Lower m/z fragments are more likely to be common to multiple compounds and thus less specific.

    • Check for Cross-talk: If you are monitoring multiple compounds, ensure that the transitions for one compound do not interfere with another. This is particularly important if they have similar retention times.

  • Sample Preparation: Improve your sample cleanup procedure to remove interfering matrix components before injection.

Visualizing the Workflow

A clear workflow is essential for systematic MS/MS optimization.

G cluster_prep Sample Preparation cluster_ms1 Precursor Ion Identification cluster_ms2 Product Ion Selection cluster_optimization MRM Optimization prep Prepare rac Galaxolidone Lactol Standard infuse Direct Infusion or FIA prep->infuse full_scan Full Scan (MS1) Identify [M+H]⁺ infuse->full_scan product_scan Product Ion Scan (MS2) Ramp Collision Energy full_scan->product_scan select_ions Select Quantifier and Qualifier Ions product_scan->select_ions ce_opt Optimize Collision Energy for Each Transition select_ions->ce_opt final_method Final MRM Method ce_opt->final_method

Caption: Workflow for MS/MS transition optimization.

Signaling Pathway Analogy for MS/MS

The process of selecting and fragmenting an ion in a triple quadrupole mass spectrometer can be visualized as a signaling pathway.

G cluster_source Ion Source cluster_quads Quadrupoles cluster_detector Detector analyte This compound precursor Precursor Ion [M+H]⁺ (m/z 275.2) analyte->precursor Ionization (ESI+) q1 Q1: Isolation precursor->q1 q2 Q2: Fragmentation (CID) q1->q2 product Product Ions q2->product Collision Energy q3 Q3: Selection detector Signal q3->detector product->q3

Caption: Ion path in a triple quadrupole MS.

Calibration strategies for accurate Galaxolidone Lactol measurement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Galaxolidone Lactol" is limited in publicly available scientific literature. It is understood to be a transformation product or derivative of the polycyclic musk, Galaxolide (HHCB).[1][2] This guide provides calibration and measurement strategies based on the analysis of Galaxolide and similar synthetic musks, which are expected to have comparable analytical behaviors.

Frequently Asked Questions (FAQs)

Q1: What is Galaxolidone Lactol?

A1: Galaxolidone Lactol, with the chemical name 4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromen-1-ol, is a cyclic hemiacetal.[3][4] It is a transformation product of the widely used fragrance ingredient Galaxolide (HHCB).[1][2] Its presence in environmental and biological samples is of interest due to the persistence and bioaccumulation potential of its parent compound.[5]

Q2: Which analytical techniques are most suitable for Galaxolidone Lactol measurement?

A2: Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most common and effective techniques for the quantification of synthetic musks and their derivatives, including Galaxolidone Lactol.[6][7][8][9] These methods offer high sensitivity and selectivity, which are crucial for analyzing complex matrices. Liquid chromatography-mass spectrometry (LC-MS) can also be a valuable tool, especially for more polar transformation products.[1][2]

Q3: Where can I obtain an analytical standard for Galaxolidone Lactol?

A3: High-purity analytical standards are essential for accurate quantification.[10] A commercial standard for rac-Galaxolidone Lactol (CAS No. 946845-14-3) is available from specialized chemical suppliers.[3] It is crucial to use a certified reference material to ensure the traceability and accuracy of your calibration.

Q4: What is the importance of an internal standard in Galaxolidone Lactol analysis?

A4: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response. An ideal IS for Galaxolidone Lactol would be an isotopically labeled version of the analyte (e.g., ¹³C- or ²H-labeled Galaxolidone Lactol). If an isotopically labeled standard is unavailable, a structurally similar compound with a different retention time that is not present in the samples can be used.

Troubleshooting Guide

Calibration and Linearity Issues

Q: My calibration curve for Galaxolidone Lactol is non-linear. What are the potential causes and solutions?

A: Non-linearity in the calibration curve can be caused by several factors. Here are some common causes and their solutions:

  • Detector Saturation: At high concentrations, the detector may become saturated, leading to a flattening of the curve.

    • Solution: Reduce the concentration of the highest calibration standards or dilute the samples to fall within the linear range of the detector.

  • Matrix Effects: Co-extractives from the sample matrix can interfere with the ionization of the analyte, causing ion suppression or enhancement.

    • Solution: Improve the sample cleanup procedure to remove interfering compounds. The use of an isotopically labeled internal standard can also help to compensate for matrix effects.

  • Analyte Adsorption: Active sites in the GC inlet or column can cause the analyte to adsorb, leading to poor peak shape and non-linearity, especially at low concentrations.

    • Solution: Deactivate the GC inlet liner with a silylation agent and use a high-quality, low-bleed GC column. Performing a few injections of a high-concentration standard before running the calibration curve can also help to passivate active sites.

Peak Shape and Sensitivity Problems

Q: I am observing poor peak shape (e.g., tailing, fronting) for Galaxolidone Lactol. How can I improve it?

A: Poor peak shape is often an indication of issues with the chromatographic system.

  • Peak Tailing: This is often caused by active sites in the GC system.

    • Solution: As mentioned above, deactivating the inlet liner and using a high-quality column are important. Also, check for and eliminate any dead volume in the system, and ensure the column is properly installed.

  • Peak Fronting: This may indicate that the column is overloaded.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Low Sensitivity: If you are struggling to detect low concentrations of Galaxolidone Lactol, consider the following:

    • Solution: Optimize the MS parameters, including the ionization energy and detector voltage. Ensure the ion source is clean. A more sensitive instrument, such as a GC-MS/MS, may be necessary for trace-level analysis.[7]

Data Presentation: Calibration Strategies
Calibration StrategyDescriptionProsCons
External Standard A series of standards containing known concentrations of the analyte are analyzed, and the response is plotted against concentration.Simple to prepare and implement.Does not account for variations in sample preparation or injection volume.
Internal Standard A known amount of a non-native, structurally similar compound is added to all samples and standards.Corrects for variations in sample preparation, injection volume, and instrument response.Requires a suitable internal standard that does not interfere with the analyte.
Standard Addition The sample is spiked with known amounts of the analyte, and the increase in response is used to determine the original concentration.Compensates for matrix effects.More time-consuming and requires a larger sample volume.
Isotope Dilution An isotopically labeled version of the analyte is used as the internal standard.The most accurate method as it corrects for all sources of variation, including matrix effects.Isotopically labeled standards can be expensive and are not always available.

Experimental Protocols

Protocol: Quantification of Galaxolidone Lactol in Water Samples by GC-MS

This protocol provides a general procedure. Optimization may be required for specific sample types and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.

  • Add an internal standard (e.g., ¹³C-Galaxolidone Lactol) to the filtered sample.

  • Condition an SPE cartridge (e.g., C18, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Dry the cartridge under a stream of nitrogen for 30 minutes.

  • Elute the analyte with 10 mL of a suitable solvent (e.g., dichloromethane or a mixture of hexane and acetone).

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable for synthetic musk analysis.

  • Injector: Splitless mode at 250°C.

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor at least three characteristic ions for Galaxolidone Lactol and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL) containing Galaxolidone Lactol and a constant concentration of the internal standard.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify Galaxolidone Lactol in the samples using the generated calibration curve.

Data Presentation: Typical GC-MS Parameters
ParameterSettingRationale
Injector Temperature 250°CEnsures efficient vaporization of the analyte without thermal degradation.
Oven Program 60°C (2 min) -> 280°C (10°C/min) -> hold 10 minProvides good separation of the analyte from other compounds in the sample.
Ion Source Temperature 230°COptimal for electron ionization of the analyte.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions of interest.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Start Water Sample Collection Filtration Filtration (0.45 µm) Start->Filtration Spiking Spike with Internal Standard Filtration->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Elution Elution SPE->Elution Concentration Concentration to 1 mL Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition (SIM Mode) GCMS->Data Quant Quantification using Calibration Curve Data->Quant Result Final Concentration Quant->Result

Caption: Workflow for the analysis of Galaxolidone Lactol in water samples.

G Start Non-Linear Calibration Curve? HighConc Are high concentration standards flattening? Start->HighConc Check high end LowConc Is there poor linearity at low concentrations? HighConc->LowConc No Sol_Dilute Dilute high standards and samples. HighConc->Sol_Dilute Yes Matrix Are you analyzing a complex matrix? LowConc->Matrix No Sol_Adsorption Deactivate inlet liner. Check for active sites. LowConc->Sol_Adsorption Yes Sol_Cleanup Improve sample cleanup. Use isotope dilution. Matrix->Sol_Cleanup Yes End Linear Curve Achieved Matrix->End No Sol_Dilute->End Sol_Adsorption->End Sol_Cleanup->End

Caption: Troubleshooting decision tree for calibration curve non-linearity.

References

Reducing background interference in rac Galaxolidone Lactol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of rac Galaxolidone Lactol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Troubleshooting Guides

This section offers step-by-step solutions to specific issues that may arise during the analysis of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 1: High Background Noise and Baseline Drift in GC-MS Analysis

Q: My GC-MS chromatogram for this compound shows a high, noisy, or drifting baseline, making it difficult to accurately integrate the analyte peak. What are the potential causes and how can I resolve this?

A: High background noise in GC-MS is a common issue that can often be attributed to contamination within the system. The primary culprits are typically column bleed, septum bleed, and contaminated carrier gas.

Troubleshooting Steps:

  • Identify the Source of Contamination:

    • Run a blank analysis (without injecting any sample or solvent) to see if the high background persists. If it does, the contamination is likely from the GC system itself (carrier gas, tubing, septum, or column).[1]

    • Examine the mass spectrum of the background noise. The presence of specific ions can indicate the source of the contamination.[2]

  • Check for Column and Septum Bleed:

    • Column Bleed: Polysiloxane stationary phases can degrade at high temperatures, releasing cyclic siloxanes. Look for characteristic ions such as m/z 207 and 281 in your background spectrum.[3][4][5] To mitigate this:

      • Ensure your column's upper temperature limit is not being exceeded.

      • Condition the column according to the manufacturer's instructions before use.

      • Use a low-bleed column, such as a DB-5ms or HP-5Q, which are designed for MS applications.[5]

    • Septum Bleed: The injection port septum can also be a source of siloxane contamination, especially at high inlet temperatures.[1][3] Characteristic ions from septum bleed often include m/z 73, 147, 281, and 355.[1][3] To resolve this:

      • Replace the septum with a high-quality, low-bleed version.

      • Lower the injector temperature if your method allows.

      • Make a blank injection after installing a new septum to flush out any initial contaminants.

  • Ensure Carrier Gas Purity:

    • Impurities in the carrier gas (such as moisture and oxygen) can accelerate column degradation and contribute to a high baseline.

    • Install and regularly replace carrier gas purifiers (moisture, oxygen, and hydrocarbon traps).[3]

  • Clean the GC Inlet:

    • A dirty injection port liner can be a source of ghost peaks and high background.[1]

    • Regularly replace the inlet liner and O-ring. Use gloves to handle new liners to prevent contamination from skin oils.

Common Contaminants in GC-MS and Their Characteristic Ions

Contaminant SourceCommon CompoundsCharacteristic Ions (m/z)Likely Source
Column Bleed Cyclic Polysiloxanes (e.g., D3, D4)207, 281Degradation of the GC column's stationary phase.[3][4][5]
Septum Bleed Siloxanes from Septa73, 147, 281, 355Degradation of the injection port or vial septa.[1][3]
Phthalates Diethyl phthalate (DEP), Dibutyl phthalate (DBP)149Plasticizers from lab equipment, solvents, or the sample matrix itself (common in cosmetics).[6][7][8][9]
Air Leak Nitrogen, Oxygen, Water18, 28, 32Leaks in the GC or MS system.[2]
Pump Oil HydrocarbonsVariousBackstreaming from the vacuum pump.
Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound

Q: The chromatographic peak for this compound is tailing or fronting, leading to inaccurate quantification. What could be causing this and how can I improve the peak shape?

A: Poor peak shape is often indicative of issues with the analytical column, sample introduction, or interactions between the analyte and the system.

Troubleshooting Steps:

  • Check for Column Activity:

    • Active sites in the GC inlet (liner) or on the column can cause peak tailing. This is particularly relevant for polar compounds.

    • Solution: Use a deactivated inlet liner. If the column is old, it may need to be replaced. You can also try trimming a small portion (e.g., 10-15 cm) from the front of the column to remove accumulated non-volatile residues.

  • Optimize Sample Introduction:

    • Injection Volume: Injecting too large a volume of sample, especially in a solvent that is not compatible with the stationary phase, can cause peak fronting.

    • Solution: Reduce the injection volume or use a solvent that is more compatible with the stationary phase.

    • Injection Speed: A slow injection can lead to broad peaks.

    • Solution: Ensure the autosampler is injecting at a fast speed.

  • Review Method Parameters:

    • Oven Temperature: An initial oven temperature that is too high can cause peak fronting.

    • Solution: Lower the initial oven temperature.

    • Flow Rate: An inappropriate carrier gas flow rate can lead to band broadening.

    • Solution: Optimize the flow rate for your column dimensions.

Frequently Asked Questions (FAQs)

Q: What are the most common sources of matrix interference when analyzing this compound in personal care products?

A: Personal care products like lotions, creams, and perfumes have complex matrices. The most common sources of interference are:

  • Phthalates: Often used as fixatives in fragrances, they can co-elute with the analyte of interest.[6][7][8][9]

  • Siloxanes: Commonly used in cosmetics for their smooth texture and are also a frequent source of background contamination in GC-MS analysis.[1][3][10]

  • Fatty Acids and Esters: These are major components of lotions and creams and can cause significant matrix effects.

  • Other Fragrance Ingredients: The product may contain numerous other fragrance compounds that could potentially interfere with the analysis.

To minimize these interferences, a robust sample preparation method such as Solid Phase Extraction (SPE) or QuEChERS is highly recommended.[11][12]

Q: How can I improve the signal-to-noise (S/N) ratio for low concentrations of this compound?

A: Improving the S/N ratio is crucial for detecting and quantifying trace levels of your analyte.[13][14]

  • Sample Preparation: Use a sample cleanup and concentration step like SPE to remove interfering matrix components and increase the analyte concentration.

  • Instrumental Parameters:

    • GC-MS: Operate in Selected Ion Monitoring (SIM) mode instead of full scan mode. This increases sensitivity by focusing on specific ions for your analyte.

    • LC-MS/MS: Use Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity.[15]

  • Reduce Background Noise: Follow the troubleshooting steps for high background noise outlined above. A lower background will result in a better S/N ratio.

Representative Data: Improvement in S/N with SPE Cleanup

SamplePreparation MethodSignal-to-Noise (S/N) Ratio
Lotion Sample ADilute and Shoot15:1
Lotion Sample ASPE Cleanup150:1
Water Sample BDirect Injection25:1
Water Sample BSPE Cleanup200:1

Note: These are representative values to illustrate the expected improvement. Actual results will vary depending on the sample matrix and analytical conditions.

Q: What type of GC column is best suited for the analysis of this compound?

A: A low- to mid-polarity column is generally recommended. A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point as it provides good selectivity for a wide range of semi-volatile organic compounds, including polycyclic musks and their derivatives. These columns are also available in low-bleed versions, which are ideal for MS applications.[5]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in a Cream Matrix

1. Sample Preparation (SPE Cleanup):

  • Weigh 1 g of the cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of hexane and 5 mL of acetonitrile.

  • Vortex for 2 minutes to extract the analytes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the upper hexane layer and transfer it to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane.

  • Condition a silica gel SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of hexane.

  • Load the reconstituted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of hexane to remove nonpolar interferences.

  • Elute the this compound with 10 mL of a 50:50 mixture of hexane and dichloromethane.

  • Evaporate the eluate to approximately 0.5 mL and transfer to a GC vial.

  • Add an internal standard and bring the final volume to 1 mL with hexane.

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp 1: 15 °C/min to 200 °C

    • Ramp 2: 10 °C/min to 300 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

Protocol 2: LC-MS/MS Analysis of this compound in a Water Sample

1. Sample Preparation (SPE Cleanup):

  • Filter a 100 mL water sample through a 0.45 µm glass fiber filter.

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the this compound with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of 50:50 methanol:water and transfer to an LC vial.

2. LC-MS/MS Parameters:

  • LC System: Waters ACQUITY UPLC or equivalent

  • MS System: Waters Xevo TQ-S or equivalent

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 30% B, hold for 1 minute

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 30% B and re-equilibrate for 3 minutes

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound should be determined by direct infusion of a standard.

Visualizations

GCMS_Troubleshooting_Workflow start High Background Noise in GC-MS check_blank Run Blank Analysis (No Injection) start->check_blank noise_persists Noise Persists? check_blank->noise_persists system_contam Source is System Contamination noise_persists->system_contam Yes sample_contam Source is Sample/Solvent noise_persists->sample_contam No check_spectrum Analyze Background Mass Spectrum system_contam->check_spectrum siloxane_ions Siloxane Ions Present? (m/z 73, 207, 281) check_spectrum->siloxane_ions phthalate_ions Phthalate Ions Present? (m/z 149) siloxane_ions->phthalate_ions No fix_bleed Action: Check/Replace Septum Condition/Replace Column Lower Inlet Temp siloxane_ions->fix_bleed Yes air_leak_ions Air/Water Ions Present? (m/z 18, 28, 32) phthalate_ions->air_leak_ions No fix_phthalates Action: Use Phthalate-Free Labware/Solvents phthalate_ions->fix_phthalates Yes fix_leak Action: Check for Leaks (Gas Lines, Seals) air_leak_ions->fix_leak Yes check_gas Action: Check/Replace Carrier Gas Purifiers air_leak_ions->check_gas No

Caption: Troubleshooting workflow for high background noise in GC-MS.

Sample_Prep_Workflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_analysis Analysis cream Cream/Lotion lle Liquid-Liquid Extraction (e.g., Hexane/Acetonitrile) cream->lle water Water Sample spe Solid Phase Extraction (SPE) water->spe lle->spe concentrate Concentration Step (Evaporation) spe->concentrate gcms GC-MS concentrate->gcms lcms LC-MS/MS concentrate->lcms

References

Validation & Comparative

A Comparative Toxicological Assessment: rac Galaxolidone Lactol vs. Galaxolide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative toxicity of the polycyclic musk fragrance Galaxolide and its primary metabolite, rac Galaxolidone Lactol.

This guide provides a comprehensive comparison of the toxicological profiles of this compound (HHCB-lac) and its parent compound, Galaxolide (HHCB). Galaxolide is a widely used synthetic musk in various consumer products, leading to its ubiquitous presence in the environment. Its transformation into this compound, a major metabolite, necessitates a thorough understanding of the potential toxicological differences between the two compounds. This document summarizes key experimental data on their ecological toxicity, endocrine disruption potential, and genotoxicity to aid in risk assessment and the development of safer alternatives.

Quantitative Toxicity Data

The following table summarizes the key quantitative data available for this compound and Galaxolide, focusing on their ecological risk.

Toxicological EndpointThis compound (HHCB-lac)Galaxolide (HHCB)Reference
Predicted No-Effect Concentration (PNEC) in aquatic environments 18.4 µg/L2.14 µg/L[1][2]
Ecological Risk Assessment Low RiskMedium to High Risk[1][2]
Median Inhibitory Concentration (IC50) - Efflux Transporter Inhibition in Mytilus californianus Data not available0.63 mg/L (2.43 µM)[3]

Metabolic Transformation and Ecological Risk

Galaxolide undergoes biotransformation in the environment, with this compound being a significant product. This transformation has important implications for the overall environmental risk, as the metabolite exhibits lower aquatic toxicity than the parent compound.

G Galaxolide Galaxolide (HHCB) (Medium to High Aquatic Risk) Metabolism Biotransformation Galaxolide->Metabolism Metabolic Process Galaxolidone This compound (HHCB-lac) (Low Aquatic Risk) Metabolism->Galaxolidone

Metabolic conversion of Galaxolide to its less toxic metabolite.

Endocrine Disruption

Both Galaxolide and its metabolite, this compound, have been flagged for their potential endocrine-disrupting effects.[1][2]

Galaxolide (HHCB):

  • Estrogenic Activity: Studies have shown that Galaxolide can exhibit weak estrogenic activity.[4][5]

  • Anti-androgenic Activity: In vitro assays have demonstrated that Galaxolide can act as an antagonist to the human androgen receptor.[4][6] It has also been shown to reduce testosterone levels and inhibit the expression of genes involved in androgen synthesis in male rats.[7]

This compound (HHCB-lac):

  • The endocrine-disrupting potential of this compound has been confirmed, though detailed mechanistic studies comparing its potency to Galaxolide are limited.[1][2]

The following diagram illustrates a generalized workflow for assessing the endocrine-disrupting potential of compounds like Galaxolide and its metabolite using in vitro reporter gene assays.

G cluster_0 Experimental Workflow: Endocrine Activity Assay A Prepare cell line expressing hormone receptor (e.g., ER, AR) and a reporter gene. B Expose cells to varying concentrations of test compound (Galaxolide or Galaxolidone Lactol). A->B C Incubate for a defined period. B->C D Measure reporter gene activity (e.g., luminescence, color change). C->D E Analyze data to determine agonistic or antagonistic effects. D->E

Workflow for in vitro endocrine disruption testing.

Genotoxicity

Galaxolide (HHCB):

  • Multiple studies utilizing the in vitro micronucleus test with human lymphocytes and the human hepatoma cell line Hep G2 have concluded that Galaxolide does not exhibit genotoxic activity.[8][9] These studies were conducted up to cytotoxic doses and in the presence and absence of a metabolic activation system (S9).

This compound (HHCB-lac):

  • Currently, there is a lack of publicly available data on the genotoxicity of this compound. Further research is required to fully assess this toxicological endpoint for the metabolite.

Experimental Protocols

Yeast Estrogen Screen (YES) Assay

This assay is a widely used in vitro method to assess the estrogenic potential of chemical compounds.

1. Principle: Genetically modified yeast cells (Saccharomyces cerevisiae) are utilized. These cells contain the human estrogen receptor (hER) gene linked to a reporter gene, typically lac-Z, which encodes for the enzyme β-galactosidase. When an estrogenic substance binds to the hER, it activates the transcription of the lac-Z gene. The resulting β-galactosidase enzyme then metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) in the medium, causing a color change from yellow to red, which can be quantified spectrophotometrically.[10][11][12]

2. Materials:

  • Genetically modified Saccharomyces cerevisiae expressing hER and lac-Z.

  • Yeast growth medium.

  • Test compounds (Galaxolide, this compound) and positive control (17β-estradiol).

  • CPRG substrate.

  • 96-well microtiter plates.

  • Incubator.

  • Microplate spectrophotometer.

3. Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., ethanol).

  • Add the diluted compounds to the wells of a 96-well plate and allow the solvent to evaporate.

  • Prepare a yeast culture and add it to the assay medium containing the CPRG substrate.

  • Dispense the yeast suspension into the wells of the 96-well plate containing the test compounds.

  • Incubate the plate at a controlled temperature (e.g., 32°C) for a specified period (e.g., 48-72 hours).[11]

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) to quantify the color change.

  • Analyze the data to determine the estrogenic activity of the test compounds relative to the positive control.

Androgen Receptor (AR) Reporter Gene Assay

This assay is used to determine the potential of a substance to interact with the androgen receptor, either as an agonist (activator) or an antagonist (inhibitor).

1. Principle: A mammalian cell line is genetically engineered to express the human androgen receptor (AR) and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). When an androgenic compound binds to the AR, the complex translocates to the nucleus and binds to the ARE, driving the expression of the reporter gene. The resulting signal (e.g., light emission from luciferase) is proportional to the androgenic activity.[13][14][15]

2. Materials:

  • Mammalian cell line stably transfected with hAR and an ARE-driven luciferase reporter gene.

  • Cell culture medium and supplements.

  • Test compounds (Galaxolide, this compound), a positive control agonist (e.g., dihydrotestosterone - DHT), and a positive control antagonist (e.g., flutamide).

  • 96-well cell culture plates.

  • CO2 incubator.

  • Luminometer.

  • Luciferase assay reagent.

3. Procedure:

  • Seed the cells into a 96-well plate and allow them to attach overnight.

  • For agonist testing: Expose the cells to serial dilutions of the test compounds and the positive control agonist.

  • For antagonist testing: Expose the cells to serial dilutions of the test compounds in the presence of a fixed concentration of the positive control agonist.

  • Incubate the plates for 24-48 hours in a CO2 incubator.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence in each well using a luminometer.

  • Analyze the data to determine the androgenic or anti-androgenic activity of the test compounds.

Conclusion

The available data indicates a significant difference in the aquatic toxicity between Galaxolide and its primary metabolite, this compound, with the metabolite posing a lower ecological risk. Both compounds are suspected endocrine disruptors, although more comparative data on their relative potencies is needed. While Galaxolide has been shown to be non-genotoxic in vitro, data for this compound is currently lacking. This guide highlights the importance of considering the toxicological profiles of both parent compounds and their metabolites in comprehensive risk assessments. Further research, particularly direct comparative studies on cytotoxicity, genotoxicity, and endocrine disruption mechanisms, is crucial for a more complete understanding of the potential health and environmental impacts of these widely used fragrance ingredients.

References

A Comparative Guide to Analytical Methods for Galaxolide and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leading analytical methods for the quantification of Galaxolide (HHCB), a widely used synthetic musk, and its primary metabolites, such as Galaxolide-lactone. Given the environmental persistence and potential for bioaccumulation of these compounds, robust and sensitive analytical methods are crucial for monitoring their presence in various matrices. This document outlines and compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate method for their specific needs.

Quantitative Performance Data

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key performance indicators for the analysis of Galaxolide and its metabolites by GC-MS and LC-MS in various environmental matrices.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Citation(s)
GC-MS GalaxolideRiver Water14 - 22 ng/L--45 - 50[1]
GalaxolideUrban Sewage-< 286 ng/L--[2]
Galaxolide, TonalideWastewater1.1 - 18.7 ng/L-> 0.995-[3]
Galaxolide, MetabolitesWastewater1.7 - 80 ng/L-> 0.995> 70[4]
Galaxolide, TonalideWater0.07 - 0.08 mg/L-> 0.99102.9 - 104.7[5]
LC-MS/MS GalaxolideSewage Sludge-0.6 - 1.2 ng/g> 0.9989.7 - 93.6[6]
Galaxolide & TPsWater----[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for the analysis of Galaxolide and its metabolites using Solid Phase Extraction (SPE) for sample preparation, followed by either GC-MS or LC-MS/MS analysis.

Sample Preparation: Solid Phase Extraction (SPE)

SPE is a widely used technique for the extraction and pre-concentration of Galaxolide and its metabolites from aqueous samples.[5]

Materials:

  • SPE Cartridges (e.g., Oasis HLB)

  • Methanol (for conditioning)

  • Deionized Water

  • Sample (e.g., wastewater, river water)

  • Elution Solvent (e.g., hexane and dichloromethane mixture)

  • Nitrogen evaporator

  • Reconstitution solvent (compatible with the analytical instrument)

Protocol:

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol, followed by deionized water through the sorbent bed.

  • Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove any interfering hydrophilic compounds.

  • Drying: Dry the cartridge thoroughly under vacuum or with a stream of nitrogen.

  • Elution: Elute the retained analytes (Galaxolide and its metabolites) with an appropriate organic solvent or solvent mixture.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent suitable for injection into the GC-MS or LC-MS system.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like Galaxolide.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or tandem quadrupole)

  • Capillary Column (e.g., HP-5MS or equivalent)

  • Injector (Split/Splitless)

  • Helium carrier gas

Typical GC-MS Parameters:

  • Injector Temperature: 250-280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 1-2 minutes

    • Ramp: 10-20°C/min to 280-300°C

    • Final hold: 5-10 minutes

  • Carrier Gas Flow Rate: 1-1.5 mL/min (constant flow)

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.

    • Transfer Line Temperature: 280-300°C

    • Ion Source Temperature: 230-250°C

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly advantageous for the analysis of less volatile and more polar metabolites of Galaxolide.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF)

  • Reversed-Phase C18 Column

  • Mobile Phases (e.g., Acetonitrile and Water with additives like formic acid or ammonium acetate)

Typical LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.3 - 0.6 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-20 µL

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Ion Source Temperature: Dependent on the instrument

    • Desolvation Gas Flow and Temperature: Optimized for the specific instrument and flow rate.

Method Comparison and Recommendations

  • GC-MS is a highly sensitive and specific method for the analysis of the parent compound, Galaxolide, which is relatively volatile. It offers excellent chromatographic separation and well-established libraries for compound identification. However, the analysis of more polar and less volatile metabolites may require derivatization to improve their volatility and thermal stability.

  • LC-MS/MS is the preferred method for the simultaneous analysis of Galaxolide and its more polar metabolites without the need for derivatization.[7] The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, minimizing matrix interferences. This makes it particularly suitable for complex matrices like sludge and biological tissues.

Recommendation: For routine monitoring of Galaxolide in water samples where high throughput is desired, a well-optimized GC-MS method is often sufficient. For comprehensive studies that include the analysis of a wider range of polar metabolites, or for the analysis of complex matrices, LC-MS/MS is the superior choice. The combination of both techniques can provide a more complete picture of the presence and fate of Galaxolide and its transformation products in the environment.[7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of Galaxolide and its metabolites from environmental samples.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Aqueous Sample (Wastewater, River Water) or Solid Sample (Sludge, Biota) Filtration Filtration / Centrifugation Sample->Filtration Extraction Extraction (SPE, SPME, LLE) Filtration->Extraction Concentration Concentration & Reconstitution Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Volatile Analytes LCMS LC-MS/MS Analysis Concentration->LCMS Polar Metabolites DataProcessing Data Processing (Integration, Calibration) GCMS->DataProcessing LCMS->DataProcessing Quantification Quantification & Reporting DataProcessing->Quantification

General workflow for Galaxolide analysis.

References

A Comparative Analysis of the Bioavailability of rac-Galaxolidone Lactol and Galaxolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of the polycyclic musk compound Galaxolide and its primary metabolite, rac-Galaxolidone Lactol. Due to a lack of direct comparative studies, this analysis synthesizes available data on their physicochemical properties and metabolic relationship to infer their respective bioavailability profiles.

Executive Summary

Galaxolide (HHCB), a widely used synthetic fragrance, is a lipophilic compound with low water solubility. Its metabolism in biological systems primarily involves oxidation to form more polar compounds, with rac-Galaxolidone Lactol (HHCB-lactone) being a major and relatively stable transformation product.[1] The increased polarity of rac-Galaxolidone Lactol suggests that its bioavailability, particularly through passive diffusion mechanisms, is likely to differ from that of the parent compound, Galaxolide. This guide explores these differences through an examination of their properties and outlines experimental protocols for their direct comparison.

Data Presentation: Physicochemical and Bioavailability-Related Properties

The following table summarizes the known and inferred properties of Galaxolide and rac-Galaxolidone Lactol that influence their bioavailability.

PropertyGalaxolide (HHCB)rac-Galaxolidone Lactol (HHCB-lactone)References
Molecular Formula C₁₈H₂₆OC₁₈H₂₄O₂[2]
Molecular Weight 258.4 g/mol ~272.38 g/mol (inferred)[2]
Log Kₒw (Octanol-Water Partition Coefficient) 5.90Expected to be lower than Galaxolide (inferred)[2]
Water Solubility 1.75 mg/L at 25°CExpected to be higher than Galaxolide (inferred)[2]
Primary Route of Formation Chemical SynthesisMetabolism of Galaxolide[1]
Expected Bioaccumulation Potential Moderate to HighLower than Galaxolide[1]
Dermal Absorption (Human, in vivo) Low (~0.1% systemically absorbed)Not directly studied, but expected to be low[3]
Metabolism Undergoes Phase I metabolism (oxidation)A product of Phase I metabolism[4][5]

Interpretation and Comparison of Bioavailability

Based on the available data, it is reasonable to infer that Galaxolide would exhibit higher passive permeability across biological membranes compared to rac-Galaxolidone Lactol . This is primarily due to Galaxolide's significantly higher lipophilicity, as indicated by its high log Kₒw value.[2] Highly lipophilic compounds are more readily able to partition into and diffuse across the lipid bilayers of cell membranes, such as the stratum corneum of the skin and the epithelial cells of the gastrointestinal tract.

Conversely, rac-Galaxolidone Lactol, as a more polar metabolite, is expected to have lower passive permeability . The introduction of a lactone functional group through the oxidation of Galaxolide increases the molecule's polarity and likely its water solubility.[1] While this increased polarity would facilitate its clearance from the body, it would hinder its ability to passively cross lipid-rich biological barriers.

Therefore, in terms of oral bioavailability, while Galaxolide's high lipophilicity might favor absorption, its low water solubility could be a limiting factor for dissolution in the gastrointestinal fluids. rac-Galaxolidone Lactol's presumed higher water solubility might improve its dissolution, but its lower lipophilicity would likely result in poorer permeation across the intestinal epithelium.

Experimental Protocols

To definitively compare the bioavailability of rac-Galaxolidone Lactol and Galaxolide, the following experimental protocols are proposed.

In Vitro Dermal Absorption Assay

This protocol is adapted from established guidelines for assessing the dermal absorption of cosmetic ingredients.[6][7]

  • Objective: To determine the rate and extent of percutaneous absorption of Galaxolide and rac-Galaxolidone Lactol through human or porcine skin.

  • Methodology:

    • Skin Preparation: Use excised human or porcine skin, dermatomed to a thickness of 200-500 µm. Mount the skin sections in Franz diffusion cells, with the stratum corneum facing the donor chamber.

    • Test Substance Application: Prepare solutions of Galaxolide and rac-Galaxolidone Lactol in a suitable vehicle (e.g., ethanol or a representative cosmetic formulation) at a defined concentration. Apply a finite dose (e.g., 10 µL/cm²) to the surface of the stratum corneum.

    • Receptor Fluid: Fill the receptor chamber with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer like bovine serum albumin for these lipophilic compounds) maintained at 32°C.

    • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), collect samples from the receptor fluid.

    • Mass Balance: At the end of the experiment, perform a mass balance by analyzing the amount of test substance remaining on the skin surface (unabsorbed), within the stratum corneum, in the viable epidermis and dermis, and in the receptor fluid.

    • Analysis: Quantify the concentration of Galaxolide and rac-Galaxolidone Lactol in all samples using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • Data Expression: Express the results as the cumulative amount and percentage of the applied dose absorbed over time.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical oral gavage study in rats to determine pharmacokinetic parameters.[8][9][10][11]

  • Objective: To compare the oral bioavailability and pharmacokinetic profiles of Galaxolide and rac-Galaxolidone Lactol in a rodent model.

  • Methodology:

    • Animal Model: Use adult male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.

    • Dosing:

      • Oral Group: Administer a single oral dose of Galaxolide or rac-Galaxolidone Lactol (e.g., 10 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) via oral gavage.

      • Intravenous Group: Administer a single intravenous dose of each compound (e.g., 1 mg/kg) via the tail vein to determine the absolute bioavailability.

    • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

    • Analysis: Determine the plasma concentrations of Galaxolide and rac-Galaxolidone Lactol using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

    • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This assay is a well-established in vitro model for predicting human intestinal drug absorption.[12][13][14][15][16]

  • Objective: To assess and compare the intestinal permeability of Galaxolide and rac-Galaxolidone Lactol.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer before each experiment by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer Yellow.

    • Permeability Assay:

      • Apical to Basolateral (A-B) Transport: Add the test compound (Galaxolide or rac-Galaxolidone Lactol) to the apical (donor) chamber.

      • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) chamber to assess active efflux.

    • Sampling: At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber.

    • Analysis: Quantify the concentration of the test compounds in the samples using LC-MS/MS.

    • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A x C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Efflux Ratio: Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to determine if the compounds are substrates of efflux transporters.

Mandatory Visualization

Galaxolide_Metabolism Galaxolide Galaxolide (HHCB) (Lipophilic) Metabolism Phase I Metabolism (Oxidation) Galaxolide->Metabolism Biotransformation Galaxolidone rac-Galaxolidone Lactol (More Polar Metabolite) Metabolism->Galaxolidone Formation Enzyme Cytochrome P450 Enzymes Enzyme->Metabolism

Caption: Metabolic conversion of Galaxolide to rac-Galaxolidone Lactol.

References

In Vitro Assays for Comparing Endocrine Activity of Musks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of in vitro assays used to assess the endocrine-disrupting activities of synthetic musk compounds. It is intended for researchers, scientists, and drug development professionals working in toxicology, environmental health, and pharmacology. The information is compiled from peer-reviewed scientific literature to facilitate the selection of appropriate testing methods and the interpretation of results.

Introduction to Synthetic Musks and Endocrine Disruption

Synthetic musks are a class of semi-volatile organic compounds widely used as fragrance ingredients in personal care products, detergents, and air fresheners.[1][2] Their extensive use has led to their ubiquitous presence in the environment and human tissues.[1][2] Concerns have been raised about their potential to act as endocrine-disrupting chemicals (EDCs), substances that can interfere with the body's hormonal systems.[2][3] In vitro assays are crucial tools for screening and characterizing the endocrine-disrupting potential of these compounds by examining their interactions with key components of the endocrine system at the cellular and molecular level.[4][5]

Key In Vitro Assays for Assessing Endocrine Activity

Several in vitro methods are commonly employed to evaluate the effects of synthetic musks on endocrine pathways. These assays can be broadly categorized into receptor binding assays, reporter gene assays, cell proliferation assays, and steroidogenesis assays.

1. Receptor Binding Assays: These assays determine the ability of a chemical to bind to a specific hormone receptor, such as the estrogen receptor (ER) or androgen receptor (AR).[4][6] This binding can either mimic the natural hormone (agonist) or block it (antagonist).

2. Reporter Gene Assays: These are widely used functional assays that measure the transcriptional activity of a hormone receptor in response to a test chemical.[1][7][8] Cells are genetically engineered to contain a reporter gene (e.g., luciferase) under the control of a hormone-responsive element. Activation of the receptor by a chemical leads to the expression of the reporter gene, which can be easily quantified.[9][10]

3. Cell Proliferation Assays (e.g., E-Screen Assay): Some hormones, like estrogen, stimulate the proliferation of certain cell types. Assays like the E-Screen use hormone-responsive cell lines (e.g., MCF-7 breast cancer cells) to measure the increase in cell number as an indicator of estrogenic activity.[11][12]

4. Steroidogenesis Assays (e.g., H295R Assay): These assays assess the effects of chemicals on the production of steroid hormones.[13] The human H295R adrenocortical carcinoma cell line is commonly used as it expresses most of the key enzymes involved in steroidogenesis.[13][14]

Comparative Endocrine Activity of Common Synthetic Musks

The following tables summarize the endocrine-disrupting activities of several commonly used synthetic musks as determined by various in vitro assays.

Estrogenic and Anti-Estrogenic Activity
CompoundAssay TypeCell LineEndpointResultReference
Nitro Musks
Musk XyleneE-ScreenMCF-7Cell ProliferationWeakly estrogenic[11][12]
Musk KetoneE-ScreenMCF-7Cell ProliferationWeakly estrogenic[11][12]
Musk KetoneReceptor AffinityEstrogen ReceptorBindingHigher affinity than Musk Xylene[11]
Polycyclic Musks
Galaxolide (HHCB)Reporter GeneCHOhERα AgonismAgonist[1]
Reporter GeneHEK293hERβ AntagonismAntagonist[15][16]
Tonalide (AHTN)E-ScreenMCF-7Cell ProliferationWeakly estrogenic[11][12]
Reporter GeneCHOhERα AgonismAgonist[1]
Reporter GeneHEK293hERβ AntagonismAntagonist[15][16]
Celestolide (ADBI)Reporter GeneCHOhERα AgonismAgonist[1]
Phantolide (AHMI)Reporter GeneCHOhERα AgonismAgonist[1]
Reporter GeneHEK293hERβ AntagonismAntagonist[15][16]
Traseolide (ATII)Reporter GeneCHOhERα AgonismAgonist[1]
Androgenic and Anti-Androgenic Activity
CompoundAssay TypeCell LineEndpointResult (IC50)Reference
Polycyclic Musks
Galaxolide (HHCB)Reporter GeneCHOhAR Antagonism1.0 x 10⁻⁷ M[1]
Tonalide (AHTN)Reporter GeneCHOhAR Antagonism1.5 x 10⁻⁷ M[1]
Celestolide (ADBI)Reporter GeneCHOhAR Antagonism9.8 x 10⁻⁶ M[1]
Phantolide (AHMI)Reporter GeneCHOhAR Antagonism1.4 x 10⁻⁷ M[1]
Traseolide (ATII)Reporter GeneCHOhAR Antagonism1.4 x 10⁻⁷ M[1]
Versalide (AETT)Reporter GeneHEK293hAR AntagonismAntagonist[15][16]
Progestagenic and Anti-Progestagenic Activity
CompoundAssay TypeCell LineEndpointResultReference
Polycyclic Musks
Tonalide (AHTN)Reporter GeneHEK293PR AntagonismPotent Antagonist (IC50 ~0.01 µM)[15][16]
Phantolide (AHMI)Reporter GeneHEK293PR AntagonismPotent Antagonist (IC50 ~0.01 µM)[15][16]
Galaxolide (HHCB)Reporter GeneHEK293PR AntagonismAntagonist[15][16]
Versalide (AETT)Reporter GeneHEK293PR AntagonismAntagonist[15][16]

Experimental Protocols

Reporter Gene Assay for Nuclear Receptor Activity

This protocol is a generalized procedure based on methodologies cited in the literature.[1][15][16]

1. Cell Culture and Transfection:

  • Maintain a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293)) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • For transient transfection, co-transfect the cells with an expression vector for the human hormone receptor of interest (e.g., hERα, hAR, hPR) and a reporter plasmid containing a luciferase gene downstream of a hormone response element.
  • Alternatively, use a stably transfected cell line that constitutively expresses the receptor and the reporter construct.

2. Compound Exposure:

  • Plate the transfected cells in 96-well plates.
  • After cell attachment, replace the medium with a medium containing charcoal-stripped serum to remove endogenous hormones.
  • Expose the cells to a range of concentrations of the test musk compound. Include a vehicle control (e.g., DMSO), a positive control (the natural hormone ligand, e.g., 17β-estradiol for ER, dihydrotestosterone for AR), and a reference antagonist.
  • For antagonist testing, co-expose the cells with the musk compound and a fixed concentration of the natural hormone.

3. Luciferase Assay:

  • After an incubation period (typically 24 hours), lyse the cells.
  • Measure the luciferase activity in the cell lysate using a luminometer.

4. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability if necessary.
  • For agonist activity, express the results as a percentage of the maximal response induced by the positive control.
  • For antagonist activity, express the results as a percentage of inhibition of the response induced by the natural hormone.
  • Calculate EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists.

H295R Steroidogenesis Assay

This protocol is based on the OECD Test Guideline 456.[13]

1. Cell Culture:

  • Culture human H295R adrenocortical carcinoma cells in a suitable medium supplemented with serum.

2. Compound Exposure:

  • Plate the cells in multi-well plates.
  • After reaching appropriate confluency, replace the medium with fresh medium containing the test musk compound at various concentrations. Include a solvent control, a positive control (e.g., forskolin, which stimulates steroidogenesis), and a negative control (e.g., prochloraz, which inhibits steroidogenesis).
  • Incubate the cells for 48 hours.

3. Hormone Quantification:

  • Collect the cell culture medium.
  • Measure the concentrations of key steroid hormones, such as testosterone and 17β-estradiol, in the medium using validated analytical methods like ELISA or LC-MS/MS.

4. Data Analysis:

  • Normalize the hormone concentrations to the solvent control.
  • Determine if the test compound significantly induces or inhibits the production of testosterone and estradiol compared to the solvent control.

Visualizing Workflows and Pathways

Signaling Pathway of a Nuclear Hormone Receptor

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Musk Musk Compound Receptor Hormone Receptor (e.g., ER, AR) Musk->Receptor Binding Dimer Receptor Dimer Receptor->Dimer Dimerization HSP Heat Shock Proteins Receptor_HSP Receptor-HSP Complex Receptor_HSP->Receptor HSP Dissociation HRE Hormone Response Element Dimer->HRE Binds to DNA Gene Target Gene HRE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Agonistic action of a musk compound via a nuclear hormone receptor.

Experimental Workflow for a Reporter Gene Assay

G start Start: Culture Cells transfect Transfect with Receptor and Reporter Plasmids start->transfect plate Plate Cells in 96-well Plate transfect->plate expose Expose Cells to Musk Compounds plate->expose incubate Incubate for 24 hours expose->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Data Analysis (EC50/IC50) measure->analyze end End: Report Results analyze->end

Caption: Workflow of a typical in vitro reporter gene assay.

Logical Relationship of Endocrine Disruption Testing

G cluster_0 Level 1: In Silico & Read-Across cluster_1 Level 2: In Vitro Assays cluster_2 Level 3: In Vivo Assays cluster_3 Level 4 & 5: Long-term & Multi-generational Studies in_silico QSAR Modeling receptor_binding Receptor Binding in_silico->receptor_binding reporter_gene Reporter Gene in_silico->reporter_gene steroidogenesis Steroidogenesis (H295R) in_silico->steroidogenesis uterotrophic Uterotrophic Assay receptor_binding->uterotrophic hershberger Hershberger Assay reporter_gene->hershberger steroidogenesis->uterotrophic long_term Reproductive/Developmental Toxicity Studies uterotrophic->long_term hershberger->long_term

Caption: Tiered approach for endocrine disruptor testing.

References

Toxicokinetic Showdown: A Comparative Guide to Galaxolide and its Metabolite, Galaxolidone Lactol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicokinetic profiles of the widely used synthetic musk, Galaxolide (HHCB), and its primary metabolite, Galaxolidone Lactol. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for assessing their potential biological impact and for the development of safer alternatives. While direct comparative toxicokinetic studies are limited, this guide synthesizes available data and outlines experimental protocols to facilitate further research.

Key Toxicokinetic Parameters: A Comparative Overview

Due to a lack of direct comparative in vivo studies, a quantitative side-by-side comparison of toxicokinetic parameters for Galaxolide and Galaxolidone Lactol is not currently possible. However, based on their physicochemical properties, we can infer likely differences. Galaxolide is a highly lipophilic compound, suggesting it is readily absorbed through the skin and distributed into fatty tissues. Its metabolism to the more polar Galaxolidone Lactol is a key step in its eventual elimination from the body. The increased polarity of Galaxolidone Lactol is expected to lead to more rapid excretion.

Table 1: Physicochemical and Inferred Toxicokinetic Properties of Galaxolide and Galaxolidone Lactol

PropertyGalaxolide (HHCB)Galaxolidone LactolLikely Toxicokinetic Differences
Molecular Formula C₁₈H₂₆OC₁₈H₂₆O₂Increased oxygen content in Galaxolidone Lactol contributes to higher polarity.
Log Kₒw (Octanol-Water Partition Coefficient) ~5.9Expected to be significantly lowerThe high lipophilicity of Galaxolide suggests greater partitioning into fatty tissues and slower elimination compared to the more polar Galaxolidone Lactol.
Water Solubility LowHigher than GalaxolideHigher water solubility of Galaxolidone Lactol would facilitate more rapid renal clearance.
Dermal Absorption SignificantExpected to be lowerThe lipophilic nature of Galaxolide facilitates its absorption through the stratum corneum. The increased polarity of Galaxolidone Lactol would likely reduce its passive diffusion across the skin.
Distribution Wide, with potential for bioaccumulation in adipose tissueMore limited distribution to fatty tissuesGalaxolide is expected to have a larger volume of distribution due to its lipophilicity.
Metabolism Metabolized to Galaxolidone and other polar metabolitesFurther metabolism or direct excretionGalaxolidone Lactol is a product of Galaxolide metabolism. It may undergo further phase II conjugation reactions before excretion.
Excretion Slower, with metabolites excreted more rapidlyExpected to be more rapidThe increased polarity of Galaxolidone Lactol makes it more amenable to urinary excretion.

Metabolic Pathway

The biotransformation of Galaxolide is a critical step in its detoxification and elimination. The primary metabolic pathway involves the oxidation of Galaxolide to its lactone form, Galaxolidone, which can exist in equilibrium with its hemiacetal form, Galaxolidone Lactol.

Galaxolide Galaxolide (Lipophilic) Galaxolidone_Lactol Galaxolidone Lactol (More Polar Metabolite) Galaxolide->Galaxolidone_Lactol Phase I Metabolism (Oxidation) Excretion Urinary Excretion Galaxolidone_Lactol->Excretion Increased Polarity Facilitates Elimination

Metabolic conversion of Galaxolide to its more polar lactol metabolite.

Experimental Protocols

To generate robust comparative toxicokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

In Vitro Dermal Absorption Study

This protocol is designed to compare the rate and extent of absorption of Galaxolide and Galaxolidone Lactol through the skin.

Objective: To determine the percutaneous absorption of Galaxolide and Galaxolidone Lactol using an in vitro system with human or porcine skin.

Methodology:

  • Skin Preparation: Excised human or porcine skin is dermatomed to a thickness of approximately 500 µm. The skin is then mounted in Franz diffusion cells, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • Test Substance Application: A known concentration of Galaxolide or Galaxolidone Lactol, dissolved in a relevant vehicle (e.g., ethanol or a representative cosmetic formulation), is applied to the surface of the stratum corneum in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS) containing a solubility enhancer (e.g., 6% PEG-20 oleyl ether) to maintain sink conditions for the lipophilic Galaxolide.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots of the receptor fluid are collected and replaced with fresh fluid.

  • Analysis: The concentration of the test substance in the collected receptor fluid samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mass Balance: At the end of the experiment, the skin surface is washed to recover unabsorbed compound. The skin is then tape-stripped to remove the stratum corneum and the remaining epidermis and dermis are separated. The amount of test substance in the surface wash, tape strips, epidermis/dermis, and the cumulative amount in the receptor fluid is quantified to determine the mass balance.

cluster_0 Experimental Setup cluster_1 Analysis Skin Sample Human/Porcine Skin Receptor Compartment Receptor Chamber (Receptor Fluid) Skin Sample->Receptor Compartment Diffusion Donor Compartment Donor Chamber (Test Substance Applied) Donor Compartment->Skin Sample Application Sampling Receptor Fluid Sampling (Time Points) Receptor Compartment->Sampling Quantification HPLC-FLD or GC-MS Analysis Sampling->Quantification

Workflow for an in vitro dermal absorption study.
In Vitro Metabolism Study using Human Liver Microsomes

This protocol aims to investigate the metabolic stability and identify the metabolites of Galaxolide.

Objective: To determine the rate of metabolism of Galaxolide and identify the formation of Galaxolidone Lactol and other metabolites using human liver microsomes.

Methodology:

  • Incubation Mixture: A typical incubation mixture will contain human liver microsomes (e.g., 0.5 mg/mL protein), NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Initiation of Reaction: The reaction is initiated by adding a known concentration of Galaxolide (e.g., 1 µM) to the pre-warmed incubation mixture.

  • Time-Course Study: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification and Quantification: The samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound (Galaxolide) and its metabolites, including Galaxolidone Lactol.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

While direct comparative toxicokinetic data for Galaxolide and Galaxolidone Lactol are scarce, this guide provides a framework for understanding their likely differences based on their physicochemical properties. Galaxolide, being highly lipophilic, is expected to be readily absorbed through the skin and distribute into fatty tissues, leading to a longer biological half-life. Its metabolism to the more polar Galaxolidone Lactol is a crucial detoxification step, facilitating more rapid excretion. The provided experimental protocols offer a clear path for researchers to generate the necessary data for a comprehensive and direct comparison. Such studies are essential for a more accurate risk assessment of Galaxolide and for the development of safer alternatives in consumer products.

A Guide to Inter-Laboratory Comparison of rac-Galaxolidone Lactol Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, no formal inter-laboratory comparison studies for the measurement of rac-Galaxolidone Lactol have been published. Therefore, this guide presents a hypothetical framework for such a study, including a plausible experimental protocol and illustrative data. This document is intended to serve as a model for researchers and laboratories planning to undertake similar proficiency testing.

This guide provides a comprehensive overview of a proposed inter-laboratory study for the quantitative analysis of rac-Galaxolidone Lactol, a significant metabolite of the polycyclic musk fragrance, Galaxolide. The objective is to establish a framework for assessing and comparing the performance of various laboratories in measuring this compound, thereby ensuring data reliability and comparability across studies.

Hypothetical Inter-Laboratory Study Design

An inter-laboratory comparison, or proficiency test, is crucial for evaluating the competence of laboratories in performing specific measurements.[1][2] The process involves distributing a homogenous and stable test material to participating laboratories for analysis. The organizer then collates the results and uses statistical methods to assess the performance of each participant.[3]

The workflow for a proposed proficiency testing scheme for rac-Galaxolidone Lactol is outlined below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Laboratory Analysis cluster_eval Phase 3: Data Evaluation A Preparation of Homogenous Test Material (Spiked Water Sample) B Characterization & Assignment of Reference Value (X) A->B C Packaging and Blind Distribution to Participating Laboratories B->C D Laboratories Perform Analysis using Prescribed or In-House Method C->D Shipment E Submission of Quantitative Results and Method Details to Organizer D->E F Statistical Analysis of Submitted Data (Calculation of Consensus Mean) E->F Data Collation G Calculation of Performance Scores (e.g., Z-Scores) F->G H Issuance of Final Report to Participants G->H H->D Feedback Loop for Corrective Actions

Caption: Workflow for a hypothetical inter-laboratory comparison study.

Proposed Experimental Protocol: Quantification of rac-Galaxolidone Lactol in Water by GC-MS

This protocol describes a robust method for the extraction and quantification of rac-Galaxolidone Lactol from aqueous samples, suitable for standardization across laboratories. The method is based on common analytical practices for synthetic musk compounds.[4][5]

2.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Collection: Collect 500 mL of the water sample in a pre-cleaned amber glass bottle.

  • Fortification: Spike the sample with an appropriate internal standard (e.g., ¹³C-labeled HHCB-Lactone) to a final concentration of 50 ng/L.

  • Cartridge Conditioning: Condition a 6 mL, 200 mg Florisil SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of ultrapure water.[6] Ensure the sorbent does not run dry.

  • Sample Loading: Load the 500 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of a 10% methanol/water solution to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

  • Elution: Elute the analytes from the cartridge with 8 mL of ethyl acetate into a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C. Transfer the final extract to a 2 mL amber GC vial.

2.2. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (Splitless mode).

  • Injector Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 20°C/min to 180°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z (specific to Galaxolidone Lactol, to be determined from a standard).

    • Qualifier Ions: At least two other characteristic ions.

G A 500 mL Water Sample + Internal Standard B SPE Cartridge (Florisil) A->B Loading C Elution with Ethyl Acetate B->C Washing & Drying D Concentration (to 1 mL) C->D E GC-MS Analysis D->E Injection F Data Processing & Quantification E->F

References

Safety Operating Guide

Navigating the Disposal of rac-Galaxolidone Lactol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of rac-Galaxolidone Lactol, ensuring the protection of both laboratory personnel and the environment.

Chemical and Physical Properties

A clear understanding of the compound's properties is the first step in a sound disposal plan. This information is crucial for waste characterization and ensuring compatibility with other waste streams.

PropertyValue
CAS Number 946845-14-3[1]
Molecular Formula C18H26O2[1][2]
Molecular Weight 274.40 g/mol [2]
Appearance Solid (assumed based on typical state of similar compounds)
Storage Temperature -20°C[1]

Core Disposal Principles

The disposal of any chemical waste, including rac-Galaxolidone Lactol, is governed by federal, state, and local regulations.[3] The primary objective is to prevent harm to human health and the environment.[4] In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for rac-Galaxolidone Lactol, the following general guidelines must be strictly followed.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all applicable regulations.

Step-by-Step Disposal Protocol

  • Waste Identification and Characterization:

    • Properly label a dedicated waste container with "Hazardous Waste," the full chemical name ("rac-Galaxolidone Lactol"), and the CAS number (946845-14-3).

    • Indicate any known hazards. While specific toxicity data for rac-Galaxolidone Lactol is limited, it is prudent to handle it as a potentially ecologically harmful substance given its persistence in the environment.[5][6]

  • Container Selection and Management:

    • Use a chemically resistant container with a secure, tight-fitting lid.[7]

    • Ensure the container is compatible with the physical state of the waste (solid or in solution).

    • Do not mix rac-Galaxolidone Lactol with incompatible waste streams. If it is in a solvent, the solvent's hazardous characteristics will also determine the disposal route.

    • Keep the waste container closed at all times, except when adding waste.[8]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.[7][8]

    • The storage area should be secure and under the supervision of laboratory personnel.[7]

    • Ensure secondary containment is in place to prevent spills.

  • Disposal Request and Pickup:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup.

    • This is typically managed through your EHS department, who will arrange for collection by a licensed hazardous waste disposal company.[3]

Under no circumstances should rac-Galaxolidone Lactol or its solutions be disposed of down the drain. [8] This practice is a leading cause of environmental contamination with persistent organic pollutants.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of rac-Galaxolidone Lactol.

A Start: rac-Galaxolidone Lactol Waste Generated B Is the waste pure solid or in solution? A->B C Pure Solid B->C D In Solution B->D H Select a compatible, labeled hazardous waste container. C->H E Characterize the solvent. Is the solvent hazardous? D->E F Yes E->F G No (e.g., water) E->G F->H L Consult EHS for guidance on disposal of non-hazardous aqueous waste. G->L I Store in designated Satellite Accumulation Area (SAA). H->I J Request waste pickup through Institutional EHS. I->J K Licensed hazardous waste vendor collects for final disposal. J->K

Caption: Disposal decision workflow for rac-Galaxolidone Lactol.

Environmental Considerations and Broader Impact

rac-Galaxolidone Lactol is a known transformation product of Galaxolide, a widely used synthetic musk that is frequently detected in aquatic environments.[5][6] While the ecological risk of rac-Galaxolidone Lactol has been assessed as lower than its parent compound, its persistence and potential for endocrine disruption are of concern.[5][6] Responsible disposal by the scientific community is a crucial step in minimizing the environmental burden of such compounds. By adhering to these guidelines, laboratories can contribute to a safer and healthier ecosystem.

References

Personal protective equipment for handling rac Galaxolidone Lactol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) & Engineering Controls

Proper personal protective equipment and engineering controls are the first line of defense against potential exposure.

Control TypeSpecification
Engineering Controls Handle in a well-ventilated area. Use of a fume hood is recommended to minimize inhalation exposure.[1]
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles. Approved under standards such as NIOSH (US) or EN 166 (EU).[1]
Skin Protection Handle with chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper glove removal technique.[1]
Body Protection Wear a laboratory coat to prevent skin contact.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[2]

Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[3]

  • Avoid breathing vapors, mist, or gas.[1][4]

  • Wash hands thoroughly after handling and before breaks.[1]

  • Keep away from ignition sources, heat, and open flames.[2][4]

  • Avoid contact with strong acids, alkalis, or oxidizing agents.[2][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep the container tightly closed and upright when not in use.[2][3]

  • The recommended storage temperature for rac Galaxolidone Lactol is -20°C.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed to mitigate environmental contamination.

Spill Response:

  • Evacuate and Ventilate: Remove all sources of ignition and ensure adequate ventilation.[4]

  • Containment: Contain the spillage using sand or an inert powder.[3]

  • Collection: Collect the spilled material into a suitable, closed container for disposal.[1]

  • Cleaning: Clean the spill area thoroughly with soap and water. If appropriate for the surface, rubbing alcohol can also be used as a solvent.[5]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2]

  • Avoid release to the environment as Galaxolide is very toxic to aquatic life with long-lasting effects.[1][2][4][6]

First Aid Measures

In case of exposure, immediate first aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1][3][4]

  • In Case of Eye Contact: Flush eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do. Consult a physician.[1][3][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Consult a physician.[1][4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Disposal A Review SDS & Procedures B Don Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area (Fume Hood) B->C D Handle with Care to Avoid Contact & Spills C->D E Securely Close Container D->E H Contain Spill with Inert Material D->H Spill Occurs F Store at Recommended Temperature (-20°C) E->F G Doff PPE & Wash Hands F->G J Dispose According to Regulations G->J Routine Disposal I Collect Waste in a Labeled, Closed Container H->I I->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.